HYNIC-iPSMA TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H38F3N7O11 |
|---|---|
分子量 |
765.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI 键 |
PKIAQERMYBSXOA-NYTZCTPBSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of HYNIC-iPSMA TFA in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. HYNIC-iPSMA TFA is a high-affinity, urea-based small molecule inhibitor of PSMA. When chelated with a radionuclide such as Technetium-99m (⁹⁹ᵐTc), in the form of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA, it serves as a valuable tool for Single Photon Emission Computed Tomography (SPECT) imaging, enabling the visualization of PSMA-expressing prostate cancer lesions.[1] This technical guide delineates the core mechanism of action of HYNIC-iPSMA, focusing on its interaction with PSMA, subsequent cellular processing, and the broader signaling context.
Mechanism of Action
The primary mechanism of action of HYNIC-iPSMA in the context of prostate cancer imaging and therapy is its specific binding to the extracellular enzymatic domain of PSMA.[2] Following this binding, the PSMA-ligand complex is internalized by the cancer cell, leading to an accumulation of the chelated radionuclide. This process is fundamental to its utility in both diagnostics and potential therapeutic applications.
Binding to Prostate-Specific Membrane Antigen (PSMA)
HYNIC-iPSMA is a derivative of a glutamate-urea-lysine motif that exhibits high affinity and specificity for the active site of PSMA.[3] The trifluoroacetate (B77799) (TFA) salt form is a result of the purification process. The hydrazinonicotinamide (HYNIC) component serves as a versatile chelator for radiometals, most notably ⁹⁹ᵐTc, which is stabilized with a co-ligand like ethylenediamine-N,N'-diacetic acid (EDDA).[2]
Internalization of the PSMA-Ligand Complex
Upon binding of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA to PSMA, the entire complex is internalized into the prostate cancer cell.[1] This process is believed to occur via clathrin-mediated endocytosis.[4] The internalization leads to the intracellular accumulation of the radiopharmaceutical, which is crucial for the signal generation in SPECT imaging. The continuous expression and recycling of PSMA on the cell surface may further enhance this accumulation.[4]
Cellular Fate and Signaling Implications
Following internalization, the PSMA-ligand complex is trafficked through the endosomal-lysosomal pathway.[4] While the primary role of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA is diagnostic, the binding to PSMA has implications for the downstream signaling pathways that PSMA itself modulates. Research indicates that PSMA expression can influence key cancer-related signaling cascades:
-
PI3K-Akt Pathway: PSMA has been shown to promote cell survival by activating the PI3K-Akt signaling pathway.
-
MAPK Pathway: Conversely, PSMA expression can lead to a dampening of the MAPK signaling pathway.
While it is not established that the binding of a diagnostic agent like [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA directly alters these pathways to a therapeutically significant degree, its interaction with PSMA places it at a critical node of cancer cell signaling. For therapeutic applications using beta- or alpha-emitting radionuclides chelated to a PSMA ligand, the targeted radiation dose to the cell is the primary cytotoxic mechanism.
Quantitative Data
The following tables summarize key quantitative data for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA from preclinical studies.
Table 1: In Vitro Binding Affinity of HYNIC-iPSMA
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| HYNIC-iPSMA | LNCaP | Competition Assay | 2.9 ± 0.7 | 8.96 - 11.6 |
Data compiled from multiple sources.[2][5]
Table 2: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (% Injected Dose/gram)
| Organ | 1 hour post-injection | 3 hours post-injection |
| Blood | 1.25 ± 0.33 | 0.21 ± 0.05 |
| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 |
| Kidneys | 45.3 ± 20.5 | Not Reported |
| Liver | 1.15 ± 0.21 | 0.87 ± 0.15 |
| Spleen | 2.18 ± 1.11 | Not Reported |
| Muscle | 0.25 ± 0.07 | 0.14 ± 0.03 |
Data represents mean ± standard deviation.[1][2]
Experimental Protocols
Radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc
A common method for the radiolabeling of HYNIC-iPSMA involves the use of a kit formulation. The general steps are as follows:
-
A lyophilized kit containing HYNIC-iPSMA, a stannous salt (e.g., stannous chloride) as a reducing agent, and co-ligands (e.g., EDDA and Tricine) is used.
-
A sterile, non-pyrogenic solution of sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, is added to the kit vial.
-
The mixture is heated in a water bath or block heater at 95-100°C for 10-15 minutes.
-
After cooling, the radiochemical purity is assessed using techniques like radio-HPLC or ITLC. A radiochemical purity of >95% is typically considered acceptable for clinical use.
In Vitro Binding Affinity Assay (Competitive Displacement)
This assay determines the concentration of a non-radiolabeled ligand (HYNIC-iPSMA) that is required to displace 50% of a radiolabeled ligand from its target receptor (PSMA).
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are harvested and incubated in a binding buffer.
-
Competition: A constant concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-MIP-1072) is added to the cells along with varying concentrations of the unlabeled test compound (HYNIC-iPSMA).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined from the resulting sigmoidal curve.
Visualizations
Caption: Cellular processing of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.
Caption: Preclinical evaluation workflow for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.
Conclusion
This compound, particularly in its ⁹⁹ᵐTc-labeled form, is a highly specific and effective agent for the molecular imaging of prostate cancer. Its mechanism of action is centered on its high-affinity binding to PSMA and subsequent internalization, leading to the accumulation of the radionuclide within cancer cells. While its primary application is diagnostic, its targeting of PSMA places it at the intersection of critical cell survival and proliferation pathways, underscoring the potential of PSMA as a therapeutic target. The quantitative data on binding and biodistribution, along with established experimental protocols, provide a solid foundation for its continued use in clinical settings and for the development of next-generation PSMA-targeted theranostics.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
what is the chemical structure of HYNIC-iPSMA TFA
This guide provides a comprehensive overview of HYNIC-iPSMA TFA, a significant ligand in the molecular imaging of prostate cancer. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and biological interactions.
Core Concepts
HYNIC-iPSMA is a conjugate molecule designed for high-affinity and specific targeting of the Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells. It consists of two primary functional components:
-
iPSMA (Inhibitor of Prostate-Specific Membrane Antigen): A glutamate-urea-lysine-based pharmacophore that specifically binds to the active site of PSMA. The "i" signifies its inhibitory action. The specific variant in HYNIC-iPSMA includes a 2-naphthylalanine (Nal) residue within the linker region, contributing to its binding properties.
-
HYNIC (6-hydrazinonicotinamide): A bifunctional chelator. It serves as a linker to attach a radionuclide, most commonly Technetium-99m (99mTc), for SPECT (Single Photon Emission Computed Tomography) imaging.
The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common counterion for purified peptides.
Chemical Structure and Properties
The chemical identity of this compound is defined by its specific sequence and molecular composition.
Sequence: Hydrazinonicotinyl-Lys(Nal)-Urea-Glu[1]
| Property | Value |
| Molecular Formula | C33H38F3N7O11[1] |
| Molecular Weight | 765.69 g/mol [1] |
| CAS Number | 2375849-11-7[1] |
Below is a diagram representing the logical connection of the core components of HYNIC-iPSMA.
References
HYNIC-iPSMA TFA: A Technical Guide for Radionuclide-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of HYNIC-iPSMA TFA, a promising ligand for the development of radionuclide-drug conjugates (RDCs) targeting Prostate-Specific Membrane Antigen (PSMA). This document details the synthesis, radiolabeling, and preclinical evaluation of HYNIC-iPSMA, offering structured data and methodologies to support research and development in targeted radiopharmaceuticals.
Introduction to HYNIC-iPSMA
HYNIC-iPSMA is a conjugate molecule composed of two key functional units: 6-hydrazinonicotinamide (HYNIC) and a urea-based inhibitor of Prostate-Specific Membrane Antigen (iPSMA).[1][2][3] The HYNIC component serves as a versatile bifunctional chelator, enabling the stable coordination of various diagnostic and therapeutic radionuclides. The iPSMA moiety is a high-affinity ligand that specifically targets PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. The trifluoroacetate (B77799) (TFA) salt form of HYNIC-iPSMA is a common and stable formulation for research and development purposes.
The unique properties of HYNIC-iPSMA, including its high specificity and sensitivity for PSMA-expressing tumors, make it a valuable tool for the development of RDCs for both diagnostic imaging (e.g., SPECT/CT) and targeted radionuclide therapy.
Synthesis of HYNIC-iPSMA
The synthesis of HYNIC-iPSMA is typically achieved through solid-phase peptide synthesis (SPPS). A common approach involves the assembly of the iPSMA pharmacophore, which consists of a lysine-urea-glutamate (Lys-urea-Glu) motif, on a solid support resin. The HYNIC chelator is then conjugated to the N-terminus of the peptide.
Experimental Protocol: Solid-Phase Synthesis of HYNIC-iPSMA
The following protocol outlines a general procedure for the solid-phase synthesis of HYNIC-iPSMA. Specific reagents and conditions may be optimized based on laboratory preferences and available instrumentation.
-
Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, pre-loaded with the first amino acid.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine.
-
Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially to build the peptide chain of the iPSMA ligand.
-
HYNIC Conjugation: Following the final Fmoc deprotection, couple Boc-protected 6-hydrazinonicotinic acid (Boc-HYNIC) to the N-terminus of the peptide using a suitable coupling agent.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound product with high purity.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Radiolabeling of HYNIC-iPSMA
The HYNIC chelator in HYNIC-iPSMA allows for versatile radiolabeling with a range of medically relevant radionuclides. The most common applications involve labeling with Technetium-99m (99mTc) for SPECT imaging, and with therapeutic radionuclides like Lutetium-177 (177Lu) for targeted therapy. Gallium-68 (68Ga) labeling for PET imaging is also feasible, often with modifications to the chelating system.
Radiolabeling with Technetium-99m (99mTc)
Labeling of HYNIC-iPSMA with 99mTc is typically performed using a kit-based formulation, which simplifies the procedure and ensures high radiochemical purity. This method involves the use of co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) and tricine, to stabilize the technetium core.
This protocol describes a typical kit-based radiolabeling procedure for preparing 99mTc-EDDA/HYNIC-iPSMA.
-
Kit Reconstitution: To a sterile, pyrogen-free vial containing a lyophilized mixture of HYNIC-iPSMA, EDDA, tricine, and a reducing agent (e.g., stannous chloride), add a sterile solution of sodium pertechnetate (B1241340) (Na[99mTc]O4) obtained from a 99Mo/99mTc generator.
-
Incubation: Gently mix the contents of the vial and incubate at a controlled temperature, typically 95-100°C, for 10-15 minutes.
-
Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) of the resulting 99mTc-EDDA/HYNIC-iPSMA complex using methods such as instant thin-layer chromatography (ITLC) or RP-HPLC. The RCP should typically be greater than 95%.
Radiolabeling with Lutetium-177 (177Lu)
For therapeutic applications, HYNIC-iPSMA can be labeled with the beta-emitter 177Lu. To achieve stable chelation of 177Lu, the HYNIC-iPSMA ligand is often modified to include a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, resulting in a DOTA-HYNIC-iPSMA construct.[4]
This protocol provides a general procedure for the radiolabeling of DOTA-HYNIC-iPSMA with 177Lu.
-
Reagent Preparation: Prepare a solution of DOTA-HYNIC-iPSMA in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, with a pH between 4.5 and 5.5.
-
Radiolabeling Reaction: Add a solution of [177Lu]LuCl3 to the DOTA-HYNIC-iPSMA solution.
-
Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.
-
Quality Control: Determine the RCP of the [177Lu]Lu-DOTA-HYNIC-iPSMA complex using RP-HPLC. The final product should have an RCP greater than 95%.
Radiolabeling with Gallium-68 (68Ga)
For PET imaging, PSMA-targeting ligands are commonly labeled with 68Ga. While HYNIC is not the optimal chelator for 68Ga, labeling is possible. However, more commonly, PSMA ligands intended for 68Ga labeling utilize chelators like HBED-CC or DOTA. The following is a general protocol for 68Ga labeling of PSMA ligands, which can be adapted for HYNIC-containing constructs.
This procedure is often performed using an automated synthesis module.
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using dilute HCl.
-
Reaction Setup: In a reaction vial, combine the PSMA ligand dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH of 4.0-4.5.
-
Radiolabeling: Add the 68GaCl3 eluate to the reaction vial and heat at 95-105°C for 5-10 minutes.
-
Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unchelated 68Ga.
-
Formulation: Elute the purified [68Ga]Ga-PSMA ligand from the SPE cartridge with an ethanol/water mixture and formulate in a physiologically compatible solution (e.g., saline).
-
Quality Control: Verify the RCP of the final product using RP-HPLC or ITLC. The RCP should be greater than 95%.
Quantitative Data
The following tables summarize key quantitative data for HYNIC-iPSMA and its radiolabeled conjugates, compiled from various preclinical studies.
Table 1: Radiochemical Purity of Radiolabeled HYNIC-iPSMA Conjugates
| Radioconjugate | Radionuclide | Co-ligands/Chelator | Radiochemical Purity (%) | Reference |
| 99mTc-EDDA/HYNIC-iPSMA | 99mTc | EDDA, Tricine | >95 | [2][5] |
| 177Lu-DOTA-HYNIC-iPSMA | 177Lu | DOTA | >98 | [6] |
| 68Ga-PSMA-11* | 68Ga | HBED-CC | >98 | [7] |
Note: Data for 68Ga-PSMA-11 is provided as a reference for a commonly used 68Ga-labeled PSMA ligand.
Table 2: In Vitro Binding Affinity of HYNIC-iPSMA Conjugates to PSMA
| Ligand | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| HYNIC-iPSMA | Competition | LNCaP | 3.11 | - | [8] |
| HYNIC-iPSMA | Competition | LNCaP | - | 2.9 ± 0.7 | [9] |
| 177Lu-DOTA-HYNIC-iPSMA | Saturation | LNCaP | 6.33 ± 2.69 (Kd) | - | [10] |
Table 3: In Vitro Cellular Uptake of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Cells
| Time Point | % Incubated Dose / 106 cells | Reference |
| 1 hour | 10.22 ± 2.96 | [11] |
Table 4: In Vivo Biodistribution of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 3 hours p.i. | Reference |
| Blood | 1.12 ± 0.34 | 0.35 ± 0.11 | [11] |
| Heart | 0.45 ± 0.12 | 0.18 ± 0.05 | [11] |
| Lungs | 0.98 ± 0.25 | 0.41 ± 0.13 | [11] |
| Liver | 1.54 ± 0.41 | 1.23 ± 0.38 | [11] |
| Spleen | 23.4 ± 6.40 | 15.6 ± 4.98 | [8] |
| Kidneys | 45.3 ± 20.5 | 35.8 ± 11.2 | [8] |
| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 | [8][11] |
In Vitro and In Vivo Evaluation: Experimental Protocols
In Vitro Competitive Binding Assay
This assay determines the binding affinity (Ki or IC50) of the non-radiolabeled HYNIC-iPSMA ligand to PSMA-expressing cells.
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluence in appropriate cell culture plates.
-
Assay Setup: In each well, add a constant concentration of a radiolabeled PSMA ligand (e.g., [125I]MIP-1072 or [18F]DCFPyL) and varying concentrations of the competitor ligand (HYNIC-iPSMA).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cellular Uptake and Internalization Assay
This assay measures the extent to which the radiolabeled HYNIC-iPSMA conjugate is taken up and internalized by PSMA-expressing cells.
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere overnight.
-
Radioligand Incubation: Add a known concentration of the radiolabeled HYNIC-iPSMA conjugate to the cells and incubate for various time points at 37°C.
-
Determine Total Cell-Associated Radioactivity: At each time point, wash the cells with ice-cold buffer to remove unbound radioligand. Lyse the cells and measure the radioactivity to determine the total cell-associated radioactivity (surface-bound + internalized).
-
Determine Internalized Radioactivity: To a parallel set of wells, after incubation and washing, add an acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction) and lyse the cells to measure the remaining radioactivity (internalized fraction).
-
Data Analysis: Express the results as a percentage of the incubated dose per million cells for both total uptake and internalization.
In Vivo Biodistribution Study
This study evaluates the distribution and clearance of the radiolabeled HYNIC-iPSMA conjugate in a living organism, typically in tumor-bearing mice.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of PSMA-positive human prostate cancer cells (e.g., LNCaP).
-
Radiotracer Administration: Inject a known amount of the radiolabeled HYNIC-iPSMA conjugate intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Also, measure the radioactivity of an aliquot of the injected dose as a standard.
-
Data Calculation and Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the radiotracer's distribution and tumor targeting efficacy.
Visualizations
The following diagrams illustrate key concepts and workflows related to HYNIC-iPSMA as a radionuclide-drug conjugate.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]
- 11. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of PSMA-Targeted SPECT Imaging: A Technical Guide
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker in the landscape of prostate cancer diagnostics and therapeutics. Its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal target for molecular imaging. While Positron Emission Tomography (PET) has been at the forefront of PSMA-targeted imaging, Single-Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative, expanding the reach of PSMA-targeted diagnostics. This technical guide provides an in-depth overview of the fundamental principles of PSMA-targeted SPECT imaging, designed for researchers, scientists, and drug development professionals.
The Molecular Target: Prostate-Specific Membrane Antigen (PSMA)
PSMA, also known as glutamate (B1630785) carboxypeptidase II, is a type II transmembrane glycoprotein.[1] In benign prostate tissue, PSMA is primarily located in the cytoplasm and on the apical surface of epithelial cells.[1][2] However, during malignant transformation, its expression significantly increases—by 100 to 1000 times—and it translocates to the cell surface, making its extracellular domain accessible to targeted ligands.[1][3] This differential expression is the cornerstone of PSMA-targeted imaging, allowing for high-contrast visualization of tumor tissue against a background of normal tissue.[4] PSMA's role extends beyond a simple biomarker; it is involved in cellular signaling, nutrient uptake, and angiogenesis within the tumor microenvironment.[2][5]
PSMA-Targeted SPECT Radiopharmaceuticals
The development of SPECT-based PSMA imaging agents has centered on labeling PSMA-targeting small molecules with Technetium-99m (99mTc). 99mTc is an ideal radionuclide for SPECT due to its favorable physical properties: a 6-hour half-life, emission of a 140 keV gamma photon, and wide availability from 99Mo/99mTc generators. Several 99mTc-labeled PSMA inhibitors have been developed and are used clinically.[3] These tracers typically consist of three components: a PSMA-binding moiety (e.g., glutamate-urea-lysine, EUK), a chelator to stably bind 99mTc, and the 99mTc radionuclide itself.
| Radiotracer | PSMA-Binding Moiety | Key Characteristics |
| 99mTc-PSMA I&S | Urea-based | Used for imaging and radioguided surgery.[6] |
| 99mTc-HYNIC-PSMA | Urea-based | Shows biodistribution similar to 68Ga-PSMA-11.[7] |
| 99mTc-MIP-1404 | Urea-based | Demonstrates rapid blood clearance and minimal bladder activity.[8] |
| 99mTc-PSMA-T4 | Urea-based | Applied for diagnosing recurrent prostate cancer.[9] |
| 99mTc-PSMA-P1 | Urea-based | A newer agent showing high stability and strong PSMA binding affinity.[10] |
Table 1: Overview of common 99mTc-labeled PSMA SPECT radiotracers.
Pharmacokinetics, Biodistribution, and Dosimetry
Following intravenous injection, 99mTc-PSMA tracers clear rapidly from the blood.[8] They exhibit physiological uptake in several organs, which is critical to recognize for accurate image interpretation. High uptake is consistently observed in the lacrimal and salivary glands, kidneys, spleen, and liver.[8][11] Most 99mTc-PSMA agents are cleared via the renal system, leading to significant activity in the urinary bladder, although some newer agents show reduced urinary excretion.[8][12][13]
Dosimetry studies are essential to understand the radiation exposure to various organs. The kidneys and salivary glands typically receive the highest absorbed doses.
| Organ | Absorbed Dose (mSv/MBq) for 99mTc-HYNIC-PSMA-XL-2[13] | Absorbed Dose (mSv/MBq) for 99mTc-PSMA I&S[14] |
| Salivary Glands | 1.93E-02 ± 3.88E-03 | - |
| Kidneys | 1.63E-02 ± 7.32E-03 | 2.12E-02 ± 4.50E-03 |
| Spleen | 1.21E-02 ± 2.64E-03 | 1.10E-02 ± 1.60E-03 |
| Liver | - | 8.80E-03 ± 1.30E-03 |
| Total Body Effective Dose | 4.84E-03 ± 9.30E-05 | 5.18E-03 ± 9.10E-04 |
Table 2: Comparison of absorbed radiation doses for different 99mTc-PSMA radiotracers.
Experimental and Clinical Protocols
A standardized protocol is crucial for ensuring image quality and comparability across studies. This includes radiotracer preparation, patient management, and specific acquisition parameters.
Experimental Protocol: Radiotracer Labeling (Example)
A common method for preparing 99mTc-PSMA involves using a sterile, freeze-dried kit.
-
Elution: Elute 99mTc-pertechnetate (Na[99mTcO₄]) from a 99Mo/99mTc generator using sterile saline.
-
Reconstitution: Add a specified activity of the 99mTc eluate to the lyophilized kit vial containing the PSMA ligand, chelator, and a reducing agent (e.g., stannous chloride).
-
Incubation: Allow the mixture to incubate at room temperature for a predefined period (e.g., 15-20 minutes) to facilitate the chelation reaction.
-
Quality Control: Before injection, assess the radiochemical purity using thin-layer chromatography (TLC) to ensure it exceeds the required threshold (typically >95%).
Clinical Imaging Protocol
The clinical workflow involves patient preparation, radiotracer administration, and image acquisition.
A typical acquisition protocol involves:
-
Patient Preparation: Adequate hydration is recommended. No fasting is generally required.
-
Injected Activity: An intravenous injection of approximately 740 MBq (20 mCi) of the 99mTc-PSMA agent is administered.[15][16][17]
-
Uptake Time: Imaging is typically performed 3 to 6 hours post-injection to allow for optimal tumor uptake and background clearance.[11][15][18]
-
Acquisition: A whole-body planar scan is often acquired, followed by a regional SPECT/CT of the chest, abdomen, and pelvis.[16] SPECT data is acquired using a dual-head gamma camera equipped with low-energy, high-resolution (LEHR) collimators.
Image Reconstruction and Quantitative Analysis
Raw projection data from the SPECT acquisition must be reconstructed into 3D images. Modern SPECT/CT scanners utilize iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), which are superior to older filtered back-projection methods.[19] These algorithms model the physical processes of photon emission and detection, incorporating corrections for attenuation (using the CT data), scatter, and collimator-detector response.[20][21]
Quantitative analysis allows for objective measurement of tracer uptake in lesions. The most common metric is the Standardized Uptake Value (SUV), typically expressed as SUVmax (the maximum pixel value within a region of interest).[18] Calculating accurate SUVs in SPECT requires careful calibration of the scanner and precise input of patient data, injected dose, and imaging times.[18]
Clinical Performance and Applications
PSMA-targeted SPECT/CT is a valuable tool in the management of prostate cancer. While direct comparison studies show that 68Ga-PSMA PET/CT detects a higher total number of lesions, 99mTc-PSMA SPECT/CT demonstrates comparable accuracy for M-staging (detecting distant metastases), particularly in patients with higher PSA levels (>2 ng/mL).[15][22][23]
| Performance Metric | 68Ga-PSMA PET/CT | 99mTc-PSMA SPECT/CT | Study Reference |
| Patient Detection Rate | 89.2% (25/28) | 71.4% (20/28) | [15][23] |
| Mean Lesions Detected | 26.07 ± 27.5 | 10.52 ± 10.99 (P<0.001) | [15][23] |
| Detection of Bone Metastases | No significant difference | No significant difference | [15][22] |
| Detection of Lymph Nodes | No significant difference | No significant difference | [15][22] |
| Diagnostic Accuracy (Primary PCa) | - | 95.8% | [18] |
Table 3: Comparative performance of PSMA PET/CT versus PSMA SPECT/CT in prostate cancer patients.
Key clinical applications include:
-
Primary Staging: Assessing the extent of disease in newly diagnosed high-risk patients.[17]
-
Biochemical Recurrence: Localizing recurrent disease in patients with rising PSA levels after definitive therapy.[9]
-
Therapy Response Assessment: Quantitative SPECT can be used to monitor the response to treatments like androgen deprivation therapy or PSMA-targeted radioligand therapy.[24][25]
-
Patient Selection for Radioligand Therapy: Confirming PSMA expression in tumors before initiating therapy with agents like 177Lu-PSMA.[9]
Conclusion
References
- 1. PSMA: A Key Target for Radiotherapy & Diagnosis in Prostate Cancer-DIMA BIOTECH [dimabio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PSMA modulators and how do they work? [synapse.patsnap.com]
- 6. PSMA-Targeted Radiopharmaceuticals for Imaging and Therapy. | Semantic Scholar [semanticscholar.org]
- 7. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPECT-CT Imaging with [99mTc]PSMA-T4 in patients with Recurrent Prostate Cancer | Sergieva | Nuclear Medicine Review [journals.viamedica.pl]
- 10. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Experience of Clinical Use of [99mTc]Tc-PSMA-T4 in Patients with Prostate Cancer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [99cmTc]Tc-PSMA-I&S-SPECT/CT: experience in prostate cancer imaging in an outpatient center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dosimetry estimation and preliminary clinical application of [99mTc]Tc-HYNIC-PSMA-XL-2 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiation Dosimetry of 99mTc-PSMA I&S: A Single-Center Prospective Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Ga-68 PSMA PET/CT and 99mTC- PSMA SPECT/CT in the patients with diagnosed adenocarcinoma prostate with low S. PSA level: Early experience | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. A comparative analysis of 99mTc-iPSMA SPECT/CT and 18F-PSMA-1007 PET/CT - Siemens Healthineers [siemens-healthineers.com]
- 18. [99ᵐTc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cs.fit.edu [cs.fit.edu]
- 20. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 21. Keeping up with the prostate-specific membrane antigens (PSMAs): an introduction to a new class of positron emission tomography (PET) imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer [aojnmb.mums.ac.ir]
- 24. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of HYNIC-Based Radiotracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nuclear medicine relies on the precise delivery of radionuclides to target tissues for diagnostic imaging and therapy. This is achieved through the use of radiotracers, molecules designed to bind to specific biological targets. A key component of a successful radiotracer is the bifunctional chelator, a molecule that firmly holds the radioisotope while being attached to a targeting vector. Among these, 6-hydrazinonicotinamide (HYNIC) has emerged as a versatile and widely used chelator, particularly for labeling with Technetium-99m (99mTc), the workhorse of single-photon emission computed tomography (SPECT) imaging. This technical guide provides an in-depth overview of the discovery, development, and application of HYNIC-based radiotracers, with a focus on experimental protocols, quantitative data, and the underlying biological pathways.
Core Concepts: The HYNIC Advantage
HYNIC's popularity stems from several key advantages. It can be readily conjugated to a variety of targeting biomolecules, including peptides and antibodies, through its active ester derivative, succinimidyl-6-hydrazinonicotinate (SHNH). The hydrazine (B178648) group of HYNIC provides a strong coordination site for 99mTc. However, as HYNIC is a monodentate or bidentate ligand, it does not fully saturate the coordination sphere of the technetium core. This necessitates the use of co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) or tricine (B1662993), to complete the coordination and stabilize the radiolabel. The choice of co-ligand can significantly influence the overall properties of the radiotracer, including its stability, lipophilicity, and biodistribution.
Experimental Protocols
Synthesis of Succinimidyl-6-hydrazinonicotinate (SHNH or S-HYNIC)
The synthesis of the active ester of HYNIC is a critical first step for its conjugation to targeting molecules.
a) Synthesis of 6-Hydrazinonicotinic Acid:
A common route to 6-hydrazinonicotinic acid involves the reaction of 6-chloronicotinic acid with hydrazine hydrate (B1144303).
-
Materials: 6-chloronicotinic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 6-chloronicotinic acid in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the 6-hydrazinonicotinic acid precipitate by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
b) Conversion to Succinimidyl-6-hydrazinonicotinate (SHNH):
The carboxylic acid group of 6-hydrazinonicotinic acid is activated with N-hydroxysuccinimide (NHS) to form the reactive NHS ester.
-
Materials: 6-hydrazinonicotinic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents, dry dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-hydrazinonicotinic acid and NHS in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in DMF dropwise to the cooled mixture with constant stirring.
-
Allow the reaction to stir overnight at room temperature.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.
-
Remove the DCU precipitate by filtration.
-
The resulting filtrate containing the SHNH can be used directly or the product can be precipitated and purified.
-
Conjugation of HYNIC to Targeting Peptides
The SHNH ester readily reacts with primary amines, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues on a peptide.
-
Materials: Targeting peptide, SHNH, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.5).
-
Procedure:
-
Dissolve the peptide in the conjugation buffer.
-
Prepare a stock solution of SHNH in DMF or DMSO.
-
Add the SHNH solution to the peptide solution with gentle stirring. The molar ratio of SHNH to peptide is typically optimized for each specific peptide but often ranges from 3:1 to 30:1.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
Monitor the conjugation reaction by high-performance liquid chromatography (HPLC).
-
Purify the HYNIC-conjugated peptide using size-exclusion chromatography or reverse-phase HPLC to remove unreacted SHNH and other impurities.
-
Lyophilize the purified conjugate for storage.
-
Radiolabeling of HYNIC-conjugated Peptides with 99mTc
The final step is the formation of the stable 99mTc-HYNIC complex. The following is a general protocol using tricine as a co-ligand.
-
Materials: HYNIC-conjugated peptide, Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator, Tricine, Stannous chloride (SnCl2) solution (freshly prepared), Nitrogen gas, Saline solution.
-
Procedure:
-
In a sterile, nitrogen-purged vial, dissolve the HYNIC-conjugated peptide in saline or a suitable buffer.
-
Add an aqueous solution of tricine.
-
Add a freshly prepared solution of stannous chloride as a reducing agent.
-
Add the required amount of [99mTc]NaTcO4 solution.
-
Gently mix the contents and incubate at room temperature or an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes).
-
Cool the reaction vial to room temperature.
-
Quality Control of 99mTc-HYNIC Radiotracers
Ensuring the purity and stability of the radiotracer is crucial for its clinical application.
-
Radiochemical Purity:
-
Instant Thin-Layer Chromatography (ITLC): ITLC using silica (B1680970) gel strips and appropriate mobile phases (e.g., acetone, saline) is a rapid method to determine the percentage of free pertechnetate ([99mTc]O4-) and reduced/hydrolyzed technetium ([99mTc]O2).
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC with a suitable column (e.g., C18) and gradient elution is used to separate the labeled peptide from unlabeled peptide, free technetium, and other impurities, providing a more detailed analysis of radiochemical purity.
-
-
Stability: The stability of the radiolabeled conjugate is assessed over time in saline and in human serum at 37°C to ensure it remains intact until it reaches its target in vivo.
Quantitative Data Summary
The performance of HYNIC-based radiotracers can be quantified by several key parameters. The following tables summarize representative data from various studies.
Table 1: Radiolabeling Efficiency and Stability of various 99mTc-HYNIC-Radiotracers
| Radiotracer | Co-ligand | Radiolabeling Efficiency (%) | Stability (in serum after 4h) (%) | Reference |
| 99mTc-HYNIC-TOC | EDDA | >95 | >90 | [1] |
| 99mTc-HYNIC-Annexin V | Tricine | >95 | >95 | [2] |
| 99mTc-HYNIC-RGD | Tricine | >98 | >95 | [3] |
| 99mTc-HYNIC-Folate | Tricine/TPPTS | >95 | Not Reported | [4] |
Table 2: In Vitro Performance of 99mTc-HYNIC-Radiotracers
| Radiotracer | Cell Line | Cellular Uptake (%ID/mg) | Binding Affinity (Kd, nM) | Reference |
| 99mTc-HYNIC-Ahx-JR11 | HEK-SST2 | 56.9 ± 0.8 | Not Reported | [5] |
| 99mTc-HYNIC-Folate | Folate Receptor-positive cells | ~300-fold higher than non-specific | Not Reported | [4] |
Table 3: In Vivo Performance of 99mTc-HYNIC-Radiotracers in Tumor-Bearing Animal Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 4h) | Tumor-to-Blood Ratio (at 4h) | Reference |
| 99mTc-HYNIC-Ahx-JR11 | HEK-SST2 Xenograft | ~15 | >100 | [5] |
| 99mTc-HYNIC-Folate | Folate Receptor-positive Tumor | Not Reported | 81 ± 6 | [4] |
Table 4: Clinical Performance of 99mTc-HYNIC-TOC in Neuroendocrine Tumor (NET) Patients
| Parameter | Value | Reference |
| Sensitivity | 81% | [1] |
| Specificity | 90% | [1] |
| Positive Predictive Value | 94% | [1] |
| Negative Predictive Value | 69% | [1] |
Visualizations: Pathways and Workflows
Signaling Pathways
The efficacy of targeted radiotracers is dependent on the expression and function of their molecular targets. Understanding the signaling pathways associated with these targets is crucial for rational drug design and interpretation of imaging results.
Caption: Somatostatin Receptor (SSTR) Signaling Pathway.
Caption: Integrin αvβ3 Signaling Pathway.
Caption: Folate Receptor Signaling and Uptake.
Experimental Workflow
The development of a HYNIC-based radiotracer follows a well-defined workflow from initial design to preclinical evaluation.
Caption: Development Workflow for HYNIC-Based Radiotracers.
Conclusion
HYNIC-based radiotracers, particularly those labeled with 99mTc, represent a cornerstone of modern molecular imaging. The versatility of the HYNIC chelator allows for its conjugation to a wide array of targeting molecules, enabling the development of probes for diverse biological targets. The well-established and efficient radiolabeling procedures, coupled with robust quality control methods, have facilitated the translation of numerous HYNIC-based radiotracers from the laboratory to the clinic. As our understanding of disease-specific molecular markers continues to grow, the development of novel HYNIC-based radiotracers will undoubtedly play a pivotal role in advancing personalized medicine through non-invasive diagnosis and characterization of disease.
References
In Vitro Characterization of HYNIC-iPSMA TFA Binding: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of HYNIC-iPSMA (hydrazinonicotinamide-conjugated inhibitor of prostate-specific membrane antigen), a key radiopharmaceutical component for imaging and therapy of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of quantitative binding data.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radiotherapy. HYNIC-iPSMA is a ligand that binds with high affinity and specificity to the enzymatic active site of PSMA. The trifluoroacetic acid (TFA) salt of HYNIC-iPSMA is a common formulation. This guide outlines the essential in vitro assays required to characterize the binding properties of HYNIC-iPSMA, including its affinity, specificity, and cellular interactions.
Quantitative Binding Data
The binding affinity of HYNIC-iPSMA and its derivatives to PSMA is a critical parameter for its efficacy as a radiopharmaceutical. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values indicate a higher binding affinity.
| Compound | Cell Line | Assay Type | Binding Affinity (Ki/Kd) | Reference |
| HYNIC-iPSMA | LNCaP | Competition | Ki: 3.11 ± 0.76 nM | [1] |
| 177Lu-DOTA-HYNIC-iPSMA | LNCaP | Saturation | Kd: 6.33 ± 2.69 nM | [2] |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | LNCaP | Competition | IC50: 2.9 ± 0.7 nM | [3] |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | - | Competition | Ki: 38 nM | [4] |
| [99mTc]Tc-PSMA-T1 | LNCaP | Saturation | Kd: Similar to PSMA-11 (Kd ~11.4 nM) | [5] |
| [99mTc]Tc-PSMA-T2 | LNCaP | Saturation | Kd: Similar to PSMA-11 (Kd ~11.4 nM) | [5] |
| [99mTc]Tc-PSMA-T3 | LNCaP | Saturation | Kd: ~5.7 nM (two times higher affinity than PSMA-11) | [5] |
| [99mTc]Tc-PSMA-T4 | LNCaP | Saturation | Kd: ~5.7 nM (two times higher affinity than PSMA-11) | [5] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7]
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8]
Methodology:
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluency.
-
Membrane Preparation: Harvest cells and homogenize in a cold lysis buffer. Centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.[9]
-
Incubation: Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radiolabeled HYNIC-iPSMA (e.g., 99mTc-HYNIC-iPSMA).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the radioligand concentration. The Kd and Bmax are determined by non-linear regression analysis of the resulting saturation curve.
This assay determines the inhibitory constant (Ki) of the unlabeled HYNIC-iPSMA by measuring its ability to compete with a known radioligand for binding to PSMA.[6][8]
Methodology:
-
Cell Culture and Membrane Preparation: As described in the saturation binding assay.
-
Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [131I]I-MIP1095) and increasing concentrations of unlabeled HYNIC-iPSMA.[10]
-
Separation and Quantification: As described in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand (HYNIC-iPSMA). The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assays
These assays measure the extent to which HYNIC-iPSMA is taken up by and internalized into PSMA-expressing cells.[11][12]
Methodology:
-
Cell Culture: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere.
-
Incubation: Add radiolabeled HYNIC-iPSMA to the cell culture medium and incubate for various time points at 37°C.
-
Total Cell Uptake:
-
Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in the cell lysate.
-
-
Internalization:
-
After incubation, treat the cells with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip off the surface-bound radioligand.
-
Wash the cells with PBS.
-
Lyse the cells and measure the radioactivity in the cell lysate, which represents the internalized fraction.
-
-
Data Analysis: Express the uptake as a percentage of the added dose. The internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity.
PSMA Signaling Pathways
PSMA activation has been shown to modulate key signaling pathways in prostate cancer, notably the PI3K-AKT-mTOR and MAPK pathways.[13][14] Understanding these interactions is crucial for comprehending the broader biological effects of PSMA-targeted agents. PSMA expression is linked to the activation of the PI3K pathway, which promotes tumor growth and survival.[13] Conversely, PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway.[14][15][16]
Visualizations
Experimental Workflows
Caption: Workflow for Radioligand Binding Assays.
Caption: Workflow for Cellular Uptake and Internalization Assays.
Signaling Pathway
Caption: Simplified PSMA Signaling Pathway Modulation.
References
- 1. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019177449A1 - 177lu-dota-hynic-ipsma as a therapeutic radiopharmaceutical targeting prostate-specific membrane antigen - Google Patents [patents.google.com]
- 3. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 4. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. researchgate.net [researchgate.net]
The Rise of a Theranostic Agent: A Technical Guide to the Therapeutic Potential of HYNIC-iPSMA Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HYNIC-iPSMA conjugates, focusing on their development, mechanism of action, and therapeutic potential in the context of prostate cancer. Prostate-specific membrane antigen (PSMA) has become a pivotal biomarker for both the diagnosis and treatment of prostate cancer, due to its significant overexpression in cancer cells. This has led to the development of targeted radiopharmaceuticals, with HYNIC-iPSMA emerging as a versatile conjugate for both diagnostic imaging and targeted radiotherapy.
The Core Concept: Targeting PSMA
Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is overexpressed by a factor of 100 to 1000 in prostate adenocarcinoma compared to normal prostate tissue.[1] Its expression levels correlate with androgen independence, metastasis, and disease progression, making it an ideal target for radiolabeled molecules.[2] The enzymatic function and an internalization-triggering motif of PSMA have facilitated the development of specific inhibitors, such as Glu-urea-Lys based molecules, which serve as the foundation for PSMA-targeted agents.[1]
The HYNIC-iPSMA conjugate consists of two key components:
-
iPSMA (Inhibitor of Prostate-Specific Membrane Antigen): A specific, high-affinity ligand that binds to the PSMA protein on the surface of cancer cells.[3]
-
HYNIC (6-hydrazinonicotinamide): A bifunctional chelator that firmly binds a radionuclide, such as Technetium-99m (99mTc) for imaging or a therapeutic radioisotope like Lutetium-177 (177Lu) or Rhenium-188 (188Re).[3][4]
This modular design allows for a "theranostic" approach, where a diagnostic scan can confirm PSMA-positive disease and predict the efficacy of a subsequent targeted radiotherapy using a therapeutic version of the same conjugate.
PSMA Signaling and Mechanism of Action
PSMA is not merely a passive cell-surface marker; it actively contributes to cancer progression by modulating key signaling pathways. Evidence suggests that PSMA expression influences the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[5] PSMA's enzymatic activity can stimulate this pathway, giving cancer cells a survival advantage. Targeting PSMA can therefore not only deliver a radioactive payload but also inhibit this pro-oncogenic signaling.[5] Furthermore, PSMA has been shown to interact with scaffolding proteins, redirecting signaling from proliferative pathways (MAPK-ERK1/2) to survival pathways (PI3K-AKT), further promoting cancer progression.[6]
Figure 1: PSMA-mediated activation of the PI3K-AKT-mTOR survival pathway.
Synthesis and Radiolabeling of [99mTc]Tc-EDDA/HYNIC-iPSMA
A significant advantage of [99mTc]Tc-HYNIC-iPSMA is the availability of a kit-based formulation, which simplifies preparation and makes it accessible to clinical sites without an on-site radiopharmacist.[2]
Experimental Protocol: Kit-Based Preparation
The synthesis of [99mTc]Tc-EDDA/HYNIC-iPSMA from a lyophilized kit is performed as follows:
-
Reconstitution: A lyophilized vial containing HYNIC-iPSMA (e.g., 37.5 µg), a coligand like EDDA (ethylenediamine-N,N'-diacetic acid, 10 mg), Tricine (20 mg), a reducing agent like stannous chloride (20 µg), and a bulking agent like mannitol (B672) (50 mg) is used.[7]
-
Buffer Addition: 1.0 mL of a sterile 0.2 M phosphate (B84403) buffer solution (pH 7.0) is added to the vial and gently mixed to dissolve the contents.[2]
-
Radionuclide Addition: 1.0 mL of a sterile, endotoxin-free solution of Sodium Pertechnetate (Na[99mTc]O₄), obtained from a 99Mo/99mTc generator, is added. The activity typically ranges from 1110 to 2220 MBq.[2]
-
Incubation: The vial is incubated for 15 minutes in a block heater at 95°C or in a boiling water bath.[2]
-
Quality Control: After cooling, the final product is an aqueous, transparent solution with a pH of 6.5–7.5.[2] Radiochemical purity is assessed using radio-TLC or high-performance liquid chromatography (HPLC) and must be not less than 95%.[2]
Figure 2: Workflow for the kit-based synthesis of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA.
Preclinical Performance: In Vitro and In Vivo Data
Preclinical studies have consistently demonstrated the high affinity and specificity of HYNIC-iPSMA conjugates for PSMA-expressing cells.
Quantitative In Vitro Data
| Parameter | Ligand | Cell Line | Value | Reference |
| Binding Affinity (IC50) | HYNIC-iPSMA | LNCaP | 2.9 ± 0.7 nM | [7] |
| Binding Affinity (Ki) | HYNIC-iPSMA | LNCaP | 3.11 nM | [8] |
| Cellular Uptake | [99mTc]Tc-DP1-PSMAt | LNCaP | 3.7 ± 1.2 %AR | [9] |
| Cellular Uptake | [99mTc]Tc-DP2-PSMAt | LNCaP | 3.0 ± 0.8 %AR | [9] |
| Serum Protein Binding | [99mTc]Tc-EDDA/HYNIC-iPSMA | Human Serum | 8.3 ± 2.1% | [7] |
Quantitative In Vivo Biodistribution Data
Ex vivo biodistribution studies in tumor-bearing mice confirm high tumor uptake and clearance primarily through the renal pathway.
| Tracer | Time (p.i.) | Tumor (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Reference |
| [99mTc]Tc-HYNIC-iPSMA | 3 h | 9.84 ± 2.63 | - | < 2% (at 1h) | < 2% (at 1h) | - | [2] |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | 1 h | 10.3 ± 2.76 | 45.3 ± 20.5 | - | - | - | [8] |
| [99mTc]Tc-EDDA-HTK03180 | 1 h | 18.8 ± 6.71 | 91.8 ± 29.1 | - | - | - | [8] |
| [188Re]Re-DP1-PSMAt | 2 h | 27.7 ± 6.4 | 88.3 ± 18.8 | - | - | - | [9] |
| [188Re]Re-DP2-PSMAt | 2 h | 19.2 ± 8.6 | 96.8 ± 16.3 | - | - | - | [9] |
Note: %ID/g = percentage of injected dose per gram of tissue. Different PSMA-targeting ligands show varied biodistribution profiles.
Clinical Utility: Diagnostic Efficacy
Clinical studies have validated the utility of [99mTc]Tc-HYNIC-iPSMA for detecting prostate cancer lesions using SPECT (Single Photon Emission Computed Tomography), an imaging modality that is more widely available and cost-effective than PET.[2]
Detection Rates in Biochemical Recurrence
[99mTc]Tc-HYNIC-iPSMA SPECT has demonstrated high detection rates for biochemically recurrent prostate cancer, with performance correlating strongly with Prostate-Specific Antigen (PSA) levels.
| PSA Level (ng/mL) | Detection Rate (%) | Patient Cohort (n) | Reference |
| > 0.2 to 2.0 | 48.6% | 17/35 | [10] |
| 0 - 2.0 | 16.6% | 1/6 | [2] |
| > 2.0 to 5.0 | 85.1% | 40/47 | [10] |
| > 2.0 - 10.0 | 83.3% | 5/6 | [2] |
| > 5.0 to 10.0 | 92.1% | 35/38 | [10] |
| > 10.0 | 96.3% | 26/27 | [10] |
| > 10.0 | 89.2% | 25/28 | [2] |
| Overall | 80.3% | 118/147 | [2] |
Studies comparing [99mTc]Tc-EDDA/HYNIC-iPSMA SPECT/CT with [68Ga]Ga-PSMA-11 PET/CT have shown a strong correlation in detecting prostate, bone, and lymph node lesions, establishing the 99mTc-based agent as a viable diagnostic alternative.[11]
The Therapeutic Horizon: From Diagnosis to Treatment
The true potential of iPSMA conjugates lies in their application for theranostics. The same HYNIC-iPSMA ligand used for diagnosis with 99mTc can be labeled with beta- or alpha-emitting radionuclides for targeted therapy.
-
Rhenium-188 (188Re): Like 99mTc, 188Re is a generator-produced radionuclide, making it accessible. [188Re]Re-HYNIC-iPSMA has shown preclinical efficacy with high tumor uptake and retention.[9]
-
Lutetium-177 (177Lu): [177Lu]Lu-PSMA-617 has already been FDA-approved for treating metastatic castration-resistant prostate cancer, demonstrating the power of this therapeutic approach.[9][12] The development of [177Lu]Lu-HYNIC-iPSMA variants is a logical and promising next step.
The theranostic workflow allows for precise patient selection and personalized treatment, ensuring that only patients with confirmed PSMA-positive tumors receive the targeted radiotherapy, thereby maximizing efficacy and minimizing toxicity.
Figure 3: The theranostic workflow using HYNIC-iPSMA conjugates.
Conclusion and Future Directions
HYNIC-iPSMA conjugates represent a significant advancement in the management of prostate cancer. The diagnostic agent, [99mTc]Tc-HYNIC-iPSMA, provides a highly sensitive and specific tool for detecting PSMA-positive lesions with the convenience of a kit-based preparation and the accessibility of SPECT imaging. The true promise of this platform lies in its seamless extension to therapy. By substituting 99mTc with therapeutic radionuclides, HYNIC-iPSMA conjugates have the potential to deliver potent, targeted radiation to cancer cells while sparing healthy tissue. Further clinical trials are essential to fully realize the therapeutic potential of agents like [177Lu]Lu-HYNIC-iPSMA and [188Re]Re-HYNIC-iPSMA, which could offer new hope for patients with advanced prostate cancer.
References
- 1. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Methodological & Application
Application Note and Detailed Protocol: 99mTc Radiolabeling of HYNIC-iPSMA TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the radiolabeling of HYNIC-iPSMA TFA (Trifluoroacetate) with Technetium-99m (99mTc). The procedure is primarily based on a convenient freeze-dried kit formulation, which simplifies the preparation of [99mTc]Tc-HYNIC-iPSMA for preclinical and clinical research.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, and its targeted imaging has become a cornerstone in the diagnosis and staging of the disease. [99mTc]Tc-HYNIC-iPSMA is a SPECT (Single Photon Emission Computed Tomography) imaging agent that offers high sensitivity and specificity for PSMA-expressing tissues. The use of 99mTc is advantageous due to its ideal physical properties, wide availability from 99Mo/99mTc generators, and cost-effectiveness compared to PET isotopes.[1][2] The HYNIC (6-hydrazinonicotinamide) chelator facilitates the stable coordination of 99mTc, often with the use of co-ligands like EDDA (Ethylenediamine-N,N'-diacetic acid) and Tricine to complete the technetium coordination sphere.[3][4][5] This kit-based formulation allows for a high radiochemical yield without the need for post-labeling purification, making it suitable for routine clinical applications.[6]
Materials and Reagents
A freeze-dried kit for the preparation of [99mTc]Tc-HYNIC-iPSMA typically contains the following components in a sterile, nitrogen-filled vial:[3][7]
-
This compound (precursor)
-
Stannous chloride dihydrate (SnCl₂) (reducing agent)
-
EDDA (co-ligand)
-
Tricine (co-ligand)
-
Mannitol or other bulking agents
Required materials not in the kit:
-
Sodium pertechnetate (B1241340) ([99mTc]NaTcO₄) solution, sterile and non-pyrogenic
-
0.2 M Phosphate (B84403) Buffer Solution (PBS), pH 7.0, sterile
-
Sterile, pyrogen-free water for injection or 0.9% NaCl
-
Heating block or boiling water bath capable of reaching 95-100°C
-
Lead-shielded vial container
-
Syringes and sterile needles
-
Dose calibrator
-
Quality control supplies (e.g., ITLC strips, HPLC system)
Experimental Protocol: Radiolabeling of HYNIC-iPSMA
This protocol outlines the reconstitution and radiolabeling process using a lyophilized kit formulation.
Step 1: Reagent Preparation and Quality Check
-
Allow the freeze-dried HYNIC-iPSMA kit vial to reach room temperature before reconstitution.
-
Obtain a sterile, non-pyrogenic elution of Sodium Pertechnetate ([99mTc]NaTcO₄) from a 99Mo/99mTc generator. Measure the activity using a calibrated dose calibrator.
-
Visually inspect all solutions for particulate matter and discoloration prior to use.
Step 2: Reconstitution of the Lyophilized Kit
-
In a sterile environment (e.g., a laminar flow hood), aseptically add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the freeze-dried HYNIC-iPSMA kit vial.[8]
-
Gently swirl the vial until the contents are completely dissolved, ensuring a clear solution is formed.
Step 3: Addition of Technetium-99m
-
Aseptically add the desired amount of [99mTc]NaTcO₄ solution (typically 555-2220 MBq in 1.0 mL) to the reconstituted kit vial.[6][8]
-
Gently mix the contents of the vial.
Step 4: Incubation
-
Place the sealed vial in a lead-shielded container.
-
Incubate the vial in a heating block or boiling water bath at 95-100°C for 10-15 minutes.[6][8]
Step 5: Cooling and Final Preparation
-
After incubation, carefully remove the vial from the heat source and allow it to cool to room temperature for approximately 15 minutes.[9]
-
The final product is an aqueous, transparent solution of [99mTc]Tc-HYNIC-iPSMA with a pH of 6.5–7.5, ready for quality control and subsequent intravenous administration.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 99mTc radiolabeling of HYNIC-iPSMA.
| Parameter | Value | Reference |
| Reagents & Volumes | ||
| HYNIC-iPSMA Kit | 1 lyophilized vial | [7][8] |
| Reconstitution Buffer | 1.0 mL of 0.2 M PBS (pH 7.0) | [8] |
| 99mTc Activity | 555 - 2220 MBq | [6][8] |
| Volume of 99mTc | ~1.0 mL | [8] |
| Reaction Conditions | ||
| Incubation Temperature | 95 - 100°C | [6][8] |
| Incubation Time | 10 - 15 minutes | [8] |
| Quality Control | ||
| Radiochemical Purity (RCP) | > 95% | [6][9] |
| Final pH | 6.5 - 7.5 | [6] |
| Administration | ||
| Mean Injected Activity | 705 ± 70 MBq | [10] |
Quality Control
To ensure the safety and efficacy of the radiopharmaceutical, quality control must be performed to determine the radiochemical purity (RCP). This is typically achieved using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[1][6] The acceptable RCP for clinical use is typically greater than 95%.[6][9]
Common Impurities:
-
Free Pertechnetate ([99mTc]TcO₄⁻)
-
Reduced/Hydrolyzed Technetium ([99mTc]TcO₂)
Visualizations
Caption: Workflow for the 99mTc radiolabeling of HYNIC-iPSMA using a kit.
Caption: Decision-making workflow for the quality control of [99mTc]Tc-HYNIC-iPSMA.
References
- 1. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. US20200324000A1 - PSMA inhibitor derivatives for labelling with 99mTc via HYNIC, a radiopharmaceutical kit, radiopharmaceutical preparations and their use in prostate cancer diagnostics - Google Patents [patents.google.com]
- 6. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
Application Notes and Protocols for HYNIC-iPSMA TFA SPECT/CT Imaging
This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of HYNIC-iPSMA TFA for SPECT/CT imaging in the context of prostate cancer research and clinical trials.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed on the surface of prostate cancer cells.[1][2] Technetium-99m labeled HYNIC-iPSMA is a radiopharmaceutical designed for SPECT/CT imaging, enabling the visualization of PSMA-positive lesions.[3][4][5] This imaging modality is a valuable tool in the primary staging of high-risk prostate cancer, detection of biochemical recurrence, and for restaging advanced disease.[1][6] The use of 99mTc offers advantages in terms of availability and cost-effectiveness compared to PET tracers.[7][8][9]
Experimental Protocols
Radiolabeling of HYNIC-iPSMA with Technetium-99m
The radiolabeling of HYNIC-iPSMA is typically performed using a kit-based formulation. The following protocol is a synthesis of published methods.[3][10][11][12][13]
Materials:
-
HYNIC-iPSMA freeze-dried kit
-
Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) solution
-
0.2 M Phosphate (B84403) buffer (pH 7.0)
-
Block heater or boiling water bath
-
Sterile syringes and needles
-
0.22 µm Millipore needle filter
Procedure:
-
Allow the HYNIC-iPSMA kit to reach room temperature.
-
Reconstitute the lyophilized powder in the kit vial with 1.0 mL of 0.2 M phosphate buffer (pH 7.0).[10][12]
-
Aseptically add 555-800 MBq of 99mTc-pertechnetate in approximately 1.0 mL to the vial.[10][12]
-
Gently swirl the vial to ensure complete mixing.
-
Incubate the reaction mixture in a block heater at 95-100°C for 10-20 minutes.[10][11]
-
Allow the vial to cool to room temperature.
-
Before injection, filter the final solution through a 0.22 µm Millipore needle filter.[11]
Quality Control
To ensure the safety and efficacy of the radiolabeled compound, quality control is essential to determine the radiochemical purity.
Method: Instant Thin-Layer Chromatography (ITLC) or Reversed-Phase Radio-HPLC
-
Radiochemical Purity: The radiochemical purity of 99mTc-HYNIC-iPSMA should be greater than 95%.[4][14]
-
Stability: The radiolabeled compound is stable for several hours post-preparation.[4]
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.
Guidelines:
-
Hydration: Patients should be well-hydrated before and after the scan. It is recommended to drink between 32 and 64 ounces of water starting two hours before the appointment.[15][16] Patients should continue to drink plenty of fluids and void frequently after the scan to facilitate the clearance of the radiotracer.[17]
-
Fasting: Fasting is not required for this examination.[15][18][19]
-
Medications: Patients may continue to take their regular medications.[18][19]
-
Activity: Avoid strenuous physical activity for 24 hours prior to the appointment.[15]
-
Clothing: Wear comfortable, loose-fitting clothing without metal components.[15][16]
-
Pre-medication: If a patient is anxious or claustrophobic, an anti-anxiety medication may be considered in consultation with the referring physician.[16]
SPECT/CT Image Acquisition
Procedure:
-
Injection: Administer an intravenous injection of 650–800 MBq of 99mTc-HYNIC-iPSMA.[12]
-
Uptake Phase: The patient should rest for 1-4 hours after the injection to allow for radiotracer distribution and uptake.[11][12][20]
-
Imaging:
Data Presentation
Quantitative Imaging Parameters
The following table summarizes the typical acquisition parameters for 99mTc-HYNIC-iPSMA SPECT/CT.
| Parameter | Value | Reference |
| Radiotracer | 99mTc-HYNIC-iPSMA | [3] |
| Administered Activity | 555-800 MBq | [10][12] |
| Uptake Time | 1-4 hours | [11][12][20] |
| Scanner | Dual-head SPECT/CT | [20] |
| Collimator | Low-Energy High-Resolution (LEHR) | [20] |
| Energy Window | 140.5 keV photopeak, ±7.5% | [17] |
| Whole-Body Scan Speed | 12-16 cm/min | [17][20] |
| SPECT Matrix Size | 128 x 128 or 256 x 256 | [21][22] |
| CT Tube Voltage | 120 kV | [17][21] |
| CT Slice Thickness | 2.5 - 5 mm | [13][17] |
Dosimetry and Biodistribution
The following table presents the estimated radiation absorbed doses in various organs and the effective dose for 99mTc-HYNIC-iPSMA.
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 3.89E-02 |
| Spleen | 9.54E-03 |
| Liver | 1.45E-02 |
| Small Intestine | 3.27E-03 |
| Salivary Glands | 1.31E-02 |
| Effective Dose (mSv/MBq) | 4.60E-03 |
Data adapted from studies on similar 99mTc-labeled PSMA inhibitors.[23]
The biodistribution of 99mTc-HYNIC-iPSMA shows physiological uptake in the kidneys, liver, spleen, salivary glands, lacrimal glands, and intestines, with excretion primarily through the urinary system.[3][24]
Data Analysis
Image analysis is performed to identify and characterize areas of abnormal radiotracer uptake.
Qualitative Analysis:
-
Visual assessment of fused SPECT/CT images to identify focal uptake of 99mTc-HYNIC-iPSMA that is greater than the surrounding background tissue and not consistent with physiological distribution.[3]
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): Calculation of SUVmax and SUVmean for PSMA-positive lesions.[11]
-
Tumor-to-Background Ratio (TBR): Determination of the ratio of radiotracer uptake in a lesion to that in a background region of normal tissue.[24]
Visualizations
Experimental Workflow
Caption: Workflow for 99mTc-HYNIC-iPSMA SPECT/CT Imaging.
Logical Relationship of Key Steps
Caption: Key Stages of the HYNIC-iPSMA Imaging Process.
References
- 1. Clinical Application of SPECT-CT Imaging with 99mTc-PSMA in Patients with Recurrent Prostate Cancer [jemis.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [99cmTc]Tc-PSMA-I&S-SPECT/CT: experience in prostate cancer imaging in an outpatient center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Performance of 99mTc-iPSMA SPECT/CT in the Initial Staging of Patients with Unfavorable Intermediate-, High-, and Very High-Risk Prostate Cancer: A Comparative Analysis with 18F-PSMA-1007 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. e-century.us [e-century.us]
- 14. researchgate.net [researchgate.net]
- 15. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 16. PSMA PET-CT for Prostate Cancer Services - NYC & Westchester | ColumbiaDoctors - New York | ColumbiaDoctors [columbiadoctors.org]
- 17. [99ᵐTc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. snmmi.org [snmmi.org]
- 20. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 21. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. siemens-healthineers.com [siemens-healthineers.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Binding Assays with HYNIC-iPSMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2] HYNIC-iPSMA is a ligand composed of the chelator 6-hydrazinonicotinamide (HYNIC) and a urea-based inhibitor of PSMA (iPSMA).[3] This construct allows for the radiolabeling of the iPSMA molecule with isotopes like Technetium-99m (99mTc), enabling sensitive and specific detection of PSMA-expressing cells.[3][4]
These application notes provide detailed protocols for performing in vitro cell binding assays using radiolabeled HYNIC-iPSMA to characterize its binding affinity and specificity to PSMA-expressing cancer cells. The provided methodologies are essential for the preclinical evaluation of novel PSMA-targeted radiopharmaceuticals.
Key Concepts in Radioligand Binding Assays
In vitro cell binding assays are fundamental in pharmacology to determine the interaction between a ligand (in this case, radiolabeled HYNIC-iPSMA) and its receptor (PSMA). The key parameters determined from these assays are the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density on the cells.[5][6]
The assays involve incubating cells with increasing concentrations of the radiolabeled ligand and measuring the amount of bound radioactivity. It is crucial to differentiate between specific binding to the target receptor and non-specific binding to other cellular components or the assay apparatus.[7][8] Non-specific binding is determined by adding a high concentration of an unlabeled competitor that saturates the specific binding sites, allowing only the non-specific interactions to be measured.[8] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[5][7]
Experimental Protocols
Cell Line Selection
The choice of cell lines is critical for a successful binding assay. A PSMA-positive cell line should be used to determine specific binding, while a PSMA-negative cell line serves as a negative control.
| Cell Line | PSMA Expression | Typical Use |
| LNCaP | High | Positive Control[9][10][11] |
| C4-2 | High | Positive Control[9][12] |
| PC3-PIP | High (Engineered) | Positive Control[13] |
| 22Rv1 | Low to Moderate | Positive Control[11] |
| PC-3 | Negative | Negative Control[9][10][11] |
| DU145 | Negative | Negative Control[10] |
Protocol 1: Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of the radiolabeled HYNIC-iPSMA.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
PSMA-negative cells (e.g., PC-3) for control
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Radiolabeled HYNIC-iPSMA (e.g., 99mTc-EDDA/HYNIC-iPSMA)
-
Unlabeled HYNIC-iPSMA or another high-affinity PSMA inhibitor (e.g., 2-PMPA)
-
96-well filter plates
-
Vacuum manifold
-
Gamma counter
-
Scintillation fluid (if using beta-emitting isotopes)
Procedure:
-
Cell Preparation:
-
Culture PSMA-positive and PSMA-negative cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold binding buffer.
-
Resuspend the cells in binding buffer and determine the cell concentration. Adjust to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the radiolabeled HYNIC-iPSMA in binding buffer. A typical concentration range would be from 0.1 to 50 nM.
-
For determining non-specific binding, prepare identical serial dilutions of the radiolabeled ligand, but also add a high concentration (e.g., 10 µM) of unlabeled HYNIC-iPSMA to each well.
-
In a 96-well filter plate, add 50 µL of the cell suspension (50,000 cells) to each well.
-
Add 50 µL of the appropriate radioligand dilution (for total binding) or radioligand + unlabeled competitor dilution (for non-specific binding) to the wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle agitation to allow the binding to reach equilibrium.[13]
-
-
Filtration and Washing:
-
Stop the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the cells on the filter three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter membrane.
-
Measure the radioactivity retained on the filter of each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding versus the concentration of the radiolabeled ligand.
-
Analyze the data using non-linear regression (one-site specific binding model) in software like GraphPad Prism to determine the Kd and Bmax values.[13] Alternatively, a Scatchard plot can be generated, where the ratio of Bound/Free radioligand is plotted against the Bound radioligand. The slope of the line is -1/Kd, and the x-intercept is Bmax.[14][15]
-
Protocol 2: Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of an unlabeled competitor by measuring its ability to displace the binding of a fixed concentration of radiolabeled HYNIC-iPSMA.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Cell Preparation:
-
Follow the same procedure as in the saturation binding assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor (e.g., from 1 pM to 10 µM).
-
In a 96-well plate, add 50 µL of the cell suspension (50,000 cells) to each well.
-
Add 25 µL of the appropriate unlabeled competitor dilution to the wells.
-
Add 25 µL of a fixed concentration of radiolabeled HYNIC-iPSMA. The concentration of the radioligand should ideally be at or below its Kd value to ensure assay sensitivity.[5]
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled HYNIC-iPSMA).
-
-
Incubation, Filtration, and Radioactivity Measurement:
-
Follow steps 3-5 from the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radiolabeled ligand used in the assay and Kd is the dissociation constant of the radiolabeled ligand determined from the saturation binding assay.
-
Data Presentation
Quantitative data from the binding assays should be summarized in clear and structured tables for easy comparison.
Table 1: Saturation Binding Assay Results for 99mTc-EDDA/HYNIC-iPSMA
| Cell Line | Kd (nM) | Bmax ( sites/cell ) |
| LNCaP | e.g., 3.11 ± 0.76[16] | e.g., 1.5 x 10^5 |
| PC-3 | Not Determinable | Not Determinable |
Table 2: Competitive Binding Assay Results for Unlabeled Competitors
| Competitor | Cell Line | IC50 (nM) | Ki (nM) |
| Unlabeled HYNIC-iPSMA | LNCaP | e.g., 5.2 | e.g., 3.1 |
| Compound X | LNCaP | Value | Value |
| Compound Y | LNCaP | Value | Value |
Visualizations
Diagrams are crucial for illustrating experimental workflows and the underlying biological principles.
Caption: Workflow for in vitro cell binding assays with HYNIC-iPSMA.
Caption: Principles of specific and non-specific binding in the assay.
References
- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 2. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 7. youtube.com [youtube.com]
- 8. graphpad.com [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Radioligand Therapy of Prostate Cancer with a Long-Lasting Prostate-Specific Membrane Antigen Targeting Agent 90Y-DOTA-EB-MCG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. Scatchard equation - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of 99mTc-HYNIC-iPSMA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of 99mTc-HYNIC-iPSMA, a radiopharmaceutical used for imaging prostate-specific membrane antigen (PSMA) expression.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed in prostate cancer cells. 99mTc-HYNIC-iPSMA is a radiolabeled small molecule inhibitor of PSMA that enables imaging of PSMA-positive tissues using Single Photon Emission Computed Tomography (SPECT). Biodistribution studies are crucial in the preclinical and clinical development of this radiopharmaceutical to determine its uptake, retention, and clearance from various organs and tumors. This document outlines the standard methodologies for performing these studies.
Radiolabeling of HYNIC-iPSMA with 99mTc
A key advantage of 99mTc-HYNIC-iPSMA is its straightforward, kit-based reconstitution process, which is simpler than the synthesis of many other radiopharmaceuticals.[1]
Materials:
-
HYNIC-iPSMA precursor
-
Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1M HCl)
-
Tricine solution (e.g., 40 mg/mL in 0.2M PBS, pH 6.0)
-
Ethylenediamine-N,N'-diacetic acid (EDDA) solution (e.g., 20 mg/mL in 0.1M NaOH)
-
Sodium pertechnetate (B1241340) (Na99mTcO4) solution
-
0.2 M phosphate (B84403) buffer solution (pH 7.0)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for quality control
Protocol:
-
To a sterile vial containing the HYNIC-iPSMA precursor, add the Tricine and EDDA solutions.
-
Add the stannous chloride solution to the vial.
-
Introduce the desired amount of Na99mTcO4 (e.g., 1110 to 2220 MBq) to the mixture.[1]
-
Add 1.0 mL of 0.2 M phosphate buffer solution (pH 7.0).[1]
-
Incubate the reaction mixture at 95°C for 15 minutes in a heating block or boiling water bath.[1]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using ITLC. A purity of >95% is generally considered acceptable for use.
Preclinical Biodistribution Studies in Animal Models
Preclinical studies, typically in mouse models with prostate cancer xenografts, are essential to evaluate the in vivo behavior of 99mTc-HYNIC-iPSMA.
Animal Models
-
Tumor Xenograft Models: Immunocompromised mice (e.g., SCID or nude mice) bearing human prostate cancer cell line xenografts that express PSMA (e.g., LNCaP, 22Rv1) are commonly used.[2]
Experimental Protocol
-
Animal Preparation: Acclimatize animals to laboratory conditions. For tumor-bearing models, studies are typically initiated when tumors reach a predetermined size.
-
Radiotracer Administration: Inject a known amount of 99mTc-HYNIC-iPSMA (e.g., 1 MBq) intravenously into the tail vein of each animal.[2]
-
Time Points for Biodistribution: Euthanize groups of animals (typically n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the change in biodistribution over time.[2]
-
Organ and Tissue Harvesting: After euthanasia, carefully dissect and collect major organs and tissues of interest. These typically include blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and the tumor.
-
Radioactivity Measurement: Weigh each collected tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is a standard unit for comparing radiotracer uptake across different tissues and animals. The formula is:
%ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100
Quantitative Biodistribution Data
The following table summarizes representative preclinical biodistribution data for a PSMA-targeted radiopharmaceutical in a xenograft mouse model. Note that specific values can vary based on the exact compound, animal model, and experimental conditions.
| Organ | 1 hour post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.1 ± 0.05 |
| Heart | 0.8 ± 0.2 | 0.1 ± 0.03 |
| Lungs | 1.2 ± 0.4 | 0.2 ± 0.08 |
| Liver | 2.5 ± 0.7 | 0.5 ± 0.1 |
| Spleen | 10.4 ± 2.1 | 0.8 ± 0.2 |
| Kidneys | 220 ± 45.0 | 15.0 ± 3.5 |
| Tumor | 9.8 ± 2.6 | 12.5 ± 3.1 |
Data are presented as mean ± standard deviation and are illustrative based on typical findings for PSMA-targeted agents.[1][2]
Clinical Biodistribution in Humans
In clinical settings, the biodistribution of 99mTc-HYNIC-iPSMA is assessed through SPECT imaging.
Patient Population
Patients with known or suspected prostate cancer are eligible for imaging with 99mTc-HYNIC-iPSMA.
Imaging Protocol
-
Radiotracer Administration: Aseptically administer a sterile, pyrogen-free solution of 99mTc-HYNIC-iPSMA intravenously to the patient. The typical administered activity ranges from 555 to 740 MBq (15 to 20 mCi).[1]
-
Imaging Time Points: Imaging is typically performed 2 to 4 hours after the injection.[1]
-
Image Acquisition: Whole-body planar and SPECT/CT images are acquired. SPECT/CT allows for better anatomical localization of radiotracer uptake.
Normal Biodistribution Pattern
In humans, 99mTc-HYNIC-iPSMA exhibits a characteristic biodistribution pattern with physiological uptake in several organs.[1][3][4]
High Uptake:
-
Kidneys: The kidneys show the highest uptake of the radiotracer due to renal excretion and PSMA expression in the proximal tubules.[1][3]
-
Salivary and Lacrimal Glands: Significant uptake is observed in these glands.[1][4]
-
Liver and Spleen: Moderate uptake is seen in the liver and spleen.[1][4]
-
Urinary Bladder: Intense activity is seen in the bladder due to the excretion of the radiotracer.[1][4]
Low to Negligible Uptake:
-
Brain: Almost no uptake is observed in the brain.[3]
-
Lungs and Heart: These organs show relatively low levels of uptake.[1]
Prostate cancer lesions with sufficient PSMA expression will appear as areas of focal uptake that are higher than the surrounding background tissue.[1]
Visualizations
Caption: Workflow for a preclinical biodistribution study of 99mTc-HYNIC-iPSMA.
Caption: Mechanism of 99mTc-HYNIC-iPSMA targeting and imaging of PSMA-expressing cells.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HYNIC-iPSMA TFA Kit in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and staging of prostate cancer. The HYNIC-iPSMA TFA (Trifluoroacetate) kit provides a sterile, non-pyrogenic formulation for the preparation of Technetium-99m (⁹⁹ᵐTc)-labeled HYNIC-iPSMA, a radiopharmaceutical intended for diagnostic imaging using Single Photon Emission Computed Tomography (SPECT).[1][2] This molecule consists of two key components: HYNIC (6-hydrazinonicotinamide), which serves as a chelator for the radioactive isotope ⁹⁹ᵐTc, and iPSMA (inhibitor of Prostate-Specific Membrane Antigen), a ligand that specifically targets and binds to PSMA expressed on prostate cancer cells.[3][4] The resulting radiolabeled compound, ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA, demonstrates high specificity and sensitivity in detecting primary and metastatic prostate cancer lesions.[3][4][5]
These application notes provide a comprehensive guide to the formulation, preparation, quality control, and application of the this compound kit for clinical research purposes.
Kit Formulation and Components
The this compound kit is typically supplied as a lyophilized powder in a sterile vial. The formulation is designed for straightforward radiolabeling with ⁹⁹ᵐTc. While the exact composition may vary slightly between manufacturers, a typical kit contains the following components:
| Component | Function | Reference |
| This compound | Targeting ligand and chelator for ⁹⁹ᵐTc | [3][4] |
| Tricine | Co-ligand to stabilize the ⁹⁹ᵐTc complex | [6][7] |
| Ethylenediamine-N,N'-diacetic acid (EDDA) | Co-ligand to complete the coordination sphere of ⁹⁹ᵐTc | [6][7] |
| Stannous Chloride (SnCl₂·2H₂O) | Reducing agent for ⁹⁹ᵐTc-pertechnetate | [6][7] |
| Buffer agents (e.g., Phosphate buffer) | To maintain optimal pH for the labeling reaction | [7] |
| Mannitol | Bulking agent for lyophilization | [8] |
Storage: The lyophilized kit should be stored at -20°C to -80°C to ensure stability.[3][4]
Experimental Protocols
Radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc
This protocol describes the reconstitution of the this compound kit with sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) to form ⁹⁹ᵐTc-HYNIC-iPSMA.
Materials:
-
This compound lyophilized kit
-
Sterile, non-pyrogenic sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator.[9]
-
Sterile 0.9% sodium chloride (saline) solution
-
Lead-shielded vial container
-
Syringes and needles
Procedure:
-
Allow the this compound kit vial to reach room temperature before reconstitution.
-
Aseptically add a specified volume and activity of Na⁹⁹ᵐTcO₄ (e.g., up to 1.11 GBq in 1 mL) to the vial.[8]
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Incubate the reaction mixture at a specified temperature and time (e.g., 95-100°C for 15-25 minutes).[10][11]
-
After incubation, allow the vial to cool to room temperature in a lead-shielded container.
-
Visually inspect the final solution for any particulate matter or discoloration before proceeding to quality control.
Quality Control of ⁹⁹ᵐTc-HYNIC-iPSMA
To ensure the safety and efficacy of the radiopharmaceutical, it is crucial to perform quality control tests to determine the radiochemical purity.
A. Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method to determine the percentage of free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂).
Materials:
-
ITLC strips (e.g., silica (B1680970) gel)
-
Developing solvents (e.g., 0.1 M sodium citrate (B86180), methanol (B129727)/ammonium (B1175870) acetate (B1210297) mixture).[12]
-
A chromatography developing tank
-
A gamma counter or radiochromatogram scanner
Procedure:
-
Spot a small drop of the ⁹⁹ᵐTc-HYNIC-iPSMA solution onto the origin of two ITLC strips.
-
Develop one strip in a mobile phase of 0.1 M sodium citrate (pH 5). In this system, ⁹⁹ᵐTc-HYNIC-iPSMA and ⁹⁹ᵐTc-colloid remain at the origin (Rf = 0), while free ⁹⁹ᵐTcO₄⁻ moves with the solvent front (Rf = 1).[12]
-
Develop the second strip in a mixture of methanol and 1M ammonium acetate (1:1). In this system, ⁹⁹ᵐTc-HYNIC-iPSMA and free ⁹⁹ᵐTcO₄⁻ move with the solvent front (Rf = 1), while ⁹⁹ᵐTc-colloid remains at the origin (Rf = 0).[12]
-
After development, cut the strips into sections and measure the radioactivity in each section using a gamma counter.
-
Calculate the radiochemical purity (RCP) as follows: % RCP = 100% - (% Free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTc-colloid) A radiochemical purity of >95% is generally considered acceptable.[13][14]
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the radiochemical species present in the preparation.
Materials:
-
HPLC system with a radioactivity detector.
-
A suitable column (e.g., C18 reverse-phase).[15]
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% TFA).[8]
Procedure:
-
Inject a small aliquot of the ⁹⁹ᵐTc-HYNIC-iPSMA solution into the HPLC system.
-
Run the sample using a predefined gradient method.
-
Analyze the resulting radiochromatogram to identify and quantify the peaks corresponding to ⁹⁹ᵐTc-HYNIC-iPSMA and any radiochemical impurities.[14]
In Vitro Cell Binding and Internalization Assay
This assay evaluates the specific binding and internalization of ⁹⁹ᵐTc-HYNIC-iPSMA in PSMA-expressing prostate cancer cells (e.g., LNCaP) and control cells that do not express PSMA (e.g., PC3).[1]
Materials:
-
PSMA-positive (LNCaP) and PSMA-negative (PC3) cell lines.[1]
-
Cell culture medium and supplements.
-
⁹⁹ᵐTc-HYNIC-iPSMA.
-
A gamma counter.
Procedure:
-
Plate a known number of LNCaP and PC3 cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of ⁹⁹ᵐTc-HYNIC-iPSMA for various time points (e.g., 30, 60, 120 minutes).[9]
-
For internalization studies, after incubation, wash the cells with ice-cold PBS.
-
Add an acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioactivity. Collect this fraction (membrane-bound).
-
Lyse the cells with a lysis buffer (e.g., 1N NaOH) to collect the internalized radioactivity.
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of cell-associated radioactivity and the internalization rate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiolabeling | ||
| Radiochemical Purity (RCP) | >95% (typically 96.76 ± 1.38% to 99.1 ± 1.32%) | [8][12][13] |
| Radioactivity Concentration | 341 ± 63 MBq/mL | [13] |
| In Vitro Studies | ||
| Dissociation Constant (Kd) | 5.42 - 5.47 nM | [1][9] |
| LNCaP Cell Uptake | ~15.2 ± 1.2% to ~30% | [14][16] |
| Internalization in LNCaP cells | 7.5% to 9.7% | [14] |
| In Vivo Biodistribution (Mice with LNCaP xenografts at 1h p.i.) | % Injected Dose per Gram (%ID/g) | |
| Tumor | 5.40 - 18.8 %ID/g | [15] |
| Blood | < 1 %ID/g | [9] |
| Liver | Low uptake | [5] |
| Spleen | Low uptake | [15] |
| Kidneys | High uptake (renal excretion pathway) | [5][15] |
| Salivary Glands | Moderate uptake | [15] |
Visualizations
Experimental Workflows
Caption: Radiolabeling workflow for ⁹⁹ᵐTc-HYNIC-iPSMA.
Caption: Workflow for in vitro cell binding and internalization assays.
Signaling and Targeting Pathway
Caption: Mechanism of ⁹⁹ᵐTc-HYNIC-iPSMA targeting PSMA on cancer cells.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 7. US20200324000A1 - PSMA inhibitor derivatives for labelling with 99mTc via HYNIC, a radiopharmaceutical kit, radiopharmaceutical preparations and their use in prostate cancer diagnostics - Google Patents [patents.google.com]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 14. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of HYNIC-iPSMA TFA in Prostate Cancer Staging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer, with its expression levels correlating with tumor aggressiveness and metastasis. This has led to the development of PSMA-targeted imaging agents for improved diagnosis and staging. HYNIC-iPSMA TFA is a potent and specific inhibitor of PSMA. When chelated with a radionuclide such as Technetium-99m (99mTc), it forms a stable radiopharmaceutical, [99mTc]Tc-EDDA/HYNIC-iPSMA, enabling sensitive detection of PSMA-expressing prostate cancer cells through Single Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the use of this compound in the preclinical and clinical staging of prostate cancer.
Mechanism of Action
This compound is a urea-based small molecule that binds with high affinity to the enzymatic pocket of PSMA on the surface of prostate cancer cells. The HYNIC (hydrazinonicotinamide) component serves as a bifunctional chelator, allowing for the stable incorporation of 99mTc. Following intravenous administration, [99mTc]Tc-EDDA/HYNIC-iPSMA circulates in the bloodstream and accumulates at sites of PSMA expression, primarily prostate cancer lesions. The emitted gamma radiation from 99mTc is then detected by a SPECT or SPECT/CT scanner, providing a three-dimensional image of the biodistribution of the radiotracer and highlighting areas of tumor involvement.
Quantitative Data Summary
The following tables summarize key quantitative data for [99mTc]Tc-EDDA/HYNIC-iPSMA from various preclinical and clinical studies.
Table 1: Radiochemical and In Vitro Characteristics
| Parameter | Value | References |
| Radiochemical Purity | > 95% | [1][2] |
| Binding Affinity (Ki) | 3.11 ± 0.76 nM | [3] |
| LogD₇.₄ (Hydrophilicity) | -3.31 ± 0.02 | [3] |
Table 2: Preclinical Biodistribution in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 3 hours post-injection | References |
| Blood | < 1% | < 0.5% | [1] |
| Liver | < 2% | < 1.5% | [1][4] |
| Spleen | 7.77 ± 3.01 | Not Reported | [4] |
| Kidneys | 45.3 ± 20.5 | Not Reported | [4] |
| Salivary Glands | 7.77 ± 3.01 | Not Reported | [4] |
| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 | [1][4] |
Table 3: Clinical Performance in Prostate Cancer Staging
| Parameter | Value | References |
| Overall Detection Rate (Biochemical Recurrence) | 80.3% (118/147) | [5] |
| Detection Rate by PSA Level (ng/mL) | ||
| >0.2 - 2.0 | 48.6% | [5] |
| >2.0 - 5.0 | 85.1% | [5] |
| >5.0 - 10.0 | 92.1% | [5] |
| >10.0 | 96.3% | [5] |
| Pooled Sensitivity (SPECT/CT) | 0.89 (95% CI, 0.84–0.93) | [6][7] |
| Pooled Specificity (SPECT/CT) | 0.92 (95% CI, 0.67–0.99) | [6][7] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m
This protocol describes the preparation of [99mTc]Tc-EDDA/HYNIC-iPSMA for experimental use.
Materials:
-
This compound
-
Sodium pertechnetate (B1241340) ([99mTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator
-
Ethylenediamine-N,N'-diacetic acid (EDDA) solution (20 mg/mL in 0.1 M NaOH)
-
Tricine solution (40 mg/mL in 0.2 M PBS, pH 6.0)
-
Stannous chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl)
-
0.2 M phosphate (B84403) buffer (pH 7.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
To a sterile reaction vial, add 10 µg of this compound.
-
Add 0.5 mL of EDDA solution.
-
Add 0.5 mL of Tricine solution.
-
Add 25 µL of SnCl₂ solution.
-
In a separate step, add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the vial to dissolve the components.
-
Add 1110–2220 MBq of [99mTc]NaTcO₄ solution to the vial.
-
Incubate the reaction mixture at 100°C for 15 minutes in a heating block or boiling water bath.[2]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or HPLC. The radiochemical purity should be >95%.[5]
Protocol 2: In Vitro Cell Binding and Internalization Assay
This protocol details the procedure to assess the binding and internalization of [99mTc]Tc-EDDA/HYNIC-iPSMA in prostate cancer cell lines.
Materials:
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) human prostate cancer cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
[99mTc]Tc-EDDA/HYNIC-iPSMA
-
2-PMPA (PSMA inhibitor for blocking studies)
-
Phosphate-buffered saline (PBS)
-
Glycine (B1666218) buffer (50 mM glycine, 100 mM NaCl, pH 2.8)
-
Gamma counter
Procedure:
-
Cell Preparation: Culture LNCaP and PC-3 cells to 80-90% confluency. Harvest the cells and prepare a suspension of 2 x 10⁶ cells/mL in RPMI-1640 medium.
-
Binding Assay:
-
Add approximately 1 nM of [99mTc]Tc-EDDA/HYNIC-iPSMA to triplicate tubes containing 2 x 10⁶ LNCaP cells.
-
For blocking experiments, pre-incubate a parallel set of tubes with a 500-fold molar excess of 2-PMPA for 15 minutes before adding the radiotracer.
-
Incubate the tubes at 37°C for 1 hour.
-
Centrifuge the tubes at 1500 rpm for 5 minutes to pellet the cells.
-
Separate the supernatant (unbound fraction) from the cell pellet (bound fraction).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of cell-bound radioactivity.
-
-
Internalization Assay:
-
Following the binding assay incubation, wash the cell pellets twice with ice-cold PBS to remove non-specifically bound radiotracer.
-
To determine the internalized fraction, add 0.5 mL of ice-cold glycine buffer to the cell pellet and incubate for 5-10 minutes on ice to strip the surface-bound radioactivity.
-
Centrifuge the tubes and collect the supernatant (surface-bound fraction).
-
Measure the radioactivity in the supernatant and the remaining cell pellet (internalized fraction).
-
Calculate the percentage of internalized radioactivity relative to the total cell-bound activity.[8]
-
Protocol 3: In Vivo SPECT/CT Imaging in a Mouse Model
This protocol outlines the procedure for SPECT/CT imaging of tumor-bearing mice.
Materials:
-
Male BALB/c nude mice with subcutaneously xenografted LNCaP tumors
-
[99mTc]Tc-EDDA/HYNIC-iPSMA
-
Animal anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Intravenously inject approximately 7.4 MBq of [99mTc]Tc-EDDA/HYNIC-iPSMA via the tail vein.
-
Allow the radiotracer to distribute for 2-4 hours.
-
Position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire whole-body planar scintigraphy followed by SPECT/CT images of the tumor region.
-
SPECT Parameters (example): Low-energy high-resolution (LEHR) collimators, 128x128 matrix, 20 seconds per projection over 360 degrees.
-
CT Parameters (example): 50 kVp, 0.5 mA, 1 mm slice thickness.
-
-
Reconstruct the images and co-register the SPECT and CT data for anatomical localization of radiotracer uptake.
-
For biodistribution studies, euthanize the animals at desired time points post-injection, dissect organs of interest, weigh them, and measure the radioactivity using a gamma counter. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Clinical SPECT/CT Imaging Protocol for Prostate Cancer Staging
This protocol provides a standard procedure for clinical imaging with [99mTc]Tc-EDDA/HYNIC-iPSMA.
Patient Preparation:
-
No specific dietary preparation is required.
-
Patients should be well-hydrated.
-
Obtain written informed consent.
Procedure:
-
Radiopharmaceutical Administration: Intravenously administer 555-740 MBq of [99mTc]Tc-EDDA/HYNIC-iPSMA.[2]
-
Imaging Time Point: Imaging is typically performed 2-4 hours post-injection.[9]
-
Image Acquisition:
-
Planar Imaging: Acquire anterior and posterior whole-body planar images using a dual-head gamma camera equipped with LEHR collimators. A scan speed of 10-15 cm/min is recommended.
-
SPECT/CT Imaging: Acquire SPECT/CT images of the chest, abdomen, and pelvis.
-
SPECT Parameters: 128x128 matrix, 30-40 projections over 180 degrees per detector, 20-30 seconds per projection.
-
CT Parameters: A low-dose CT scan is performed for attenuation correction and anatomical localization (e.g., 120 kVp, 40 mAs, 5 mm slice thickness).
-
-
-
Image Processing and Interpretation:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with attenuation and scatter correction.
-
Fuse the SPECT and CT images.
-
Interpret the images by identifying areas of focal radiotracer uptake that are higher than the surrounding background and do not correspond to physiological distribution.
-
Visualizations
PSMA Signaling Pathway
// Connections PSMA -> RACK1 [label="interacts with", style=dashed, color="#EA4335"]; RACK1 -> Integrin [style=dashed, color="#EA4335", dir=both]; RACK1 -> IGF1R [style=dashed, color="#EA4335", dir=both];
Integrin -> PI3K [color="#34A853"]; IGF1R -> PI3K [color="#34A853"];
PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; AKT -> Apoptosis [color="#34A853", arrowhead=tee];
Integrin -> GRB2 [style=dotted, color="#5F6368", arrowhead=tee, label="Inhibited by\nPSMA-RACK1"]; GRB2 -> SOS [style=dotted, color="#5F6368"]; SOS -> RAS [style=dotted, color="#5F6368"]; RAS -> RAF [style=dotted, color="#5F6368"]; RAF -> MEK [style=dotted, color="#5F6368"]; MEK -> ERK [style=dotted, color="#5F6368"]; ERK -> Proliferation [style=dotted, color="#5F6368"];
{rank=same; PSMA; Integrin; IGF1R;} {rank=same; PI3K; GRB2;} } dot PSMA signaling in prostate cancer.
Experimental Workflow for Preclinical Evaluation
Clinical Staging Workflow with [99mTc]Tc-HYNIC-iPSMA
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Notes and Protocols for Monitoring Therapy Response Using [⁹⁹ᵐTc]Tc-HYNIC-iPSMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key biomarker for imaging and therapy of prostate cancer. [⁹⁹ᵐTc]Tc-HYNIC-iPSMA is a radiopharmaceutical that targets PSMA and can be imaged using Single Photon Emission Computed Tomography (SPECT), offering a more accessible alternative to PET/CT imaging.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing [⁹⁹ᵐTc]Tc-HYNIC-iPSMA in monitoring the response of prostate cancer to various therapies. While specific data on longitudinal monitoring with [⁹⁹ᵐTc]Tc-HYNIC-iPSMA is still emerging, the principles established for PSMA PET imaging can be adapted for SPECT.
Quantitative Data Summary
The following tables summarize key quantitative data for [⁹⁹ᵐTc]Tc-HYNIC-iPSMA, which is crucial for interpreting imaging results in the context of therapy response monitoring.
Table 1: Biodistribution of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA in Healthy Tissues
| Organ/Tissue | Mean Standardized Uptake Value (SUVmax) | Mean Tumor-to-Background Ratio (TBR) |
| Kidneys | 45.6 ± 3.4 | 35.6 ± 27.3 |
| Bladder | 28.5 ± 4.2 | 7.0 ± 10.7 |
| Parotid Gland | 19.5 ± 2.4 | 53.7 ± 37.47 |
| Liver | Low Uptake | - |
| Spleen | Low Uptake | - |
| Bowel | Low Uptake | - |
| Brain | Negligible Activity | - |
Data compiled from studies comparing [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA with [⁶⁸Ga]Ga-PSMA-11 PET/CT.[4] Normal physiological uptake is observed in the liver, spleen, kidneys, lacrimal and salivary glands, oral and nasal mucosa, bowels, and urinary bladder.[1]
Table 2: Lesion Detection Rates of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT at Different PSA Levels
| PSA Level (ng/mL) | Detection Rate (%) |
| >0.2 - 2 | 48.6% |
| >2 - 5 | 85.1% |
| >5 - 10 | 92.1% |
| >10 | 96.3% |
Data from a study on patients with biochemically recurrent prostate cancer after radical prostatectomy.[5]
Table 3: Comparison of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT and [⁶⁸Ga]Ga-PSMA-11 PET/CT for Lesion Uptake
| Lesion Location | [⁹⁹ᵐTc]Tc-HYNIC-iPSMA (TBR) | [⁶⁸Ga]Ga-PSMA-11 (SUVmax) | Correlation (r²) |
| Prostate | 35.9 ± 45.2 | 25.2 ± 4.7 | 0.731 |
| Bone | 15.4 ± 18.9 | 18.4 ± 1.6 | 0.720 |
| Lymph Nodes | 19.1 ± 51.7 | 11.4 ± 1.2 | 0.864 |
This table demonstrates a good correlation between the semi-quantitative TBR from SPECT and the quantitative SUVmax from PET, suggesting that TBR can be a valuable metric for therapy response assessment with [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.[4]
Experimental Protocols
Radiolabeling of HYNIC-iPSMA with Technetium-99m
This protocol is adapted from established methods for preparing [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.
Materials:
-
HYNIC-iPSMA TFA salt
-
Ethylenediaminediacetic acid (EDDA)
-
Stannous chloride (SnCl₂) dihydrate
-
Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) solution
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
0.1 M HCl
-
Sterile, pyrogen-free vials
-
Heating block or water bath
Procedure:
-
In a sterile vial, dissolve 5 mg of EDDA and 50 mg of tricine in 0.5 mL of 0.1 M phosphate buffer (pH 7.4).
-
Add 20 µg of HYNIC-iPSMA to the vial.
-
Add 20 µL of a 1 mg/mL SnCl₂·2H₂O solution in 0.1 M HCl.
-
Add 0.6–1 GBq of [⁹⁹ᵐTc]NaTcO₄ solution to the mixture.
-
Incubate the reaction mixture at 95 °C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical purity. A purity of >95% is generally considered acceptable for clinical use.
Longitudinal SPECT/CT Imaging for Therapy Response Monitoring
This protocol outlines a generalized procedure for a longitudinal imaging study.
Patient Selection:
-
Patients with histologically confirmed prostate cancer undergoing systemic or localized therapy.
-
Patients should have a baseline [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT scan before initiation of the new therapy.
Imaging Schedule:
-
Baseline Scan: Perform a [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT scan before the start of the new treatment.
-
Follow-up Scans: The timing of follow-up scans should be adapted to the specific therapy being monitored. Suggested intervals are:
-
Chemotherapy: 4 weeks after the last cycle.
-
Radiation Therapy: 8 weeks after completion of treatment.[6][7]
-
Androgen Deprivation Therapy (ADT): Imaging timing should be carefully considered, as ADT can transiently increase PSMA expression.[6][7] A consistent time point, such as 3-6 months after initiation, should be chosen.
-
Radioligand Therapy (e.g., ¹⁷⁷Lu-PSMA): Imaging can be performed before each therapy cycle to assess response and guide subsequent treatment decisions.
-
Image Acquisition Protocol:
-
Patient Preparation: Patients should be well-hydrated.
-
Radiotracer Administration: Administer an intravenous injection of 555-740 MBq (15-20 mCi) of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.
-
Imaging Timepoint: Acquire images 2 to 4 hours post-injection.[3][8]
-
Acquisition Parameters:
-
Planar Whole-Body Imaging: Acquire anterior and posterior whole-body images.
-
SPECT/CT: Perform SPECT/CT of the chest, abdomen, and pelvis. Utilize a low-dose CT for attenuation correction and anatomical localization.
-
Image Analysis and Interpretation:
-
Visual Assessment: Two experienced nuclear medicine physicians should independently review the images for the appearance of new lesions or significant changes in the uptake of existing lesions compared to the baseline scan.
-
Semi-Quantitative Analysis:
-
For each lesion identified, draw a volume of interest (VOI) on the fused SPECT/CT images.
-
Calculate the maximum pixel count within the VOI.
-
To determine the Tumor-to-Background Ratio (TBR), draw a background VOI in a representative area of normal tissue (e.g., gluteal muscle).
-
TBR = (Maximum pixel count in tumor VOI) / (Mean pixel count in background VOI).
-
Changes in TBR between baseline and follow-up scans should be documented.
-
Criteria for Therapy Response Assessment
Adapted from the PSMA PET Progression (PPP) criteria, the following can be used to define disease progression in [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT imaging:[6][7]
-
Progressive Disease:
-
Appearance of two or more new PSMA-positive lesions.
-
Appearance of one new PSMA-positive lesion with corroborating clinical or laboratory data (e.g., rising PSA).
-
An increase in the size or uptake (TBR) of one or more existing lesions by at least 30%, confirmed by clinical or other imaging findings.[6][7]
-
-
Stable Disease: No significant changes in the number, size, or uptake of PSMA-positive lesions.
-
Partial Response: A significant decrease in the size or uptake of PSMA-positive lesions.
-
Complete Response: Resolution of all PSMA-positive lesions.
Visualizations
Signaling Pathways and Workflows
Conclusion
[⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT is a valuable tool for the management of prostate cancer. Its application in monitoring therapy response, although still an area of active research, holds significant promise. By adapting established criteria from PSMA PET imaging and employing standardized protocols for longitudinal imaging and analysis, researchers and clinicians can gain crucial insights into treatment efficacy. This will ultimately facilitate more personalized and effective management of prostate cancer. Further prospective studies are needed to validate these approaches and establish definitive quantitative thresholds for response assessment with [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. Prostate cancer detection with [99mTc]Tc-HYNIC-iPSMA SPECT: The Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 6. Proposal for Systemic-Therapy Response-Assessment Criteria at the Time of PSMA PET/CT Imaging: The PSMA PET Progression Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Quality Control of 99mTc-HYNIC-iPSMA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quality control of Technetium-99m labeled HYNIC-iPSMA (⁹⁹ᵐTc-HYNIC-iPSMA), a radiopharmaceutical used for SPECT imaging in prostate cancer. Adherence to these quality control procedures is critical to ensure the safety, efficacy, and reliability of the radiopharmaceutical for clinical and research applications.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. ⁹⁹ᵐTc-HYNIC-iPSMA is a SPECT imaging agent that targets PSMA-expressing cells. The quality control of this radiopharmaceutical is mandatory to ensure it is sterile, pyrogen-free, and possesses high radiochemical purity before administration.[1] This protocol outlines the necessary procedures for the comprehensive quality control of ⁹⁹ᵐTc-HYNIC-iPSMA.
Materials and Equipment
-
⁹⁹ᵐTc-HYNIC-iPSMA kit (containing HYNIC-iPSMA precursor, EDDA, Tricine, and Stannous Chloride)
-
Sodium Pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Instant Thin Layer Chromatography (ITLC-SG) strips
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Mobile phases for chromatography (e.g., methyl ethyl ketone, 0.1M sodium citrate, methanol (B129727)/1M ammonium (B1175870) acetate)
-
Dose calibrator
-
pH meter or pH indicator strips
-
Sterile vials and syringes
-
Incubator
-
Limulus Amebocyte Lysate (LAL) test kits
-
Sterile culture media (e.g., fluid thioglycollate, soybean casein digest)
-
Gamma counter
Experimental Protocols
Preparation of ⁹⁹ᵐTc-HYNIC-iPSMA
The synthesis of ⁹⁹ᵐTc-HYNIC-iPSMA is typically performed using a kit formulation.[2]
Protocol:
-
To a sterile vial containing the lyophilized kit components (typically 10 mg of HYNIC-Glu-Urea-A, 0.5 mL of EDDA, 0.5 ml of Tricine solution, and 25 µL of SnCl₂ solution), add a sterile, non-pyrogenic solution of Sodium Pertechnetate (Na⁹⁹ᵐTcO₄) with an activity of 1110 to 2220 MBq.[2]
-
Add 1.0 mL of 0.2 M phosphate (B84403) buffer solution (pH 7.0).[2]
-
Incubate the vial in a boiling water bath or a block heater at 95-100°C for 15 minutes.[2][3]
-
Allow the vial to cool to room temperature before proceeding with quality control tests. The final solution should be clear and transparent with a pH between 6.5 and 7.5.[2]
Radiochemical Purity (RCP) Determination
The radiochemical purity of ⁹⁹ᵐTc-HYNIC-iPSMA must be not less than 95%.[2][3] This is determined by assessing the percentage of the desired radiolabeled compound and potential radiochemical impurities such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂). Both Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) can be used.[3]
Protocol:
-
Spot a small drop of the final ⁹⁹ᵐTc-HYNIC-iPSMA solution onto two separate ITLC-SG strips.
-
Develop the first strip in methyl ethyl ketone (MEK). In this system, free ⁹⁹ᵐTcO₄⁻ moves with the solvent front (Rf = 1), while ⁹⁹ᵐTc-HYNIC-iPSMA and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0).
-
Develop the second strip in a mixture of methanol and 1M ammonium acetate (B1210297) (1:1 v/v) or 0.1M sodium citrate.[4] In this system, ⁹⁹ᵐTc-HYNIC-iPSMA and free ⁹⁹ᵐTcO₄⁻ move with the solvent front, while ⁹⁹ᵐTcO₂ remains at the origin.
-
After development, cut the strips in half and measure the radioactivity of each segment using a gamma counter.
-
Calculate the percentage of each species using the following formulas:
-
% Free ⁹⁹ᵐTcO₄⁻ = (Counts at solvent front in MEK / Total counts in MEK strip) x 100
-
% ⁹⁹ᵐTcO₂ = (Counts at origin in methanol/ammonium acetate / Total counts in methanol/ammonium acetate strip) x 100
-
% ⁹⁹ᵐTc-HYNIC-iPSMA = 100 - (% Free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)
-
Protocol:
-
Set up an HPLC system with a suitable column (e.g., C18) and a radioactivity detector.[5]
-
Use a gradient solvent system, for example, starting with 0.1% TFA in water and transitioning to 0.1% TFA in acetonitrile.[6]
-
Inject a small volume of the ⁹⁹ᵐTc-HYNIC-iPSMA solution.
-
Analyze the resulting radiochromatogram to identify and quantify the peak corresponding to ⁹⁹ᵐTc-HYNIC-iPSMA and any impurity peaks.
-
Calculate the radiochemical purity by dividing the area of the ⁹⁹ᵐTc-HYNIC-iPSMA peak by the total area of all peaks in the chromatogram.
Sterility Testing
Due to the short half-life of ⁹⁹ᵐTc, radiopharmaceuticals are often dispensed before the completion of sterility testing.[7] However, the test should be initiated on the day of preparation.
Protocol:
-
In an aseptic environment, inoculate two types of sterile culture media with the ⁹⁹ᵐTc-HYNIC-iPSMA solution.
-
Use fluid thioglycollate medium to test for bacterial contamination, incubating at 37°C for 7 to 14 days.[7]
-
Use soybean casein digest medium to test for fungal contamination, incubating at 25°C for 7 to 14 days.[7]
-
Observe the media for any signs of microbial growth (e.g., turbidity). The absence of growth indicates sterility.
Pyrogen (Bacterial Endotoxin) Testing
The Limulus Amebocyte Lysate (LAL) test is a sensitive method for detecting bacterial endotoxins and is preferred over the rabbit pyrogen test for radiopharmaceuticals.[7][8]
Protocol:
-
Follow the instructions provided with the commercial LAL test kit.
-
Briefly, a sample of the ⁹⁹ᵐTc-HYNIC-iPSMA solution is mixed with the LAL reagent.
-
The formation of a gel or a color change (depending on the specific LAL method) indicates the presence of endotoxins.
-
The endotoxin (B1171834) level must be within the acceptable limits specified by the relevant pharmacopeia.
Stability Testing
The stability of ⁹⁹ᵐTc-HYNIC-iPSMA should be assessed to ensure its quality over its intended shelf-life.
Protocol:
-
In Vitro Stability in Saline:
-
Store the final ⁹⁹ᵐTc-HYNIC-iPSMA solution at room temperature.
-
At various time points (e.g., 1, 2, 4, 6, and 24 hours), determine the radiochemical purity using ITLC or HPLC as described in section 3.2.[9]
-
-
In Vitro Stability in Human Serum:
Data Presentation
Table 1: Quality Control Specifications for ⁹⁹ᵐTc-HYNIC-iPSMA
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 6.5 - 7.5 | pH meter or strip |
| Radiochemical Purity | ≥ 95% | ITLC or HPLC |
| Sterility | No microbial growth | USP Sterility Test |
| Bacterial Endotoxins | Within specified limits | LAL Test |
Table 2: Example of Stability Data for ⁹⁹ᵐTc-HYNIC-iPSMA
| Time (hours) | Radiochemical Purity in Saline at Room Temp. (%) | Radiochemical Purity in Human Serum at 37°C (%) |
| 0 | > 99 | > 99 |
| 1 | > 98 | > 97 |
| 2 | > 97 | > 96 |
| 4 | > 95 | > 95 |
| 6 | > 94 | Not Applicable |
| 24 | > 90 | Not Applicable |
Note: These are example values; actual results may vary.
Visualization of Workflows
Caption: Quality control workflow for ⁹⁹ᵐTc-HYNIC-iPSMA.
Caption: Radiochemical purity determination workflow.
References
- 1. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 4. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theranostic Potential of the iPSMA-Bombesin Radioligand in Patients with Metastatic Prostate Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Limulus test for pyrogens and radiometric sterility tests on radiopharmaceuticals. Part of a coordinated programme [inis.iaea.org]
- 9. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of HYNIC-iPSMA TFA Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostate-Specific Membrane Antigen (PSMA) is a well-established transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy. Small molecule inhibitors of PSMA, particularly those based on the Lys-Urea-Glu pharmacophore, have been successfully developed as targeting vectors. When conjugated with a chelator, these inhibitors can be labeled with medical radioisotopes.
The precursor, HYNIC-iPSMA (TFA salt) , is a vital component for the development of Technetium-99m (99mTc) labeled radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging. HYNIC (6-hydrazinonicotinamide) serves as an efficient bifunctional chelator for 99mTc, while the iPSMA (inhibitor of PSMA) moiety ensures high-affinity binding to prostate cancer cells.[1][2] The final radiolabeled product, [99mTc]Tc-EDDA/HYNIC-iPSMA, has demonstrated excellent specificity and sensitivity in clinical settings for detecting PSMA-positive tumors.[1][3]
These application notes provide a detailed protocol for the chemical synthesis of the HYNIC-iPSMA precursor, specifically Hydrazinonicotinyl-Lys(Nal)-Urea-Glu , as a trifluoroacetic acid (TFA) salt. The methodology is based on a solid-phase peptide synthesis (SPPS) approach, followed by cleavage, deprotection, and purification.
Part 1: Synthesis Strategy and Workflow
The synthesis of the HYNIC-iPSMA TFA precursor is accomplished via a multi-step process utilizing a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy. The workflow involves the sequential assembly of the protected amino acid backbone on a solid support resin, formation of the core urea (B33335) linkage, coupling of the HYNIC chelator, and finally, cleavage from the resin with simultaneous deprotection of all side chains, followed by purification.
Part 2: Experimental Protocols
This section provides detailed experimental procedures for each major stage of the synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Solid-Phase Synthesis of the Protected Peptide Backbone
This protocol details the step-by-step assembly of the protected Boc-Lys(Nal)-Urea-Glu(OtBu) structure on a 2-chlorotrityl chloride (2-CTC) resin.[4][5]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.5 mmol/g loading)
-
Fmoc-Glu(OtBu)-OH
-
H-Lys(Boc)-Nal-OtBu (requires separate synthesis)
-
Boc-HYNIC-OSu (Succinimidyl 6-(Boc-hydrazino)nicotinate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide grade
-
Piperidine
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling & First Amino Acid Loading:
-
Place 2-CTC resin (1.0 g, ~1.5 mmol) in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Dissolve Fmoc-Glu(OtBu)-OH (2.0 mmol) and DIPEA (8.0 mmol) in anhydrous DCM/DMF (1:1, 10 mL).
-
Add the solution to the resin and agitate at room temperature for 2 hours.
-
To cap any remaining active sites, add methanol (B129727) (1 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the solvent and add 20% piperidine in DMF (10 mL).
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine/DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Confirm complete deprotection using a Kaiser test (positive result: beads turn dark blue).
-
-
On-Resin Isocyanate Formation:
-
Swell the deprotected resin (H-Glu(OtBu)-O-Resin) in anhydrous DCM (10 mL).
-
In a separate flask, dissolve triphosgene (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the resin vessel to 0°C in an ice bath.
-
Slowly add the triphosgene solution to the resin, followed by the dropwise addition of DIPEA (4.0 mmol).
-
Agitate the reaction mixture at 0°C for 2 hours.
-
Wash the resin with anhydrous DCM (5 x 10 mL) to remove excess reagents. The product is OCN-Glu(OtBu)-O-Resin.
-
-
Urea Bond Formation & Chain Elongation:
-
Dissolve the protected dipeptide H-Lys(Boc)-Nal-OtBu (2.0 mmol) and DIPEA (2.5 mmol) in DMF (8 mL).
-
Add this solution to the isocyanate-functionalized resin.
-
Agitate at room temperature for 4-6 hours.
-
Monitor the reaction with a Kaiser test (negative result: beads remain colorless/yellow).
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The product is Boc-Lys(Nal)-Urea-Glu(OtBu)-O-Resin.
-
-
N-terminal Deprotection and HYNIC Coupling:
-
Perform Boc deprotection on the N-terminal lysine (B10760008) using a solution of 50% TFA in DCM for 30 minutes.
-
Wash thoroughly with DCM (5x 10mL) and DMF (3x 10mL). Neutralize with 10% DIPEA in DMF (2 x 5 min). Wash again with DMF and DCM.
-
Dissolve Boc-HYNIC-OSu (2.0 mmol) and DIPEA (2.5 mmol) in DMF (8 mL).[6]
-
Add the solution to the deprotected resin and agitate at room temperature overnight.
-
Confirm coupling with a Kaiser test (negative result).
-
Wash the final resin-bound product with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry under vacuum.
-
Protocol 2.2: Cleavage, Deprotection, and Purification
This protocol describes the release of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups (Boc, OtBu).[7]
Materials:
-
Final resin-bound product from Protocol 2.1
-
Reagent K (Cleavage Cocktail): Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Centrifuge and tubes
Procedure:
-
Cleavage and Deprotection:
-
Place the dried resin (~1.0 g) in a reaction vessel.
-
Add the cold (0°C) cleavage cocktail (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether while vortexing. A white precipitate should form.
-
Incubate at -20°C for 1 hour to maximize precipitation.
-
Centrifuge at 3000 rpm for 10 minutes. Decant and discard the ether.
-
Wash the crude peptide pellet by resuspending in fresh cold ether (20 mL), vortexing, and centrifuging again. Repeat this wash step three times to remove scavengers.[7]
-
After the final wash, dry the white peptide pellet under vacuum to yield the crude HYNIC-iPSMA precursor.
-
-
RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal volume of 50% ACN/water with 0.1% TFA.
-
Purify the peptide using a semi-preparative reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5% to 55% B over 40 minutes at a flow rate of 10 mL/min.[1]
-
Monitor the elution at 220 nm and 254 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the identity and mass of the product using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final this compound precursor as a white, fluffy powder.
-
Part 3: Data Presentation
Successful synthesis should yield a product with the expected characteristics. The following tables summarize typical quantitative data obtained during the process.
Table 1: Synthesis Yield and Purity
| Parameter | Typical Value | Method of Analysis | Reference |
| Overall Yield (after HPLC) | 18 - 36% | Gravimetric | [8] |
| Chemical Purity | > 97% | Analytical RP-HPLC | [9] |
| Expected Mass [M+H]⁺ | ~766.7 g/mol | LC-MS | [7] |
Table 2: Biological Activity and Characterization
| Parameter | Typical Value | Method of Analysis | Reference |
| PSMA Binding Affinity (Ki) | 2 - 12 nM | Competitive Binding Assay | [8][10] |
| PSMA Binding Affinity (IC50) | ~2.9 nM | LNCaP Cell Competition Assay | [11] |
Table 3: Example HPLC Purification Parameters
| Parameter | Condition |
| Column | Semi-preparative C18 (e.g., 10 µm, 250 x 10 mm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 4-10 mL/min |
| Gradient | 5-55% B over 40 minutes |
| Detection | UV at 220 nm & 254 nm |
Part 4: Logical Relationship Diagram
The relationship between the chemical components and the final biological function is critical. The HYNIC-iPSMA precursor is designed with distinct functional units that work in concert after radiolabeling for targeted imaging.
References
- 1. Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. peptide.com [peptide.com]
- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PL239934B1 - Derivatives of PSMA inhibitors for â¹â¹áµTc labelling by HYNIC, radiopharmaceutical kit, radiopharmaceutical preparations and their use in the diagnosis of prostate cancer - Google Patents [patents.google.com]
Application Notes and Protocols for Competitive Binding Assays with HYNIC-iPSMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the imaging and therapy of prostate cancer. Small molecule inhibitors of PSMA, such as those based on the glutamate-urea-lysine scaffold, can be labeled with radionuclides for diagnostic imaging and targeted radiotherapy. HYNIC-iPSMA is a popular precursor for radiolabeling with Technetium-99m (99mTc), offering a readily available and cost-effective option for SPECT imaging.[1][2][3]
Competitive binding assays are crucial in the preclinical evaluation of such radiopharmaceuticals to determine their binding affinity and specificity for the target receptor.[4] This document provides detailed protocols for conducting competitive binding assays with 99mTc-HYNIC-iPSMA using PSMA-positive (LNCaP) and PSMA-negative (PC-3) prostate cancer cell lines, along with data presentation guidelines and visualization of the relevant signaling pathway.
Data Presentation
The binding affinity of a new ligand is typically determined by a competitive binding assay, which measures the concentration of the ligand required to inhibit the binding of a known radioligand by 50% (IC50). This value can then be converted to the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor.
Table 1: Representative Binding Affinities of PSMA Inhibitors
| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| HYNIC-iPSMA Analogues | LNCaP | [18F]DCFPyL | - | 8.96 - 11.6 | [4] |
| PSMA-T1 | LNCaP | [131I]I-MIP1095 | 11.4 ± 7.1 | - | [5] |
| PSMA-T2 | LNCaP | [131I]I-MIP1095 | 11.4 ± 7.1 | - | [5] |
| PSMA-T3 | LNCaP | [131I]I-MIP1095 | - | - | [5] |
| PSMA-T4 | LNCaP | [131I]I-MIP1095 | - | - | [5] |
| Ligand T | LNCaP | - | - | 2.23 | [6] |
Table 2: Cellular Uptake and Internalization of 99mTc-labeled PSMA Inhibitors in LNCaP cells
| Compound | Uptake (%ID/105 cells) at 1h | Internalization at 1h | Reference |
| [99mTc]Tc-HYNIC-ALUG | ~2.00 (at 6h) | - | [7] |
| [99mTc]Tc-PSMA-T1 | ~30% (total) | 7.5 - 9.7% | [8] |
| [99mTc]Tc-PSMA-T2 | ~30% (total) | 7.5 - 9.7% | [8] |
| [99mTc]Tc-PSMA-T3 | ~30% (total) | 7.5 - 9.7% | [8] |
| [99mTc]Tc-PSMA-T4 | ~30% (total) | 7.5 - 9.7% | [8] |
Experimental Protocols
Cell Culture
Materials:
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cell lines
-
F-12K Medium (for PC-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
LNCaP Cell Culture Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Cells are weakly adherent and may grow in aggregates.[9]
-
For subculturing, aspirate the medium and rinse the cells with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.[10]
PC-3 Cell Culture Protocol:
-
Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA.
Radiolabeling of HYNIC-iPSMA with 99mTc
Materials:
-
HYNIC-iPSMA precursor
-
Sodium pertechnetate (B1241340) (Na[99mTc]O4)
-
Tricine
-
Ethylenediaminediacetic acid (EDDA)
-
Stannous chloride (SnCl2)
-
Phosphate buffer (0.2 M, pH 7.0)
-
Heating block or water bath
-
Radio-TLC or HPLC for quality control
Protocol:
-
To a sterile vial, add HYNIC-iPSMA, Tricine, and EDDA solutions.[3]
-
Add a freshly prepared solution of SnCl2.[3]
-
Add the required activity of Na[99mTc]O4 to the vial.[3]
-
Incubate the reaction mixture at 95-100°C for 15 minutes.[3]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or HPLC. A purity of >95% is generally required for in vitro and in vivo experiments.
Competitive Binding Assay
Materials:
-
LNCaP and PC-3 cells
-
99mTc-HYNIC-iPSMA (radioligand)
-
Unlabeled HYNIC-iPSMA or other PSMA inhibitors (competitors)
-
Binding buffer (e.g., HEPES-buffered saline, pH 7.5)[4]
-
24-well plates
-
Gamma counter
Protocol:
-
Seed LNCaP and PC-3 cells in 24-well plates at a density of approximately 2 x 105 cells per well and allow them to attach overnight.[4]
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with binding buffer.[4]
-
Prepare serial dilutions of the unlabeled competitor (e.g., HYNIC-iPSMA) in binding buffer.
-
To triplicate wells, add a fixed concentration of the radioligand (99mTc-HYNIC-iPSMA).
-
To the respective wells, add increasing concentrations of the unlabeled competitor.
-
For total binding, add only the radioligand.
-
For non-specific binding, add the radioligand and a large excess of the unlabeled competitor.
-
Incubate the plates at 4°C or 37°C for 1-2 hours to reach binding equilibrium.
-
After incubation, aspirate the binding solution and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging and therapy but also plays a role in prostate cancer cell signaling. Its enzymatic activity can influence key pathways like the PI3K-AKT and MAPK pathways, which are critical for cell survival and proliferation.[11]
Caption: PSMA interaction with RACK1 redirects signaling from MAPK to the PI3K-AKT pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in the competitive binding assay.
References
- 1. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lncap.com [lncap.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 99mTc Labeling of HYNIC-iPSMA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the 99mTc labeling efficiency of HYNIC-iPSMA TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in 99mTc labeling?
This compound is a ligand used for molecular imaging of tumors that inhibit the prostate-specific membrane antigen (PSMA).[1][2] The HYNIC (6-hydrazinonicotinamide) component serves as a bifunctional chelator, facilitating the attachment of the radioactive isotope Technetium-99m (99mTc) to the iPSMA (inhibitor of Prostate-Specific Membrane Antigen) molecule.[1][2] The trifluoroacetate (B77799) (TFA) is a counterion from the purification process. This radiolabeled compound, 99mTc-EDDA/HYNIC-iPSMA, is used for SPECT imaging to detect prostate cancer cells with high specificity and sensitivity.[1][2]
Q2: What are the key components in the 99mTc labeling reaction of HYNIC-iPSMA?
A typical labeling reaction includes the HYNIC-iPSMA precursor, a reducing agent (commonly stannous chloride, SnCl2), a weak chelator or co-ligand (like Tricine and/or EDDA), and the 99mTc-pertechnetate (Na99mTcO4) solution.[3] The reaction is usually carried out in a buffered solution at an optimal pH and temperature.
Q3: What is the purpose of using co-ligands like Tricine and EDDA?
Co-ligands like Tricine and ethylenediamine-N,N'-diacetic acid (EDDA) are crucial for stabilizing the technetium in a reactive state and completing its coordination sphere around the HYNIC moiety.[3][4] This results in a stable 99mTc-HYNIC-iPSMA complex with favorable pharmacokinetic properties. The use of EDDA as a co-ligand can help in achieving high radiochemical purity under mild conditions, making it suitable for kit formulations.[4]
Q4: What is a typical radiochemical purity (RCP) that should be expected?
With an optimized protocol, the radiochemical purity of 99mTc-HYNIC-iPSMA should consistently be greater than 95%.[5][6] Some protocols report achieving RCPs of over 98% without the need for post-labeling purification.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Labeling Efficiency (<90%) | 1. Suboptimal pH: The pH of the reaction mixture is critical. A pH of 5.5 has been shown to be optimal for labeling efficiency, while pH values of 4.0 or 7.0 can lead to increased colloids and free 99mTc.[9] 2. Incorrect Temperature or Incubation Time: The reaction often requires heating to proceed efficiently. A common protocol involves heating at 95-100°C for 10-20 minutes.[3][8] 3. Degradation of Stannous Chloride: The stannous chloride solution is sensitive to oxidation. Use freshly prepared SnCl2 solution for each labeling. 4. Improper Storage of this compound: The precursor should be stored under recommended conditions (e.g., -20°C or -80°C, protected from moisture) to prevent degradation.[1] 5. Incorrect Ratio of Reactants: The molar ratio of the components, especially the co-ligand to the precursor, can influence the labeling efficiency. | 1. Verify and Adjust pH: Ensure the final reaction mixture has a pH of approximately 5.5.[9] 2. Optimize Heating: Confirm that the heating block or water bath is at the correct temperature and that the incubation time is sufficient.[3] 3. Prepare Fresh Reducing Agent: Always use a freshly prepared stannous chloride solution in an appropriate acidic medium (e.g., 0.1 M HCl).[3] 4. Check Precursor Integrity: If labeling issues persist, consider using a new vial of this compound. 5. Review Component Concentrations: Refer to established protocols for the optimal concentrations and ratios of HYNIC-iPSMA, co-ligands, and stannous chloride. |
| High Levels of Colloidal 99mTc | 1. Incorrect pH: A pH that is too high or too low can promote the formation of technetium colloids.[9] 2. Insufficient Stannous Chloride: Not enough reducing agent can lead to the formation of reduced-hydrolyzed 99mTc. | 1. Optimize Reaction pH: Adjust the pH of the reaction mixture to the optimal range (around 5.5).[9] 2. Adjust Stannous Chloride Amount: While using freshly prepared solution, you may need to optimize the amount of SnCl2. However, be cautious as excess stannous ions can also interfere with the reaction. |
| High Levels of Free 99mTc-pertechnetate | 1. Incomplete Reaction: This could be due to insufficient incubation time, low temperature, or inadequate amounts of the precursor or reducing agent. 2. Oxidation of 99mTc: Air bubbles in the reaction vial can lead to the oxidation of the reduced 99mTc. | 1. Review Labeling Parameters: Ensure all reaction parameters (time, temperature, component amounts) are according to the protocol.[3] 2. Minimize Air Exposure: Take care to avoid introducing excessive air into the reaction vial. |
| Batch-to-Batch Variability | 1. Inconsistent Reagent Preparation: Variations in the preparation of stock solutions (e.g., buffers, SnCl2) can lead to inconsistent results. 2. Variability in 99mTc Eluate: The quality and age of the 99mTc eluate from the generator can vary. | 1. Standardize Procedures: Use calibrated equipment and follow a strict, standardized protocol for preparing all reagents. 2. Use Fresh Eluate: Use 99mTc-pertechnetate from a recent elution for the best results. |
Experimental Protocols
Standard 99mTc Labeling Protocol for HYNIC-iPSMA
This protocol is a synthesis of commonly reported methods.[3][7] Researchers should optimize the specific amounts and volumes based on their institutional practices and the specific activity required.
Materials:
-
This compound
-
Sterile, pyrogen-free water for injection or 0.9% saline
-
99mTc-pertechnetate (Na99mTcO4) solution
-
EDDA solution (e.g., 20 mg/mL in 0.1 M NaOH)
-
Tricine solution (e.g., 40 mg/mL in 0.2 M PBS)
-
Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl), freshly prepared
-
0.2 M Phosphate Buffered Saline (PBS), pH ~7.0
-
Sterile 0.22 µm syringe filter
-
Heating block or water bath set to 95-100°C
-
Reaction vial (sterile, pyrogen-free)
Procedure:
-
In a sterile reaction vial, combine the following reagents in order:
-
Gently mix the contents of the vial.
-
Add the desired amount of 99mTc-pertechnetate solution (e.g., up to 1 mL, containing the required radioactivity).
-
Incubate the reaction vial in a heating block or boiling water bath at 95-100°C for 15-20 minutes.[3][7]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
-
If required for clinical use, the final solution can be passed through a 0.22 µm sterile filter.[3]
Quality Control Protocol
Method: Instant Thin Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Two mobile phases:
-
Saline (0.9% NaCl)
-
Acetone (B3395972) or a mixture of acetone and dichloromethane
-
-
A suitable radiation detector (e.g., radio-TLC scanner or gamma counter)
Procedure:
-
Spotting: Spot a small drop of the final labeled product onto two separate ITLC strips at the origin.
-
Development:
-
Place one strip in a chromatography tank containing saline as the mobile phase.
-
Place the second strip in a tank with acetone (or acetone/dichloromethane mixture) as the mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
-
Analysis:
-
Remove the strips and let them dry.
-
Cut the strips in half (origin and solvent front) or scan them using a radio-TLC scanner.
-
In the saline system, free 99mTc-pertechnetate will move with the solvent front (Rf = 1), while 99mTc-HYNIC-iPSMA and colloidal 99mTc will remain at the origin (Rf = 0).
-
In the acetone system, 99mTc-HYNIC-iPSMA will remain at the origin (Rf = 0), while free 99mTc-pertechnetate will move with the solvent front (Rf = 1). Colloidal impurities will also remain at the origin.
-
-
Calculation of Radiochemical Purity (RCP):
-
% Free 99mTcO4- = (Counts at solvent front in saline / Total counts) x 100
-
% Colloidal 99mTc = (Counts at origin in saline / Total counts) x 100 - (Counts at origin in acetone / Total counts) x 100
-
% 99mTc-HYNIC-iPSMA = 100 - (% Free 99mTcO4- + % Colloidal 99mTc)
-
Visualizations
Caption: Workflow for 99mTc Labeling of HYNIC-iPSMA.
Caption: Troubleshooting Logic for Low Labeling Efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor radiochemical purity of 99mTc-HYNIC-iPSMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 99mTc-HYNIC-iPSMA.
Troubleshooting Poor Radiochemical Purity (RCP)
Low radiochemical purity is a common issue in the preparation of radiopharmaceuticals. This section provides a step-by-step guide to troubleshoot and resolve potential problems during the radiolabeling of HYNIC-iPSMA with Technetium-99m (99mTc).
Question: My radiochemical purity (RCP) of 99mTc-HYNIC-iPSMA is below the acceptable limit (typically >95%). What are the potential causes and how can I fix it?
Answer: Poor RCP can be attributed to several factors, primarily the presence of impurities such as free 99mTc-pertechnetate (99mTcO₄⁻) and 99mTc-colloids. The troubleshooting process involves identifying the type of impurity and then addressing the root cause.
Step 1: Identify the Radiochemical Impurity
The first step is to identify the nature of the impurity using quality control procedures like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2][3]
Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting process for low radiochemical purity.
Step 2: Address the Specific Impurity
-
High Levels of Free 99mTc-pertechnetate (99mTcO₄⁻)
This is the most common impurity and indicates inefficient labeling.
-
Potential Cause 1: Inadequate Reduction of 99mTc. The pertechnetate (B1241340) (99mTcO₄⁻) from the generator must be reduced to a lower oxidation state by a reducing agent, typically stannous chloride (SnCl₂), to allow chelation.
-
Solution:
-
Check Stannous Chloride: Ensure the stannous chloride solution is freshly prepared and has not been oxidized. The quality and amount of SnCl₂ are critical.[4]
-
Optimize Reaction Conditions: Ensure the reaction is heated at the correct temperature (typically 95-100°C) for the specified time (15-20 minutes).[2][3]
-
-
-
Potential Cause 2: Oxidizing Agents Present. The presence of oxidizing agents in the reaction mixture can re-oxidize the reduced 99mTc, preventing it from binding to the HYNIC-iPSMA.
-
Solution:
-
Use High-Quality Reagents: Ensure all reagents and water are of high purity and free from oxidizing contaminants.
-
Check 99mTc Eluate: The eluate from the 99Mo/99mTc generator should be fresh and free of oxidizing species.
-
-
-
-
High Levels of 99mTc-Colloids
The formation of colloids is another common issue that reduces the RCP.
-
Potential Cause 1: Incorrect pH. The pH of the reaction mixture is crucial for preventing colloid formation.[4]
-
Solution:
-
Verify pH: Ensure the final pH of the reaction mixture is within the optimal range (typically 5.0-5.5).[4] Adjust if necessary with appropriate buffers.
-
-
-
Potential Cause 2: Particulate Matter. The presence of particulate matter can act as a nucleus for colloid formation.
-
Solution:
-
Filtration: After labeling, pass the reaction mixture through a 0.22 µm filter to remove any colloidal impurities.[4]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity for 99mTc-HYNIC-iPSMA?
A1: The radiochemical purity of 99mTc-HYNIC-iPSMA should typically be greater than 95%.[2][5][6] Several studies have reported achieving RCPs of over 97% and even up to 99%.[2][3]
| Parameter | Reported Value | References |
| Radiochemical Purity (RCP) | >95% | [2][5][6] |
| Average RCP | 96.76 ± 1.38% | [1] |
| High Achievable RCP | >99% | [3] |
Q2: What are the essential co-ligands for 99mTc-HYNIC-iPSMA labeling and what are their roles?
A2: Co-ligands are necessary because HYNIC alone does not fully saturate the coordination sphere of technetium.[7][8] The most commonly used co-ligands are EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine.[7][9][10] They help to stabilize the 99mTc complex, influence its hydrophilicity, and affect its biodistribution.[8][10]
Radiolabeling Reaction Overview
References
- 1. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 3. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 4. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Technical Support Center: Strategies to Reduce Kidney Uptake of 99mTc-HYNIC-iPSMA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 99mTc-HYNIC-iPSMA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high renal uptake during preclinical and clinical imaging studies.
Troubleshooting Guide
High kidney uptake of 99mTc-HYNIC-iPSMA can obscure adjacent lesions and increase the radiation dose to a critical organ. If you are encountering persistently high renal accumulation in your experiments, consider the following troubleshooting steps.
Question: We are observing significantly higher kidney uptake than expected in our animal models. What are the potential causes and solutions?
Answer:
Several factors can contribute to unexpectedly high kidney uptake of 99mTc-HYNIC-iPSMA. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Radiopharmaceutical Quality:
-
Radiochemical Purity: Ensure the radiochemical purity of your 99mTc-HYNIC-iPSMA preparation is consistently high (>95%). Impurities can alter the biodistribution profile.
-
Stability: Assess the in-vitro and in-vivo stability of the radiotracer. Degradation can lead to non-specific uptake in various organs, including the kidneys.
-
-
Review Experimental Protocol:
-
Injection Volume and Technique: Ensure consistent and accurate administration of the radiotracer. Infiltrated doses can lead to altered pharmacokinetics.
-
Animal Model: The physiological state of the animal model can influence biodistribution. Ensure animals are healthy and properly hydrated. Dehydration can lead to increased renal retention.
-
-
Implement a Kidney Uptake Reduction Strategy:
-
If high kidney uptake persists despite optimizing the above factors, consider implementing one of the strategies outlined in the FAQs below, such as co-administration of pharmacological agents or evaluating chemically modified PSMA ligands.
-
Frequently Asked Questions (FAQs)
Pharmacological Interventions
Question: What pharmacological agents can be co-administered to reduce kidney uptake of 99mTc-HYNIC-iPSMA?
Answer:
Several pharmacological agents have been investigated to reduce renal accumulation of PSMA-targeting radiopharmaceuticals. The most common approaches include the use of diuretics and other blocking agents.
-
Diuretics (Mannitol and Furosemide): Osmotic diuretics like mannitol (B672) and loop diuretics like furosemide (B1674285) can promote the excretion of the radiotracer, thereby reducing its retention time in the kidneys.[1][2]
-
Basic Amino Acids (Lysine and Arginine): Co-infusion of basic amino acids can saturate the reabsorption mechanisms in the proximal tubules, reducing the uptake of peptide-based radiopharmaceuticals. While less evidence is available specifically for 99mTc-HYNIC-iPSMA, this is a common strategy for other radiolabeled peptides.
-
Other Agents: Preclinical studies have explored agents like sodium maleate (B1232345) and fructose (B13574) with varying degrees of success in reducing kidney uptake of certain radioconjugates.
Question: What is the recommended protocol for mannitol administration to reduce kidney uptake?
Answer:
Based on clinical studies with 68Ga-PSMA, the timing and rate of mannitol infusion are critical for its effectiveness.[1][3] A recommended approach involves administering the osmotic diuretic both before and after the radiotracer injection.
Experimental Protocol: Mannitol Co-administration (Adapted for Preclinical Models)
-
Preparation: Prepare a 10% mannitol solution in sterile saline.
-
Pre-injection Infusion: Administer 250 ml of 10% mannitol intravenously over 15 minutes before the injection of 99mTc-HYNIC-iPSMA.[3]
-
Radiotracer Injection: Administer the 99mTc-HYNIC-iPSMA as per your standard protocol.
-
Post-injection Infusion: Immediately following the radiotracer injection, administer another 250 ml of 10% mannitol intravenously over 15 minutes.[3]
-
Imaging: Proceed with your scheduled imaging time points.
Note: This protocol is based on human studies and may need to be adjusted for animal models based on body weight and fluid balance considerations.
Chemical Modification Strategies
Question: How can the chemical structure of the PSMA ligand be modified to reduce kidney uptake?
Answer:
Modifying the chemical structure of the PSMA-targeting ligand is a promising strategy to improve its pharmacokinetic profile and reduce renal accumulation. Key approaches include:
-
Linker Modification: Introducing different linker moieties between the chelator and the PSMA-binding motif can alter the overall hydrophilicity and charge of the molecule, thereby influencing its biodistribution. For example, incorporating a triazole ring in the linker has been shown to reduce kidney uptake.
-
Pharmacophore Modification: Altering the glutamate-urea-lysine (Glu-urea-Lys) pharmacophore, which is responsible for PSMA binding, can impact off-target binding in the kidneys. Replacing glutamate (B1630785) with 2-aminoadipic acid (Aad) to create a Lys-urea-Aad pharmacophore has demonstrated lower kidney uptake in preclinical models.[4]
-
Co-ligand Selection: For HYNIC-based radiotracers, the choice of co-ligand to complete the technetium coordination sphere can influence the physicochemical properties and in vivo behavior of the final radiopharmaceutical.[5]
Data on Kidney Uptake Reduction
Question: How do these different strategies compare in terms of their effectiveness in reducing kidney uptake?
Answer:
The following tables summarize the quantitative data from preclinical and clinical studies on the reduction of kidney uptake using various strategies.
Table 1: Reduction of Kidney Uptake with Pharmacological Co-administration
| Agent | Radiotracer | Model | Reduction in Kidney Uptake (%) | Reference |
| Mannitol (B-infusion) | 68Ga-PSMA | Human | ~23% | [3] |
| 2-PMPA (0.5 mg) | [99mTc]Tc-EDDA-HTK03180 | Mouse | 95% | [4] |
| 2-PMPA (0.5 mg) | [99mTc]Tc-EDDA-KL01127 | Mouse | 92% | [4] |
| Sodium Maleate | [99mTc]Tc(CO)3-G3 | Mouse | 60.4 ± 10.3% | |
| Fructose | [99mTc]Tc(CO)3-G3 | Mouse | 46.9 ± 7.6% |
Table 2: Kidney Uptake of Chemically Modified 99mTc-PSMA Tracers
| Tracer | Key Modification | Kidney Uptake (%ID/g at 2h p.i.) | Reference |
| [99mTc]Tc-HYNIC-ALUG | - | 197.50 ± 7.1 | |
| [99mTc]Tc-T-M2 | Triazole linker | 49.06 ± 9.20 | |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | Lys-urea-Glu | 45.3 ± 20.5 (at 1h) | [4] |
| [99mTc]Tc-EDDA-KL01127 | Lys-urea-Aad | 15.0 ± 14.7 (at 1h) | [4] |
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study to Evaluate Kidney Uptake
-
Animal Model: Use male mice (e.g., BALB/c or nude mice bearing PSMA-positive tumor xenografts).
-
Radiotracer Preparation: Prepare 99mTc-HYNIC-iPSMA according to your established protocol and verify its radiochemical purity.
-
Injection: Inject a known amount of the radiotracer (e.g., 1-2 MBq) intravenously via the tail vein.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
Organ Harvesting: Dissect and collect major organs, including the kidneys, liver, spleen, lungs, heart, muscle, bone, and tumor (if applicable).
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Experimental workflow for evaluating strategies to reduce kidney uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Furosemide Reduces Radionuclide Activity in the Bladder in 18F-PSMA-1007-PET/CT: A Single-Center Retrospective Intra-Individual Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 68Ga-PSMA renal uptake with mannitol infusion: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 99mTc-labeled PSMA-targeted Tracers Based on the Lys-urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography[v1] | Preprints.org [preprints.org]
- 5. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HYNIC-iPSMA TFA Clinical Translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of HYNIC-iPSMA TFA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from radiolabeling to in vivo imaging.
| Question | Possible Causes | Troubleshooting Steps |
| Low Radiochemical Purity (<95%) | 1. Poor quality of 99mTc-pertechnetate: Presence of oxidizing agents or other impurities. 2. Incorrect pH of the reaction mixture: Optimal pH for labeling is crucial for complex formation. 3. Suboptimal incubation conditions: Incorrect temperature or time can lead to incomplete labeling. 4. Degradation of kit components: Improper storage of the lyophilized kit. 5. Presence of air (oxygen) in the reaction vial: Oxidation of stannous chloride. | 1. Use a fresh elution of 99mTc-pertechnetate from a generator. 2. Ensure the pH of the final reaction mixture is between 6.5 and 7.5.[1] 3. Incubate the reaction mixture at 95°C for 15 minutes.[1] 4. Store lyophilized kits according to the manufacturer's instructions, typically at 2-8°C or -18°C.[2] 5. Avoid introducing excess air into the vial during reconstitution. |
| High uptake in non-target organs (e.g., liver, spleen) | 1. Formation of colloidal impurities: [99mTc]TcO2·nH2O can be taken up by the reticuloendothelial system. 2. Suboptimal coligand concentration: The choice and concentration of coligands like EDDA and tricine (B1662993) influence biodistribution.[2] 3. Patient-specific factors: Individual physiological variations. | 1. Ensure high radiochemical purity and minimize the formation of colloids by using an appropriate amount of stannous chloride. 2. Follow the recommended kit formulation and reconstitution protocol precisely. 3. While difficult to control, be aware of potential patient-to-patient variability in biodistribution. |
| Unexpectedly low tumor uptake | 1. Low PSMA expression in the tumor model: The cell line or tumor xenograft may not express sufficient levels of PSMA. 2. Competition with endogenous ligands: Not typically an issue for PSMA. 3. Poor radiopharmaceutical stability in vivo: Dissociation of 99mTc from the HYNIC-iPSMA conjugate. | 1. Confirm PSMA expression levels in your tumor model using methods like immunohistochemistry or flow cytometry. 2. This is generally not a concern for PSMA-targeted agents. 3. Assess the in vitro stability of the radiolabeled compound in human serum.[3] |
| Artifacts in SPECT/CT images | 1. Patient motion during acquisition: Can lead to blurred images and misregistration between SPECT and CT. 2. High activity in the bladder obscuring pelvic lesions: The primary route of excretion is renal.[4] 3. Incorrect image reconstruction parameters: Suboptimal reconstruction can affect image quality. | 1. Ensure the patient is comfortable and immobilized during the scan. 2. Encourage patient hydration and voiding immediately before image acquisition. Consider delayed imaging (e.g., 3-4 hours post-injection) to allow for greater urinary clearance.[5] 3. Use the manufacturer-recommended and validated reconstruction protocols for 99mTc SPECT/CT.[1] |
Frequently Asked Questions (FAQs)
1. What is the typical radiochemical purity of [99mTc]Tc-HYNIC-iPSMA prepared from a kit?
Kits for [99mTc]Tc-HYNIC-iPSMA are designed to yield a high radiochemical purity of over 95%, and often greater than 98%, without the need for post-labeling purification.[1][4]
2. What is the normal biodistribution of [99mTc]Tc-HYNIC-iPSMA in humans?
Normal physiological uptake is observed in the kidneys (highest uptake), salivary glands, lacrimal glands, liver, spleen, bowel, and urinary bladder.[1][6]
3. What are the main advantages of using a kit-based formulation for preparing [99mTc]Tc-HYNIC-iPSMA?
Kit-based formulations offer a simple, reproducible, and rapid method for radiolabeling, which is ideal for routine clinical use and for sites without dedicated radiopharmacy facilities.[1][7]
4. What are the key quality control measures for [99mTc]Tc-HYNIC-iPSMA?
Radiochemical purity should be assessed using radio-Thin Layer Chromatography (radio-TLC) and/or High-Performance Liquid Chromatography (radio-HPLC).[1][3]
5. How does the sensitivity of [99mTc]Tc-HYNIC-iPSMA SPECT/CT compare to 68Ga-PSMA PET/CT?
While 68Ga-PSMA PET/CT is generally considered more sensitive, especially at very low PSA levels, studies have shown that [99mTc]Tc-HYNIC-iPSMA SPECT/CT provides comparable results in detecting prostate cancer lesions, particularly in patients with non-low PSA values.[4]
Quantitative Data Summary
Table 1: In Vitro Performance of HYNIC-iPSMA Analogs
| Compound | Binding Affinity (Ki, nM) | Cell Uptake (%ID/105 cells) | Reference |
| HYNIC-iPSMA | 3.11 ± 0.76 | Not Reported | [8] |
| [99mTc]Tc-T-M2 | 5.42 (Kd) | 0.662 ± 0.058 (at 120 min) | |
| [99mTc]Tc-PSMA-T4 | 70-80 (IC50) | ~30% | [9] |
Table 2: Preclinical Tumor Uptake of [99mTc]Tc-HYNIC-iPSMA in LNCaP Xenografts
| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 1 hour | 10.22 ± 2.96 | |
| 3 hours | 9.84 ± 2.63 | [1][10] |
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-iPSMA using a Lyophilized Kit
Materials:
-
Lyophilized kit containing HYNIC-iPSMA, EDDA, tricine, and stannous chloride.
-
Sterile, pyrogen-free 99mTc-sodium pertechnetate (B1241340) solution (1110-2220 MBq).[1]
-
0.2 M sterile phosphate (B84403) buffer (pH 7.0).[4]
-
Heating block or water bath set to 95°C.[4]
-
Lead-shielded vial.
Procedure:
-
Place a lyophilized kit vial in a lead-shielded container.
-
Aseptically add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the vial to dissolve the contents.[4]
-
Aseptically add 1.0 mL of the 99mTc-sodium pertechnetate solution to the vial.
-
Gently swirl the vial to ensure thorough mixing.
-
Incubate the vial in a heating block or water bath at 95°C for 15 minutes.[1]
-
Allow the vial to cool to room temperature before proceeding with quality control.
Protocol 2: Quality Control using Radio-TLC
Materials:
-
ITLC-SG strips.
-
Mobile phase 1: Saline (0.9% NaCl).
-
Mobile phase 2: Acetone (B3395972).
-
TLC scanner or gamma counter.
Procedure:
-
Spot a small drop of the radiolabeled solution onto two separate ITLC-SG strips.
-
Develop one strip in a chamber containing saline as the mobile phase. In this system, [99mTc]Tc-HYNIC-iPSMA and [99mTc]TcO2·nH2O (colloid) will remain at the origin (Rf = 0), while free 99mTc-pertechnetate will move with the solvent front (Rf = 1).
-
Develop the second strip in a chamber containing acetone as the mobile phase. In this system, [99mTc]Tc-HYNIC-iPSMA and colloid will remain at the origin (Rf = 0), while free 99mTc-pertechnetate will move with the solvent front (Rf = 1).
-
Dry the strips and measure the distribution of radioactivity using a TLC scanner or by cutting the strips into segments and counting them in a gamma counter.
-
Calculate the radiochemical purity: % RCP = 100% - (% free 99mTc-pertechnetate + % colloid)
Visualizations
Caption: Workflow for the preparation and quality control of [99mTc]Tc-HYNIC-iPSMA.
Caption: Decision tree for troubleshooting low radiochemical purity of [99mTc]Tc-HYNIC-iPSMA.
Caption: Schematic of the biodistribution and clearance pathways of [99mTc]Tc-HYNIC-iPSMA.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Salivary Gland Uptake of PSMA-Targeted Radiotracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the salivary gland uptake of Prostate-Specific Membrane Antigen (PSMA)-targeted radiotracers.
Frequently Asked Questions (FAQs)
Q1: Why is there significant uptake of PSMA-targeted radiotracers in the salivary glands?
A1: While the exact mechanisms are still under investigation, the uptake is attributed to a combination of specific and non-specific pathways.[1][2] Salivary glands physiologically express PSMA, which accounts for some of the specific uptake.[1][3] However, the intensity of uptake is often higher than what would be expected from the level of PSMA expression alone, suggesting that non-specific mechanisms also play a significant role.[1][4] These non-specific mechanisms may be related to the ionic charge and molecular weight of the radioligands.[1][5]
Q2: What are the primary consequences of high salivary gland uptake of PSMA radiotherapeutics?
A2: The primary consequence is radiation-induced damage to the salivary glands, leading to xerostomia (severe dry mouth).[2][4] This condition can be debilitating, significantly impacting the patient's quality of life and can be a dose-limiting toxicity, particularly with alpha-emitting radionuclides like Actinium-225 (²²⁵Ac).[2][6][7]
Q3: What are the most promising strategies currently being investigated to reduce salivary gland uptake?
A3: Several strategies are under investigation with promising results. These include:
-
Competitive Inhibition: Co-injection of a non-radiolabeled ("cold") PSMA ligand to reduce the specific activity of the radiotracer.[8][9][10]
-
Botulinum Toxin (BTX) Injection: Intraglandular injection of BTX to reduce salivary gland metabolism and function, thereby decreasing radiotracer accumulation.[6][7][11][12]
-
Sialendoscopy: A procedure involving dilatation, saline irrigation, and steroid injection to mitigate inflammation and preserve gland function.[13][14][15]
-
Other Investigational Approaches: These include the use of external cooling, co-administration of monosodium glutamate (B1630785) (MSG), and the use of anticholinergic agents like scopolamine (B1681570).[11][16][17]
Troubleshooting Guides
Issue: Unexpectedly High Salivary Gland Uptake in Preclinical Models
Possible Cause 1: High Molar Activity of the Radiotracer
-
Troubleshooting Step: Attempt to reduce the effective molar activity by co-administering a "cold" PSMA ligand, such as PSMA-11. Studies have shown that this can significantly decrease salivary gland uptake without a proportional decrease in tumor uptake.[8][9][10]
-
Actionable Advice: Based on preclinical data, co-administration of increasing amounts of cold PSMA-11 (from 500 to 2000 pmoles in mouse models) with [¹⁷⁷Lu]Lu-PSMA-617 has been shown to substantially reduce salivary gland uptake.[8][9]
Possible Cause 2: Inherent Properties of the Radiotracer
-
Troubleshooting Step: Evaluate the physicochemical properties of your radiotracer. Modifications to the linker or chelator that alter charge and lipophilicity may influence non-specific uptake.
-
Actionable Advice: Consider synthesizing and evaluating analogues with different chemical properties. For instance, phosphoramidate-based agents have been reported to show lower salivary gland uptake compared to some urea-based inhibitors.[18]
Issue: Translating Preclinical Reduction Strategies to Clinical Studies
Possible Cause 1: Suboptimal Dose or Timing of the Interventional Agent
-
Troubleshooting Step: The dose and timing of agents like botulinum toxin are critical for efficacy.
-
Actionable Advice: In clinical studies, BTX has been administered 3 to 4 weeks prior to radioligand therapy to allow for its maximum effect on gland metabolism.[6][19] Doses of up to 250 units of incobotulinumtoxinA have been used.[6]
Possible Cause 2: Patient-Specific Biological Factors
-
Troubleshooting Step: Acknowledge that there can be significant inter-patient variability in PSMA expression and radiotracer biodistribution.
-
Actionable Advice: Implement robust patient monitoring and imaging protocols to assess the effectiveness of the chosen salivary gland protection strategy for each individual. Salivary gland scintigraphy can be a useful tool for objectively quantifying salivary function before and after therapy.[5][20]
Quantitative Data Summary
Table 1: Effect of Co-administered "Cold" PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Uptake (%ID/g) in a Preclinical Model
| Amount of Cold PSMA-11 Added (pmoles) | Tumor Uptake (%ID/g ± SD) | Salivary Gland Uptake (%ID/g ± SD) | Kidney Uptake (%ID/g ± SD) |
| 0 | 21.71 ± 6.13 | 0.48 ± 0.11 | 123.14 ± 52.52 |
| 5 | 18.70 ± 2.03 | 0.45 ± 0.15 | 132.31 ± 47.40 |
| 100 | 26.44 ± 2.94 | 0.38 ± 0.30 | 84.29 ± 78.25 |
| 500 | 16.21 ± 3.50 | 0.08 ± 0.03 | 2.12 ± 1.88 |
| 1000 | 13.52 ± 3.68 | 0.09 ± 0.07 | 1.16 ± 0.36 |
| 2000 | 12.03 ± 1.96 | 0.05 ± 0.02 | 0.64 ± 0.23 |
Data extracted from a biodistribution study in athymic nude mice bearing PC3-PIP tumor xenografts, 1 hour post-administration.[8][9][21]
Table 2: Reported Reduction in Salivary Gland Uptake with Various Interventions
| Intervention | Radiotracer | Reduction in Uptake | Reference |
| Botulinum Toxin A (80 units) | [⁶⁸Ga]Ga-PSMA | Up to 64% decrease in SUVmean in the treated parotid gland. | [7] |
| Botulinum Toxin A (IncoA) | PSMA Radioligand | Mean 30% reduction in PSMA uptake in treated parotid glands. | [6][12][19] |
| Botulinum Toxin A (IncoA) + Scopolamine | PSMA Radioligand | Mean 17% reduction in PSMA uptake in treated submandibular glands. | [19][22] |
| Unilateral Icepack Application | [⁶⁸Ga]Ga-PSMA | 14.52% reduction in SUVmax and 13.45% in SUVpeak in the cooled parotid gland. | [5] |
Experimental Protocols
Competitive Inhibition with a "Cold" Ligand (Preclinical)
Objective: To determine the effect of co-administering a non-radiolabeled PSMA ligand on the biodistribution of a PSMA-targeted radiotracer.
Methodology:
-
Animal Model: Utilize athymic nude mice bearing PSMA-positive tumor xenografts (e.g., PC3-PIP).
-
Grouping: Divide mice into groups (n=4 per group) to receive different amounts of the cold ligand.
-
Radiotracer Preparation: Prepare the radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) according to standard protocols.
-
Dosing Formulation: For each group, mix the radiotracer with a specified amount of cold PSMA ligand (e.g., 0, 5, 100, 500, 1000, and 2000 pmoles of PSMA-11).[8][9]
-
Administration: Administer the formulation to the mice, typically via intravenous injection.
-
Biodistribution Study: At a predetermined time point (e.g., 1 hour post-injection), euthanize the animals.[8][9]
-
Organ Harvesting and Analysis: Dissect tumors and relevant organs (salivary glands, kidneys, liver, etc.), weigh them, and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Botulinum Toxin A (BTX-A) Injection for Salivary Gland Blockade (Clinical)
Objective: To reduce PSMA radiotracer uptake in the salivary glands by suppressing their metabolic activity.
Methodology:
-
Patient Selection: Enroll patients scheduled to receive PSMA-targeted radioligand therapy.
-
Timing: Schedule the BTX-A injections 3-4 weeks prior to the administration of the radiopharmaceutical.[6][19]
-
Procedure:
-
Optional Co-intervention: Transdermal scopolamine patches may be applied behind the ears 72 hours before radioligand therapy and removed 2 hours after.[6]
-
Imaging and Assessment:
-
Perform baseline and post-intervention PET/CT scans to quantify the change in radiotracer uptake in the salivary glands (e.g., using SUVmean or SUVmax).
-
Monitor patients for any adverse effects, such as injection site pain or changes in salivary function.
-
Visualizations
Caption: Experimental workflow for the cold ligand competition study.
Caption: Proposed mechanism of Botulinum Toxin in reducing radiotracer uptake.
References
- 1. [177Lu]Lu-PSMA-617 Salivary Gland Uptake Characterized by Quantitative In Vitro Autoradiography [mdpi.com]
- 2. [177Lu]Lu-PSMA-617 Salivary Gland Uptake Characterized by Quantitative In Vitro Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of salivary gland function after 177Lu-PSMA radioligand therapy: Current concepts in imaging and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Botulinum Toxin and Scopolamine for Radiation-Induced Salivary Gland Toxicity in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 7. Injection of Botulinum Toxin for Preventing Salivary Gland Toxicity after PSMA Radioligand Therapy: an Empirical Proof of a Promising Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. radiologybusiness.com [radiologybusiness.com]
- 12. urologytimes.com [urologytimes.com]
- 13. Initial clinical experience performing sialendoscopy for salivary gland protection in patients undergoing 225Ac-PSMA-617 RLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. biorxiv.org [biorxiv.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Design of PSMA ligands with modifications at the inhibitor part: an approach to reduce the salivary gland uptake of radiolabeled PSMA inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diagnosticimaging.com [diagnosticimaging.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Botox mitigates debilitating dry mouth in prostate cancer patients receiving radiopharmaceutical therapy - ecancer [ecancer.org]
Technical Support Center: 99mTc-HYNIC-iPSMA Labeling with EDDA and Tricine Co-ligands
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols regarding the impact and use of ethylenediamine-N,N'-diacetic acid (EDDA) and tricine (B1662993) as co-ligands in the preparation of 99mTc-HYNIC-iPSMA.
Frequently Asked Questions (FAQs)
Q1: What is the role of a co-ligand in 99mTc-HYNIC labeling?
A1: The hydrazinonicotinamide (HYNIC) chelator, while effective for attaching 99mTc to peptides like iPSMA, only occupies one or two coordination sites of the technetium metal center.[1][2] Co-ligands are required to complete the coordination sphere of the 99mTc, thereby stabilizing the complex and preventing the formation of unwanted impurities.[1][3] The choice of co-ligand significantly influences the radiopharmaceutical's overall charge, lipophilicity, stability, and biodistribution.[1]
Q2: Why are EDDA and tricine commonly used as co-ligands?
A2: EDDA and tricine are widely used due to their ability to form stable 99mTc complexes with high radiochemical purity.[3] Tricine is often used as an initial, weakly chelating co-ligand that facilitates the primary reaction.[4] EDDA, a more hydrophilic molecule, can be used to form a ternary ligand system, which often improves properties like renal excretion.[1][5] A mixture of EDDA and tricine is frequently used to optimize the balance of stability and pharmacokinetic properties of the final radiopharmaceutical.[3][6]
Q3: What is the typical radiochemical purity (RCP) expected for 99mTc-HYNIC-iPSMA?
A3: Using EDDA and/or tricine as co-ligands, researchers can consistently achieve high radiochemical purity, typically greater than 95% and often exceeding 98%, without the need for post-labeling purification.[6][7][8][9]
Q4: How do EDDA and tricine affect the final product's biological properties?
A4: The co-ligand choice directly impacts the radiotracer's biodistribution and clearance profile. EDDA's hydrophilic nature can lead to faster renal excretion.[5][10] In some studies, using tricine alone resulted in superior tumor-to-muscle and tumor-to-blood ratios at early time points compared to EDDA alone.[11] However, a combination of EDDA and tricine is often employed to achieve a favorable balance of high tumor uptake, low non-target organ retention, and efficient clearance.[6][12] The selection can be tailored to the specific imaging goals.[1]
Troubleshooting Guide
Q: My radiochemical purity (RCP) is lower than 95%. What are the potential causes and how can I fix it?
A: Low RCP is a common issue that can often be resolved by systematically checking key reaction parameters. The most common impurities are free [99mTc]pertechnetate (TcO4-) and reduced/hydrolyzed technetium ([99mTc]colloid).[13][14]
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| High levels of free [99mTc]pertechnetate | 1. Insufficient Stannous Chloride (SnCl₂): The amount of reducing agent was inadequate to reduce all the pertechnetate (B1241340). | 1. Ensure the SnCl₂ solution is freshly prepared in nitrogen-purged, cold 0.1 M HCl to prevent oxidation. Increase the amount of SnCl₂ incrementally. |
| 2. Oxidized Stannous Chloride: The SnCl₂ solution was exposed to air and has lost its reducing power. | 2. Always use freshly prepared SnCl₂ solution. Store stock solutions under inert gas (nitrogen or argon). | |
| 3. Presence of Oxidizing Agents: Contaminants in the pertechnetate eluate or reagents. | 3. Use high-purity water and reagents. Ensure the 99mTc eluate is from a generator that has been recently eluted. | |
| High levels of [99mTc]colloid | 1. Incorrect pH: The reaction pH is outside the optimal range (typically 6.0-7.0), leading to the hydrolysis of reduced 99mTc.[15] | 1. Check the pH of the final reaction mixture. Adjust the buffer concentration or pH as needed. A phosphate (B84403) buffer is commonly used to maintain pH 7.0.[9] |
| 2. Insufficient Co-ligand: Not enough EDDA and/or tricine to stabilize the reduced 99mTc, leading to precipitation.[13] | 2. Ensure the correct concentrations of EDDA and tricine are used as specified in the protocol (e.g., 20 mg/mL EDDA, 40 mg/mL tricine).[16] | |
| Low overall labeling yield | 1. Suboptimal Temperature/Time: Incubation temperature was too low or the reaction time was too short. | 1. Ensure the reaction is heated to the specified temperature (typically 95-100°C) for the full duration (15-20 minutes).[15][16] |
| 2. Degraded HYNIC-iPSMA Peptide: The peptide may have degraded during storage. | 2. Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C). Use a fresh vial if degradation is suspected. | |
| 3. Incorrect Reagent Order: The order of reagent addition can be critical. | 3. Follow a validated protocol precisely. Typically, the peptide, co-ligands, and SnCl₂ are mixed before the addition of pertechnetate.[16] |
Quantitative Data Summary
The choice of co-ligand influences several key parameters of the final 99mTc-HYNIC-iPSMA radiotracer.
Table 1: Physicochemical and In Vitro Properties
| Parameter | Co-ligand | Value | Reference |
| Radiochemical Purity | EDDA/Tricine | >99% | [6] |
| EDDA/Tricine | 97.5 ± 1.2% | [7] | |
| LogD₇.₄ (Hydrophilicity) | EDDA | -3.31 ± 0.02 | [17] |
| Binding Affinity (Kᵢ) | EDDA | 3.11 nM | [17] |
| Binding Affinity (Kᴅ) | EDDA/Tricine | 3.3 ± 1.0 nM | [6] |
| Stability in Serum (4h) | EDDA/Tricine | ≥95% | [3] |
Table 2: Biodistribution Data in LNCaP Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ / Tissue | Co-ligand | %ID/g (Mean ± SD) | Reference |
| Tumor | EDDA | 10.3 ± 2.76 | [17] |
| Blood | EDDA | 0.55 ± 0.19 | [17] |
| Kidneys | EDDA | 45.3 ± 20.5 | [17] |
| Liver | EDDA | < 2.2 | [17] |
| Spleen | EDDA | ~3.0 (estimated) | [17] |
| Muscle | EDDA | 0.10 ± 0.05 | [17] |
| Bone | EDDA | 0.12 ± 0.06 | [17] |
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-iPSMA using EDDA/Tricine Co-ligands
This protocol is a generalized procedure based on common literature methods.[15][16][18]
Materials:
-
HYNIC-iPSMA peptide vial
-
EDDA solution: 20 mg/mL in 0.1 M NaOH
-
Tricine solution: 40 mg/mL in 0.2 M PBS (pH 6.0-7.0)
-
Stannous chloride (SnCl₂) solution: 1 mg/mL in 0.1 M HCl (freshly prepared)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate
-
0.2 M Phosphate Buffer (pH 7.0)
-
Heating block or boiling water bath (95-100°C)
Procedure:
-
To a sterile, pyrogen-free reaction vial, add the reagents in the following order:
-
10 µL of HYNIC-iPSMA solution
-
500 µL of EDDA solution
-
500 µL of Tricine solution
-
50 µL of SnCl₂ solution
-
-
Gently mix the contents.
-
Add 740-1110 MBq (20-30 mCi) of Na⁹⁹ᵐTcO₄ eluate to the vial.
-
Incubate the reaction vial in a heating block or boiling water bath at 100°C for 15-20 minutes.[16]
-
Allow the vial to cool to room temperature for at least 10 minutes before proceeding to quality control.[19]
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC-SG strips
-
Mobile Phase 1: 0.1 M Sodium Citrate (pH 5)
-
Mobile Phase 2: Methanol/1M Ammonium Acetate (1:1 v/v)
Procedure:
-
System 1 (for Free Pertechnetate):
-
Spot a small drop of the final product onto an ITLC-SG strip.
-
Develop the strip using 0.1 M Sodium Citrate as the mobile phase.
-
In this system, the 99mTc-HYNIC-iPSMA complex and [99mTc]colloid remain at the origin (Rf = 0), while free [99mTc]pertechnetate moves with the solvent front (Rf = 1).[20]
-
-
System 2 (for Colloid):
-
Spot a small drop of the final product onto a second ITLC-SG strip.
-
Develop the strip using a 1:1 mixture of Methanol and 1M Ammonium Acetate.
-
In this system, the 99mTc-HYNIC-iPSMA complex and free [99mTc]pertechnetate move with the solvent front (Rf = 1), while [99mTc]colloid remains at the origin (Rf = 0).[20]
-
-
Calculation:
-
Measure the radioactivity on each half of the strips using a dose calibrator or gamma counter.
-
% Labeled Product = 100% - (% Free Pertechnetate) - (% Colloid).
-
The radiochemical purity should be ≥95%.
-
Visualizations
Caption: Experimental workflow for the radiolabeling of HYNIC-iPSMA with 99mTc.
Caption: Troubleshooting logic for low radiochemical purity in 99mTc-HYNIC-iPSMA labeling.
References
- 1. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kit preparation and biokinetics in women of 99mTc-EDDA/HYNIC-E-[c(RGDfK)]2 for breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 8. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 99m Tc-(EDDA/tricine)-HYNIC-GnRH analogue as a potential imaging probe for diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Overview of Metal Complexes as Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 17. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 19. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 20. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HYNIC-iPSMA TFA In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with HYNIC-iPSMA TFA in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a ligand used for molecular imaging of tumors. It consists of two main components: HYNIC (6-hydrazinonicotinamide), a chelator for radiolabeling, and iPSMA, an inhibitor of the Prostate-Specific Membrane Antigen (PSMA). The trifluoroacetate (B77799) (TFA) salt is a result of the peptide synthesis and purification process.[1][2] The compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (130.60 mM), though this requires ultrasonic treatment to achieve complete dissolution.[3][4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A2: This is a common issue known as "salting out" and can occur with many peptides that are initially dissolved in an organic solvent. When the DMSO stock is rapidly diluted into a physiological buffer (e.g., PBS), the peptide's solubility can decrease dramatically, leading to precipitation. The TFA counterion can also influence the solubility and aggregation of the peptide in aqueous solutions.
Q3: Can the trifluoroacetate (TFA) counterion affect my in vitro experiments?
A3: Yes, the TFA counterion can have several effects on in vitro assays. It can alter the pH of your experimental solution and has been reported to interfere with cellular assays by affecting cell proliferation and viability.[2] For sensitive biological assays, it is advisable to consider exchanging the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[5]
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term storage, it is recommended to store the powdered form of this compound at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Initial Solubility Data
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (130.60 mM) | Ultrasonic treatment required |
Protocol for Preparing a 10 mM Stock Solution in DMSO
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.1306 mL |
| 5 mg | 0.6530 mL |
| 10 mg | 1.3060 mL |
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[4] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Ensure Adequate Sonication: Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Gentle Warming: If sonication alone is not sufficient, gentle warming of the solution to around 37°C can aid in dissolution. However, avoid excessive heat as it may degrade the peptide.
Workflow for preparing a this compound stock solution.
Issue 2: Precipitation Upon Dilution in Aqueous Buffers
Troubleshooting Steps:
-
Slow, Dropwise Addition: While continuously vortexing or stirring the aqueous buffer, add the DMSO stock solution drop by drop. This gradual addition can prevent the peptide from reaching a localized high concentration that would cause it to precipitate.
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be toxic to cells. However, a slightly higher DMSO concentration (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment of the Buffer: The net charge of a peptide, and thus its solubility, is dependent on the pH of the solution. HYNIC-iPSMA has several ionizable groups. Determining the isoelectric point (pI) of the peptide can help in selecting a buffer pH that is at least one unit above or below the pI to ensure a net charge and improve solubility. For acidic peptides, a slightly basic buffer may improve solubility, while for basic peptides, a slightly acidic buffer may be beneficial.
-
Consider TFA Exchange: If solubility issues persist and are impacting your experiments, the TFA counterion might be a contributing factor. Consider exchanging the TFA for hydrochloride (HCl) or acetate. This can be achieved through techniques like HPLC or ion-exchange chromatography.
Troubleshooting workflow for diluting this compound.
Experimental Protocols
Protocol for a Small-Scale Solubility Test
Before dissolving the entire batch of this compound, it is prudent to perform a small-scale solubility test to determine the optimal solvent and conditions.
-
Aliquot a Small Amount: Weigh out a small, known amount of the lyophilized powder (e.g., 100 µg).
-
Test Primary Solvent (DMSO): Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). Use sonication to aid dissolution.
-
Test Dilution in Aqueous Buffers: Prepare several tubes with your intended aqueous buffer (e.g., PBS, Tris, cell culture media).
-
Perform Dropwise Addition: While vortexing, add a small volume of the DMSO stock to each buffer to achieve your final desired concentration.
-
Observe and Document: Visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at room temperature and at 37°C. Document the conditions under which the compound remains soluble.
Note: This technical support guide is for research use only and is not intended for diagnostic or therapeutic procedures. The provided protocols and troubleshooting steps are general recommendations and may require optimization for your specific experimental setup.
References
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
refining SPECT imaging protocols for better 99mTc-HYNIC-iPSMA resolution
Welcome to the technical support center for refining SPECT imaging protocols for enhanced 99mTc-HYNIC-iPSMA resolution. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your 99mTc-HYNIC-iPSMA SPECT imaging experiments.
Issue 1: Low Radiochemical Purity (<95%)
-
Question: My radiochemical purity for 99mTc-HYNIC-iPSMA is consistently below 95%. What are the potential causes and how can I troubleshoot this?
-
Answer: Low radiochemical purity can significantly impact image quality and diagnostic accuracy. Here are common causes and solutions:
-
Incorrect pH: The pH of the reaction mixture is crucial for efficient labeling. Ensure the final pH is between 5.0 and 6.0.
-
Stannous Chloride (SnCl₂) Degradation: SnCl₂ is sensitive to oxidation. Use a freshly prepared SnCl₂ solution for each labeling.
-
Inadequate Heating: Ensure the reaction mixture is heated at 95-100°C for at least 15 minutes to facilitate the labeling reaction.[1]
-
Radiolytic Decomposition: High radioactivity concentrations can lead to the formation of impurities. If possible, use the radiolabeled compound as soon as possible after preparation.
-
Impure Reagents: Verify the purity of HYNIC-iPSMA, EDDA, and Tricine.
-
Issue 2: High Uptake in Non-Target Organs
-
Question: I am observing high physiological uptake in the salivary glands, kidneys, and liver, which is obscuring potential lesions. How can I mitigate this?
-
Answer: While some physiological uptake of 99mTc-HYNIC-iPSMA is expected, excessive accumulation can be problematic.[2][3] Consider the following strategies:
-
Hydration: Encourage adequate patient hydration before and after tracer injection to promote clearance of the radiopharmaceutical from the kidneys and bladder.
-
Delayed Imaging: Imaging at later time points (e.g., 3-4 hours post-injection) can improve the target-to-background ratio as the tracer clears from non-target tissues.[4][5]
-
Diuretics: In some cases, the administration of a diuretic like furosemide (B1674285) can enhance renal clearance and reduce artifacts from high bladder activity, potentially improving visualization of the prostate bed.[6]
-
Issue 3: Poor Image Resolution and High Noise
-
Question: The resulting SPECT images have poor resolution and high noise, making it difficult to identify small lesions. What acquisition and reconstruction parameters can I optimize?
-
Answer: SPECT image quality is a balance between resolution, noise, and acquisition time.[7] Here are key parameters to consider for optimization:
-
Collimator: Use a low-energy high-resolution (LEHR) collimator for the best spatial resolution.[4]
-
Acquisition Time: Increasing the time per projection will increase counts and reduce noise, but also extends the total scan time. A balance must be struck to minimize patient motion artifacts.
-
Matrix Size: A larger matrix size (e.g., 256x256) can improve spatial resolution but may increase noise if counts are low.[4]
-
Reconstruction Algorithm: Iterative reconstruction methods (e.g., OSEM) are generally preferred over filtered back-projection as they can better model the imaging physics and reduce noise.
-
Post-Reconstruction Filtering: Applying a Gaussian filter can reduce image noise, but excessive filtering can blur small details. The filter width should be carefully chosen.
-
Issue 4: Low Lesion Detection Rate, Especially at Low PSA Levels
-
Question: My detection rate for PSMA-positive lesions is low, particularly in patients with low PSA levels (<2 ng/mL). Is this expected and are there ways to improve it?
-
Answer: The detection rate of 99mTc-HYNIC-iPSMA SPECT/CT is known to be dependent on PSA levels, with lower detection rates observed at lower PSA concentrations.[4][8]
-
Patient Selection: Be aware that for patients with very low PSA levels, the sensitivity of 99mTc-HYNIC-iPSMA SPECT may be limited compared to PSMA-PET imaging.[9]
-
Optimized Imaging Protocol: Meticulous attention to the imaging protocol, including patient preparation, acquisition parameters, and imaging time point, is crucial to maximize the chances of detecting small lesions.
-
Hybrid Imaging (SPECT/CT): The use of an integrated SPECT/CT system is essential for accurate anatomical localization of any focal uptake, which can help differentiate true lesions from physiological uptake.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended administered activity of 99mTc-HYNIC-iPSMA? A1: The recommended administered activity is typically around 10 MBq/kg of body weight or a fixed dose of approximately 705 ± 70 MBq (19.1 ± 1.9 mCi).[4]
Q2: What is the optimal time to perform SPECT imaging after 99mTc-HYNIC-iPSMA injection? A2: Imaging is typically performed between 3 to 4 hours after the intravenous injection of the radiotracer.[4] Some studies have investigated earlier time points, such as 75 minutes, and found no significant difference in the detection rate of metastatic lesions for most cases.[5] However, later imaging generally allows for better clearance from background tissues, potentially improving image contrast.
Q3: What are the expected radiochemical purity and stability of 99mTc-HYNIC-iPSMA? A3: The radiochemical purity of 99mTc-HYNIC-iPSMA should be at least 95%.[4] The prepared radiopharmaceutical has been shown to be stable for up to 6 hours in human serum.[10][11]
Q4: What quality control methods are recommended for 99mTc-HYNIC-iPSMA? A4: Quality control should be performed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical purity.[2][4]
Q5: Can 99mTc-HYNIC-iPSMA SPECT/CT be used for patients with low PSA levels? A5: While 99mTc-HYNIC-iPSMA SPECT/CT can detect lesions in patients with low PSA levels, the detection rate is significantly lower compared to patients with higher PSA levels. For PSA levels between >0.2-2 ng/ml, the detection rate has been reported to be around 48.6%.[4]
Quantitative Data Summary
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Value | Reference |
| Precursor (HYNIC-iPSMA) | 10 μg | [4] |
| Co-ligand (EDDA) | 0.5 mL (20 mg/mL) | [4] |
| Co-ligand (Tricine) | 0.5 mL (40 mg/mL) | [4] |
| Reducing Agent (SnCl₂) | 25 μl (1 mg/mL) | [4] |
| Na⁹⁹ᵐTcO₄ Activity | 1110–2220 MBq | [4] |
| Reaction Temperature | 100°C | [4] |
| Reaction Time | 15 min | [4] |
| Radiochemical Purity | ≥ 95% | [4] |
Table 2: SPECT/CT Imaging Protocol Parameters
| Parameter | Value | Reference |
| Administered Activity | 10 MBq/kg or ~705 MBq | [4] |
| Imaging Time Point | 3-4 hours post-injection | [4] |
| Collimator | Low-Energy High-Resolution (LEHR) | [4] |
| Matrix Size (Planar) | 256 x 1024 | [4] |
| Scan Speed (Planar) | 12 cm/min | [4] |
| Matrix Size (SPECT) | 256 x 256 | [4] |
| Angular Resolution | 6 degrees | [4] |
| Time per Step | 30 s | [4] |
| CT Voltage | 130 kV | [4] |
| CT Reference mAs | 25 | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of 99mTc-HYNIC-iPSMA
-
To a sterile vial, add 10 μg of HYNIC-Glu-Urea-A (HYNIC-iPSMA).
-
Add 0.5 mL of EDDA solution (20 mg/mL in 0.1 M NaOH).
-
Add 0.5 mL of Tricine solution (40 mg/mL in 0.2 M PBS, pH 6.0).
-
Add 25 μL of SnCl₂ solution (1 mg/mL in 0.1 M HCl).
-
Add 1110–2220 MBq of Na⁹⁹ᵐTcO₄.
-
Heat the vial at 100°C for 15 minutes in a dry bath or water bath.
-
Allow the vial to cool to room temperature before use.
-
Perform quality control to determine radiochemical purity.
Protocol 2: Quality Control using Radio-TLC
-
Spot a small amount of the final radiolabeled product onto a TLC strip (e.g., silica (B1680970) gel).
-
Develop the chromatogram using an appropriate mobile phase (e.g., a mixture of methanol (B129727) and 1M ammonium (B1175870) acetate) to separate 99mTc-HYNIC-iPSMA from impurities like free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).[12]
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner to calculate the percentage of each species and determine the radiochemical purity.
Visualizations
Caption: Experimental workflow for 99mTc-HYNIC-iPSMA synthesis and imaging.
Caption: Troubleshooting decision tree for poor 99mTc-HYNIC-iPSMA image quality.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 99mTc whole‐body SPECT/CT image quality: A phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 99mTc-HYNIC-iPSMA and 68Ga-PSMA-11 for Prostate Cancer Imaging
A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and clinical utility of two leading radiotracers for prostate-specific membrane antigen (PSMA) imaging.
Prostate-specific membrane antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. The development of radiolabeled ligands targeting PSMA has revolutionized the imaging landscape for this disease. Among the most prominent agents are 68Ga-PSMA-11, a PET tracer, and 99mTc-HYNIC-iPSMA, a SPECT tracer. This guide provides a comprehensive, data-driven comparison of these two radiopharmaceuticals to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and research applications.
While 68Ga-PSMA-11 PET/CT is considered a gold standard in many regions due to its high sensitivity, 99mTc-HYNIC-iPSMA offers a more accessible and cost-effective alternative, particularly in areas with limited PET infrastructure.[1][2][3] This comparative analysis delves into the key performance characteristics of each tracer, supported by experimental data on radiochemistry, biodistribution, dosimetry, and clinical efficacy.
Performance Characteristics: A Quantitative Comparison
A head-to-head comparison of 99mTc-HYNIC-iPSMA and 68Ga-PSMA-11 reveals comparable diagnostic performance in many aspects, with some key differences.
| Parameter | 99mTc-HYNIC-iPSMA | 68Ga-PSMA-11 | Reference |
| Radiochemical Purity | >98% | >98% | [1] |
| Lesion Detection Rate | Comparable to 68Ga-PSMA-11, especially for lesions >10mm | High sensitivity, considered the gold standard | [4][5] |
| Tumor-to-Background Ratio (TBR) | High, allowing for clear tumor visualization | Superior TBR compared to conventional imaging | [1][2] |
| Inter-observer Agreement (ICC) | 0.893 | 0.911 | [1] |
Studies have shown a strong correlation between the uptake values of the two tracers in various lesions, including the prostate, bone, and lymph nodes.[1][2] For instance, a prospective study demonstrated significant correlations between the tumor-to-background ratio (TBR) of 99mTc-HYNIC-iPSMA and the maximum standardized uptake value (SUVmax) of 68Ga-PSMA-11 in the prostate (r²=0.731), bone (r²=0.720), and lymph nodes (r²=0.864).[1][2]
Biodistribution Profile
The biodistribution of both tracers is similar, with high uptake observed in organs that physiologically express PSMA, such as the kidneys, parotid glands, and bladder.[1][3][6]
| Organ | 99mTc-HYNIC-iPSMA (TBR) | 68Ga-PSMA-11 (SUVmax) | Reference |
| Kidney | 35.6 ± 27.3 | 45.6 ± 3.4 | [1] |
| Parotid Gland | 53.7 ± 37.47 | 19.5 ± 2.4 | [1] |
| Bladder | 7.0 ± 10.7 | 28.5 ± 4.2 | [1] |
| Prostate Lesions | 35.9 ± 45.2 | 25.2 ± 4.7 | [1][2] |
| Bone Lesions | 15.4 ± 18.9 | 18.4 ± 1.6 | [1][2] |
| Lymph Node Lesions | 19.1 ± 51.7 | 11.4 ± 1.2 | [1][2] |
Dosimetry
Dosimetry analysis indicates that 99mTc-HYNIC-iPSMA provides radiation-absorbed doses to organs that are comparable to other 99mTc-based imaging agents.[4] The kidneys receive the highest absorbed dose for both tracers.[7]
| Organ | 99mTc-PSMA (mGy/MBq) | 68Ga-PSMA-11 (mGy/MBq) | Reference |
| Kidneys | Not explicitly stated in search results | 0.262 | [7] |
| Effective Dose | Not explicitly stated in search results | 0.023 mSv/MBq | [7] |
Experimental Protocols
Detailed methodologies for the preparation and imaging of both radiotracers are crucial for reproducible research and clinical application.
Radiolabeling of 99mTc-HYNIC-iPSMA
The synthesis of 99mTc-HYNIC-iPSMA involves the use of a freeze-dried kit formulation.
-
Add 1 mL of 0.2 M phosphate (B84403) buffer (pH 7.0) to a HYNIC-iPSMA freeze-dried kit.[1]
-
Immediately add 555-740 MBq (in 1 mL) of 99mTc-pertechnetate.[1]
-
Incubate the mixture at 95°C in a block heater for 10 minutes.[1]
-
Determine the radiochemical purity using reversed-phase radio-HPLC, which should be >98%.[1]
Radiolabeling of 68Ga-PSMA-11
The synthesis of 68Ga-PSMA-11 is typically performed using an automated module.
-
The synthesis is carried out on an iQS Ga-68 Fluidic Labeling Module.[1]
-
The process involves the elution of 68Ga from a 68Ge/68Ga generator.
-
The radiolabeling reaction with the PSMA-11 precursor is performed under optimized conditions of pH and temperature.
-
The final product is purified, and the radiochemical purity is determined by reversed-phase radio-HPLC to be >98%.[1]
Imaging Protocols
-
Injected Activity: 555-740 MBq.[1]
-
Image Acquisition: Whole-body scans and regional SPECT/CT are typically acquired at various time points, such as 75 minutes and 4 hours post-injection.[4][8]
-
Injected Activity: Recommended amount is between 111 and 259 MBq.[7]
-
Image Acquisition: Imaging is performed on a PET/CT scanner, typically 1 hour post-injection.[1][7]
Conclusion
Both 99mTc-HYNIC-iPSMA and 68Ga-PSMA-11 are valuable tools for the imaging of prostate cancer. 68Ga-PSMA-11 PET/CT offers high sensitivity and is considered the standard of care in many settings.[7] However, 99mTc-HYNIC-iPSMA SPECT/CT presents a highly comparable and more accessible alternative, particularly for centers without PET capabilities.[1][3] The choice between these two radiotracers will depend on factors such as availability, cost, and the specific clinical or research question being addressed. For many applications, 99mTc-HYNIC-iPSMA can provide equivalent diagnostic information, supporting its use in patients with metastatic prostate cancer.[2]
References
- 1. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the diagnostic utility of 99mTc-PSMA scintigraphy versus 68Ga-PSMA-11 PET/CT in the detection of metastatic prostate cancer and dosimetry analysis: a gamma-camera-based alternate prostate-specific membrane antigen imaging modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
A Head-to-Head Comparison of HYNIC-iPSMA and PSMA-617 for Prostate Cancer Imaging and Therapy
For researchers, scientists, and drug development professionals, the landscape of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals is continually evolving. Two prominent agents, HYNIC-iPSMA and PSMA-617, have demonstrated significant utility in the diagnosis and treatment of prostate cancer. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in the selection and development of next-generation PSMA-targeted agents.
Prostate-specific membrane antigen is a well-established target for the imaging and therapy of prostate cancer due to its significant overexpression in tumor cells.[1] Both HYNIC-iPSMA and PSMA-617 are small molecule inhibitors that can be labeled with various radionuclides for either diagnostic imaging via Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or for therapeutic applications (theranostics).[2][3] While PSMA-617, particularly when labeled with Gallium-68 for imaging or Lutetium-177 for therapy, has been extensively studied and has received regulatory approval, HYNIC-iPSMA offers a versatile, kit-based approach, often utilizing Technetium-99m, which enhances its accessibility for SPECT imaging.[3][4]
This guide will delve into a head-to-head comparison of these two ligands, focusing on their binding characteristics, cellular interactions, and biodistribution profiles based on available preclinical and clinical data.
Quantitative Performance Data
The following tables summarize the key quantitative performance metrics for HYNIC-iPSMA and PSMA-617, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Parameter | HYNIC-iPSMA | PSMA-617 | Reference Cells |
| IC50 (nM) | 79.5[5], 2.9 ± 0.7[6] | 2.3 ± 2.9[2] | LNCaP |
| Kd (nM) | 5.47[5] | 4.358 ± 0.664 | LNCaP |
| Internalization (%IA/10^6 cells) | Specific binding and internalization demonstrated[3] | 17.67 ± 4.34[2], 13.6[7] | LNCaP |
Table 2: Preclinical In Vivo Tumor Uptake and Biodistribution (%ID/g)
| Organ | [99mTc]Tc-HYNIC-iPSMA | [177Lu]Lu-PSMA-617 | Time Post-Injection | Animal Model |
| Tumor | 9.84 ± 2.63[3] | 23.31 ± 0.94[7] | 3 h / 4 h | LNCaP Xenografts |
| Kidneys | High Uptake[3][8] | High Uptake[2] | Various | Mice |
| Liver | Low Uptake[3][8] | Moderate Uptake[2] | Various | Mice |
| Spleen | Low Uptake[3][8] | Moderate Uptake[2] | Various | Mice |
| Salivary Glands | High Uptake[3][8] | High Uptake[2] | Various | Mice |
Table 3: Clinical Performance (SPECT/CT and PET/CT)
| Parameter | [99mTc]Tc-HYNIC-iPSMA | [68Ga]Ga-PSMA-617 | Notes |
| Detection Rate (Biochemical Recurrence) | 80.3% (overall)[3] | High detection rates, even at low PSA levels[4] | Detection rates are dependent on PSA levels.[9][10] |
| Tumor-to-Background Ratio | High[10] | High[2] | Imaging time post-injection can influence ratios.[2] |
| Normal Biodistribution | Liver, spleen, kidneys, lacrimal and salivary glands, bowels, and urinary bladder.[3][8] | Kidneys, salivary glands, lacrimal glands, liver, spleen, and bowel.[2] | Both tracers show similar patterns of physiological uptake. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Radiolabeling Protocols
[99mTc]Tc-HYNIC-iPSMA Radiolabeling (Kit-based): The preparation of [99mTc]Tc-HYNIC-iPSMA is often performed using a kit-based formulation.[3]
-
A lyophilized kit containing HYNIC-iPSMA, a stannous salt as a reducing agent, and coligands like EDDA and Tricine is used.
-
A sterile, pyrogen-free solution of Sodium Pertechnetate (Na[99mTc]O4) is added to the vial.
-
The mixture is incubated at a high temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).[3][11]
-
After incubation, the vial is cooled to room temperature.
-
Quality control is performed using radio-TLC or HPLC to determine the radiochemical purity, which should be above 95%.[3]
[177Lu]Lu-PSMA-617 Radiolabeling: The radiolabeling of PSMA-617 with Lutetium-177 is a chelation reaction involving the DOTA chelator.[12]
-
In a sterile, pyrogen-free reaction vial, an appropriate buffer (e.g., sodium acetate (B1210297) or ascorbate) is added.
-
A measured amount of the PSMA-617 precursor is added to the buffer.
-
The required activity of [177Lu]LuCl3 is carefully transferred to the reaction vial.
-
The reaction mixture is incubated at a controlled temperature (e.g., 90-95°C) for a specific duration.
-
After cooling, a stabilizing solution such as ascorbic acid may be added to prevent radiolysis.[12]
-
Quality control is performed using methods like radio-HPLC to ensure high radiochemical purity.
In Vitro Cell Binding and Internalization Assays
Competitive Binding Assay (IC50 Determination):
-
PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured and harvested.
-
Cell membranes are isolated and incubated with a known radioligand with high affinity for PSMA.
-
Increasing concentrations of the non-radiolabeled test compound (HYNIC-iPSMA or PSMA-617) are added to displace the known radioligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the known radioligand is determined as the IC50 value.[5]
Saturation Binding Assay (Kd Determination):
-
LNCaP cell membranes are incubated with increasing concentrations of the radiolabeled test compound ([99mTc]Tc-HYNIC-iPSMA or radiolabeled PSMA-617).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve.[5]
Internalization Assay:
-
PSMA-positive cells (LNCaP) are seeded in culture plates and allowed to adhere.
-
The cells are incubated with the radiolabeled compound at 37°C for various time points.
-
At each time point, the supernatant containing the unbound radioligand is removed.
-
The cells are washed, and the surface-bound radioactivity is removed by an acid wash (e.g., glycine (B1666218) buffer).
-
The cells are then lysed to measure the internalized radioactivity.
-
The percentage of internalized activity is calculated relative to the total activity added.[7]
In Vivo Biodistribution Studies
-
Animal models, typically immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP), are used.
-
A known activity of the radiopharmaceutical ([99mTc]Tc-HYNIC-iPSMA or [177Lu]Lu-PSMA-617) is injected intravenously.
-
At selected time points post-injection, the animals are euthanized.
-
Tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[7]
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involved in the comparison and application of these radiopharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 7. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. urologytimes.com [urologytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.5. Radiolabeling of PSMA-HYNIC Derivatives [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Validating the Specificity of HYNIC-iPSMA for Prostate-Specific Membrane Antigen (PSMA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HYNIC-iPSMA with other prominent PSMA-targeted radiotracers, focusing on the validation of its specificity for the Prostate-Specific Membrane Antigen (PSMA). The following sections present quantitative data, detailed experimental protocols, and visual workflows to support an objective evaluation of HYNIC-iPSMA's performance.
Quantitative Performance Comparison
The specificity and performance of a PSMA-targeted radiotracer are critically evaluated through its binding affinity (Ki or IC50), uptake in target tissues (tumors), and clearance from non-target tissues, which is often expressed as tumor-to-background ratios. The following tables summarize the available quantitative data for [⁹⁹ᵐTc]Tc-HYNIC-iPSMA and its key alternatives.
Table 1: In Vitro Binding Affinity for PSMA
Lower Ki or IC50 values are indicative of higher binding affinity. This table presents a comparative overview of the binding affinities of various PSMA inhibitors.
| Radiotracer/Ligand | Binding Affinity (Ki or IC50 in nM) | Cell Line | Notes |
| HYNIC-iPSMA | Ki: 3.11 | LNCaP | Data from a competitive binding assay using [¹⁸F]DCFPyL as the radioligand.[1] |
| PSMA-11 | Ki: 12.0 ± 2.8 | LNCaP | Considered a clinical standard for Ga-68 PET imaging. |
| PSMA-617 | Ki: 2.3 ± 2.9 | LNCaP | A theranostic agent also used for Lu-177 therapy. |
| PSMA I&T | IC50: 61.1 ± 7.8 | LNCaP | Data from a competitive binding assay using [¹⁷⁷Lu]Lu-PSMA-617 as the radioligand.[2] |
| MIP-1404 | IC50: 0.35 ± 0.08 | LNCaP | A ⁹⁹ᵐTc-labeled small molecule inhibitor. |
Table 2: In Vivo Tumor Uptake and Biodistribution
This table summarizes the tumor uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), and provides a qualitative overview of the biodistribution of different PSMA radiotracers in preclinical or clinical studies.
| Radiotracer | Tumor Uptake (%ID/g) | Time Post-Injection | Key Biodistribution Characteristics |
| [⁹⁹ᵐTc]Tc-HYNIC-iPSMA | 10.3 ± 2.76 | 1 hour | Predominantly renal clearance, with uptake in salivary glands, spleen, and kidneys.[1] |
| [⁶⁸Ga]Ga-PSMA-11 | ~10.6 (SUVmax) | 1 hour | High uptake in kidneys, bladder, and salivary glands.[3][4] |
| [⁶⁸Ga]Ga-PSMA-617 | ~15.5 (%IA/g) | 1 hour | Similar to PSMA-11 but with potentially lower kidney uptake.[5] |
| [⁹⁹ᵐTc]Tc-MIP-1404 | ~8.9 | 2 hours | Shows specific tumor uptake with renal and hepatobiliary clearance. |
Table 3: Tumor-to-Background Ratios
High tumor-to-background ratios are crucial for clear imaging and accurate diagnosis. This table provides a comparison of these ratios for key organs.
| Radiotracer | Tumor-to-Blood | Tumor-to-Muscle | Tumor-to-Kidney | Time Post-Injection |
| [⁹⁹ᵐTc]Tc-HYNIC-iPSMA | Not explicitly stated | 9.42 ± 2.62 (Tumor-to-background) | Not explicitly stated | Not specified[2] |
| [⁶⁸Ga]Ga-PSMA-11 | High | High | Low | 1 hour |
| [⁶⁸Ga]Ga-PSMA-617 | High | High | Higher than PSMA-11 | 1 hour |
| [⁹⁹ᵐTc]Tc-MIP-1404 | ~50 | ~100 | ~0.5 | 4 hours |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key experiments used to assess the specificity of PSMA-targeted radiotracers.
In Vitro Competitive Binding Assay
This assay determines the binding affinity of a new ligand by measuring its ability to compete with a known radioligand for binding to the PSMA receptor on cancer cells.
1. Cell Culture:
- PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- PSMA-negative cells (e.g., PC-3) are used as a negative control to demonstrate specificity.
- Cells are grown to 80-90% confluency in 24-well plates.
2. Assay Procedure:
- On the day of the experiment, the cell culture medium is removed, and the cells are washed with a binding buffer (e.g., Hanks' Balanced Salt Solution with 1% bovine serum albumin).
- Cells are incubated with a fixed concentration of a known PSMA-targeted radioligand (e.g., [¹²⁵I-BA]KuE or [¹⁷⁷Lu]Lu-PSMA-617) and varying concentrations of the competitor ligand (e.g., HYNIC-iPSMA).
- Incubation is typically carried out for 1 hour at 4°C to minimize internalization.
- To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of a known PSMA inhibitor (e.g., 2-PMPA).
3. Data Analysis:
- After incubation, the unbound radioligand is removed by washing the cells with ice-cold binding buffer.
- The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
- The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of the radiotracer in a living organism, providing insights into its tumor-targeting capabilities and overall pharmacokinetic profile.
1. Animal Model:
- Male immunodeficient mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.
2. Radiotracer Administration:
- Once the tumors reach a suitable size, the mice are intravenously injected with a defined dose of the radiolabeled HYNIC-iPSMA.
- A control group of mice bearing PSMA-negative tumors (e.g., PC-3) can be included to confirm PSMA-specific uptake.
- For blocking experiments, a separate group of mice with PSMA-positive tumors is co-injected with an excess of a non-radiolabeled PSMA inhibitor to demonstrate that the tumor uptake is receptor-mediated.
3. Tissue Collection and Analysis:
- At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized.
- Blood, major organs (including the tumor, kidneys, liver, spleen, muscle, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
- The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Validation Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental processes involved in validating the specificity of HYNIC-iPSMA.
References
- 1. benchchem.com [benchchem.com]
- 2. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 99mTc-HYNIC-iPSMA SPECT/CT vs. PSMA PET Imaging in Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 99mTc-HYNIC-iPSMA SPECT/CT and Prostate-Specific Membrane Antigen (PSMA) PET imaging for the detection and evaluation of prostate cancer. This analysis is supported by data from clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for prostate cancer, with its overexpression correlating with tumor aggressiveness and metastasis. This has led to the development of PSMA-targeted radiopharmaceuticals for both diagnostic imaging and therapy. While PET imaging with agents like 68Ga-PSMA-11 has been widely adopted, the accessibility and cost-effectiveness of SPECT/CT technology have driven the development of technetium-99m labeled PSMA ligands, such as 99mTc-HYNIC-iPSMA. This guide delves into a comparative analysis of these two imaging modalities.
Performance Data: A Quantitative Comparison
Clinical studies directly comparing 99mTc-HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT have demonstrated comparable diagnostic performance in detecting prostate cancer lesions.
| Performance Metric | 99mTc-HYNIC-iPSMA SPECT/CT | 68Ga-PSMA-11 PET/CT | Key Findings |
| Overall Detection Rate | 80.3% (in patients with biochemical recurrence)[1][2] | High, especially with rising PSA levels | Both modalities demonstrate high detection rates for recurrent prostate cancer.[1][2] |
| Lesion Detection | Comparable to PET/CT, particularly in patients with higher PSA levels. | Considered the gold standard with high sensitivity. | While 68Ga-PSMA PET/CT may detect a higher number of lesions overall, the clinical significance of the additional smaller lesions is still under investigation.[3] In patients with PSA levels > 2.1 ng/ml, the metastatic staging (M staging) was similar between the two modalities. |
| Correlation of Uptake Values | Strong positive correlation between Tumor-to-Background Ratio (TBR) and PET's SUVmax. | Strong positive correlation between SUVmax and SPECT/CT's TBR. | Correlation coefficients (r²) are high for prostate, bone, and lymph node lesions, indicating a strong agreement in semi-quantitative assessment between the two tracers.[4][5][6] |
Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for interpretation and potential replication. The following sections detail the typical experimental protocols for both imaging modalities.
99mTc-HYNIC-iPSMA SPECT/CT Protocol
Radiotracer Preparation: The preparation of 99mTc-HYNIC-iPSMA involves a straightforward kit-based formulation.[7] A lyophilized kit containing HYNIC-iPSMA is reconstituted with a solution of 99mTc-pertechnetate, typically in the range of 555-740 MBq.[8] The mixture is incubated at a high temperature (e.g., 95°C) for a short period (e.g., 10-15 minutes) to facilitate radiolabeling.[8][9] The radiochemical purity is then assessed using methods like instant thin-layer chromatography (ITLC) and should be above 90%.[9]
Patient Preparation and Imaging: Patients are typically well-hydrated before the scan.[10] An intravenous injection of 555-740 MBq of 99mTc-HYNIC-iPSMA is administered.[7][8] Imaging is performed 2 to 4 hours post-injection to allow for optimal tumor uptake and background clearance.[7][9] The imaging protocol includes planar whole-body scans followed by SPECT/CT acquisitions of the chest, abdomen, and pelvis.[9][11]
68Ga-PSMA-11 PET/CT Protocol
Radiotracer Preparation: 68Ga-PSMA-11 is typically synthesized using an automated module.[12] Gallium-68 (68Ga) is eluted from a 68Ge/68Ga generator and is then used to label the PSMA-11 precursor. The final product undergoes quality control to ensure high radiochemical purity (>98%).[12]
Patient Preparation and Imaging: Similar to the SPECT/CT protocol, patients are encouraged to be well-hydrated.[10] An intravenous injection of 100 to 300 MBq of 68Ga-PSMA-11 is administered.[2] The uptake period is typically 60 minutes (range 50-100 minutes) post-injection.[2][10] Patients are asked to void immediately before the scan to reduce urinary bladder activity.[10] PET/CT imaging is performed from the mid-thighs to the base of the skull.[2]
Visualizing the Mechanism: PSMA Signaling and Imaging Workflow
To provide a deeper understanding of the biological basis and the procedural flow, the following diagrams have been generated using Graphviz.
Caption: PSMA signaling pathway in prostate cancer.
Caption: Clinical workflow for PSMA imaging.
Conclusion
References
- 1. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. urotoday.com [urotoday.com]
- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. imaging-therapy.com [imaging-therapy.com]
- 11. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 12. e-century.us [e-century.us]
Comparative Analysis of Binding Affinity: HYNIC-iPSMA vs. Other PSMA Ligands
This guide provides a detailed comparison of the binding affinity of HYNIC-iPSMA with other significant Prostate-Specific Membrane Antigen (PSMA) ligands used in research and clinical applications. The data presented is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Introduction to HYNIC-iPSMA
HYNIC-iPSMA is a PSMA-targeted ligand designed for single-photon emission computed tomography (SPECT) imaging. It consists of the PSMA inhibitor (iPSMA) coupled with the chelator HYNIC (6-hydrazinonicotinamide), which allows for stable radiolabeling with Technetium-99m (99mTc)[1][2]. The affinity of such ligands to the PSMA protein, which is overexpressed on prostate cancer cells, is a critical determinant of their imaging and therapeutic efficacy.
Quantitative Comparison of Binding Affinities
The binding affinity of PSMA ligands is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the reported binding affinities for HYNIC-iPSMA and other key PSMA ligands from competitive binding assays.
| Ligand | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Notes |
| HYNIC-iPSMA | 3.11[3] | 2.9 ± 0.7[4] | High-affinity ligand for SPECT imaging. |
| PSMA-617 | 6.40 ± 1.02 (natGa-PSMA-617)[5] | 0.90 ± 0.30[6] | Widely used theranostic ligand for PET and therapy. |
| [18F]DCFPyL | - | 22.8[7] | A common fluorine-18 (B77423) labeled ligand for PET imaging. |
| MIP-1095 | - | 0.3[7] | An iodinated ligand with very high affinity. |
| MIP-1072 | 3.8[8] | - | An iodinated ligand evaluated for SPECT imaging. |
| PSMA-11 | ~11.4[2] | - | A foundational ligand for 68Ga-based PET imaging. |
| Novel Dimeric Ligand (Cpd 30) | - | 1.05 ± 0.30[6] | Dimerization can enhance binding affinity. |
| Novel Monomeric Ligand (Cpd 22) | - | 1.66 ± 0.63[6] | A monomeric precursor to the dimeric ligand. |
| HTK03180, KL01099, KL01127 | 8.96 – 11.6[3] | - | Novel ligands with slightly weaker affinity than HYNIC-iPSMA. |
Note: Affinity values can vary between studies due to different experimental conditions, cell lines, and competing radioligands used.
Experimental Protocols: Competitive Binding Assay
The binding affinities listed above are determined using competitive binding assays. This methodology quantifies a ligand's ability to displace a known radiolabeled ligand from its target receptor.
Objective: To determine the IC50 or Ki value of a test ligand (e.g., HYNIC-iPSMA) by measuring its ability to compete with a radioligand for binding to PSMA-expressing cells.
Materials:
-
Cell Line: LNCaP human prostate cancer cells, which highly express PSMA.
-
Radioligand: A high-affinity PSMA ligand labeled with a radioisotope, such as [18F]DCFPyL or an iodinated tracer like [131I]I-MIP1095[2][3][7].
-
Test Ligands: Unlabeled ("cold") ligands of interest (e.g., HYNIC-iPSMA, PSMA-617) at various concentrations.
-
Buffers and Reagents: Cell culture media, binding buffer (e.g., Tris-HCl), and washing solutions.
-
Instrumentation: Gamma counter or scintillation counter to measure radioactivity.
Procedure:
-
Cell Preparation: LNCaP cells are cultured and harvested. A known number of cells (e.g., 1.5 x 105 cells/well) are seeded into multi-well plates[9].
-
Assay Setup: The cells are incubated in a binding buffer containing:
-
Incubation: The plates are incubated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or 37°C) to allow the binding to reach equilibrium[9][10].
-
Washing: After incubation, the cells are washed multiple times with a cold buffer to remove any unbound radioligand.
-
Measurement: The radioactivity bound to the cells in each well is measured using a gamma counter.
-
Data Analysis: The measured radioactivity is plotted against the concentration of the test ligand. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of test ligand that displaces 50% of the bound radioligand) is calculated using non-linear regression analysis[11]. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical competitive binding assay used to determine PSMA ligand affinity.
Caption: Workflow of a competitive binding assay for PSMA ligands.
Summary
The available data indicates that HYNIC-iPSMA possesses a high binding affinity for PSMA, with Ki and IC50 values in the low nanomolar range[3][4]. Its affinity is comparable to that of widely used PET ligands like PSMA-617 and significantly higher than some others, such as [18F]DCFPyL[6][7]. This strong binding affinity is a key characteristic that supports its successful use as a SPECT imaging agent for detecting PSMA-expressing prostate cancer lesions[12]. The variations in reported affinity values across different ligands underscore the importance of standardized experimental protocols when performing head-to-head comparisons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 5. Comparison of the radiolabeled PSMA-inhibitor 111In-PSMA-617 and the radiolabeled GRP-R antagonist 111In-RM2 in primary prostate cancer samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
preclinical comparison of different HYNIC-based PSMA inhibitors
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, with its expression levels correlating with tumor aggressiveness and metastasis. This has led to the development of numerous PSMA-targeted agents for both imaging and therapy. Among these, inhibitors labeled with Technetium-99m (99mTc) for Single-Photon Emission Computed Tomography (SPECT) imaging offer a widely accessible and cost-effective alternative to PET tracers. The chelator 2-hydrazinonicotinic acid (HYNIC) is frequently used to attach 99mTc to PSMA-targeting molecules. This guide provides a preclinical comparison of various HYNIC-based PSMA inhibitors, focusing on their radiochemical properties, in vitro performance, and in vivo biodistribution, supported by experimental data.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from preclinical evaluations of several prominent HYNIC-based PSMA inhibitors. These metrics are crucial for comparing their potential as clinical imaging agents.
Table 1: Radiochemical and In Vitro Characteristics
| Inhibitor | Radiochemical Purity (%) | Binding Affinity (Kd or Ki, nM) | Cell Line |
| [99mTc]Tc-PSMA-T4 | >95% | 5.4 | LNCaP |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | >99% | N/A | LNCaP |
| [99mTc]Tc-HYNIC-ALUG | >95% | N/A | LNCaP |
| [99mTc]Tc-T-M2 | >98% | 5.42 | LNCaP |
| [99mTc]Tc-PSMA-P1 | ≥99% | 16.14 | 22Rv1 |
Table 2: In Vivo Biodistribution Data (%ID/g) in Tumor-Bearing Mice
| Inhibitor | Time Point (p.i.) | Tumor Uptake | Kidney Uptake | Tumor-to-Kidney Ratio |
| [99mTc]Tc-HYNIC-iPSMA | 1 h | 10.22 ± 2.96 | N/A | N/A |
| 3 h | 9.84 ± 2.63 | N/A | N/A | |
| [99mTc]Tc-HYNIC-ALUG | 2 h | 19.45 ± 2.14 | 197.50 ± 7.1 | ~0.10 |
| [99mTc]Tc-T-M2 | 2 h | N/A | 49.06 ± 9.20 | N/A |
| [99mTc]Tc-PSMA-P1 | 4 h | 1.68 ± 0.16 | N/A | N/A |
Mandatory Visualization
PSMA-Targeted Radiotracer Binding and Internalization
The diagram below illustrates the fundamental principle of PSMA-targeted imaging. The HYNIC-based inhibitor, radiolabeled with 99mTc, specifically binds to the PSMA receptor on the surface of a prostate cancer cell. Following binding, the receptor-ligand complex is internalized, leading to an accumulation of radioactivity within the tumor cell, which can then be detected by SPECT imaging.
Safety Operating Guide
Navigating the Safe Disposal of HYNIC-iPSMA TFA: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HYNIC-iPSMA TFA, a ligand used in molecular imaging. The disposal protocol is primarily informed by the hazardous properties of its trifluoroacetic acid (TFA) component, a strong, corrosive acid harmful to aquatic life.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and local regulations. The following information provides a general framework for safe handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves
-
Safety goggles with side shields
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Hazard Identification: The primary hazard associated with this compound is the trifluoroacetic acid salt. TFA is classified as:
Step-by-Step Disposal Procedure
The proper disposal of this compound waste requires segregation from general laboratory waste and treatment as hazardous chemical waste.[1]
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
This includes solid compound, solutions, and any contaminated labware such as pipette tips, tubes, and gloves.[3]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and should not be metallic due to the corrosive nature of TFA.[1]
2. Disposal of Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tools.
3. Disposal of Liquid Waste:
-
Pour liquid waste containing this compound directly into the designated hazardous waste container.
-
Do not dispose of liquid waste down the drain, as this can harm aquatic ecosystems.[3]
4. Disposal of Contaminated Labware:
-
All labware that has come into contact with this compound should be placed in the designated hazardous waste container.
5. Container Management and Final Disposal:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Once the container is full, it must be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Ensure the container is properly labeled according to your institution's and local regulations before collection.[3]
Quantitative Data Summary
| Parameter | Condition | Duration |
| Powder Storage | -20°C | 1 year[4] |
| -80°C | 2 years[4] | |
| In Solvent | -20°C | 1 month[4][5] |
| -80°C | 6 months[4][5] |
Note: The compound should be stored in a sealed container, away from moisture.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of waste generated from experiments involving this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for Handling HYNIC-iPSMA TFA
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HYNIC-iPSMA TFA. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, particularly when radiolabeled.
Disclaimer: This guide is based on general best practices for handling peptides and radiolabeled materials. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and to follow all applicable local, state, and federal regulations. Always seek to obtain the supplier-specific SDS for any chemical you work with.
Personal Protective Equipment (PPE)
The required PPE depends on whether this compound is in its non-radiolabeled or radiolabeled form. The following table summarizes the recommended PPE for each scenario.
| PPE Category | Non-Radiolabeled this compound | Radiolabeled this compound (e.g., with ⁹⁹ᵐTc or ⁶⁸Ga) |
| Eye Protection | Safety glasses with side shields | Lead-lined safety glasses or goggles |
| Hand Protection | Nitrile or latex gloves | Double-layered nitrile gloves |
| Body Protection | Standard laboratory coat | Lead apron |
| Dosimetry | Not applicable | Whole-body and ring dosimeters |
| Shielding | Not applicable | Lead or tungsten syringe shields and vial shields |
| Handling Tools | Standard laboratory equipment | Tongs or forceps to increase distance |
Handling Procedures
2.1. Non-Radiolabeled this compound
When handling the non-radiolabeled peptide, standard laboratory practices for handling chemical compounds should be followed.
-
Work Area: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[2][3][4][5] Wash hands thoroughly after handling the compound.[1]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent, and dispose of it as chemical waste according to your institution's guidelines.
2.2. Radiolabeled this compound
Handling radiolabeled compounds requires stringent safety measures to minimize radiation exposure, following the principles of ALARA (As Low As Reasonably Achievable).
-
Designated Area: All work with radiolabeled this compound must be conducted in a designated and properly shielded area, labeled with radiation warning signs.[1][6]
-
Shielding: Use appropriate shielding, such as lead bricks, L-blocks, and syringe shields, to reduce exposure.[6][7] For Gallium-68, 18-20mm of lead shielding is recommended.[7]
-
Time, Distance, and Shielding: Minimize the time spent handling radioactive materials, maximize the distance from the source using tools like tongs, and always use appropriate shielding.[1]
-
Monitoring: Regularly monitor the work area and yourself for contamination using a survey meter (e.g., a pancake probe).[1][8]
-
Spill Response: In the event of a radioactive spill, notify your institution's Radiation Safety Officer immediately.[8] Evacuate and secure the area to prevent the spread of contamination.
Disposal Plan
Radioactive waste must be handled and disposed of according to strict regulations. Never dispose of radioactive waste in the regular trash or down the drain.[1][9][10]
3.1. Waste Segregation
-
Isotope Separation: Segregate radioactive waste based on the isotope and its half-life.[9][11] For example, waste containing Technetium-99m (half-life ~6 hours) should be kept separate from waste with longer-lived isotopes.
-
Form of Waste: Separate waste into different forms:
-
Dry Solid Waste: Gloves, bench paper, pipette tips.[11] Place in clearly labeled radioactive waste bags.[10]
-
Liquid Waste: Aqueous and organic radioactive liquids. Collect in designated, sealed, and secondarily contained bottles.[9][11]
-
Sharps Waste: Needles, syringes, and other contaminated sharps. Place in a designated, puncture-proof radioactive sharps container.
-
3.2. Labeling and Storage
-
Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope, the activity level, and the date.[9][12]
-
Storage: Store radioactive waste in a designated, shielded, and secure area until it is collected by your institution's EHS or Radiation Safety office.[10]
3.3. Disposal of Non-Radiolabeled Waste
Dispose of non-radiolabeled this compound and contaminated materials as chemical waste in accordance with your institution's guidelines.
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound, from receipt of the material to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. oehs.tulane.edu [oehs.tulane.edu]
- 2. hpschapters.org [hpschapters.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hpschapters.org [hpschapters.org]
- 5. hpschapters.org [hpschapters.org]
- 6. Safety Precautions of Technetium-99m - Radioactive Isotopes [radioactiveisotopes.weebly.com]
- 7. case.edu [case.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 10. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 11. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehso.uic.edu [ehso.uic.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
